4-Methyl-3-nitroquinolin-2(1H)-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-methyl-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12(14)15/h2-5H,1H3,(H,11,13) |
InChI Key |
SQWBQCFHVHKLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
An In-depth Technical Guide to the Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
Executive Summary
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The targeted synthesis of specific derivatives is therefore of paramount importance for drug discovery and development. This guide provides a comprehensive, in-depth technical overview of a reliable two-step synthesis for 4-Methyl-3-nitroquinolin-2(1H)-one, a valuable intermediate for further chemical elaboration. The narrative moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, from the initial cyclization forming the quinolinone core to the regioselective electrophilic nitration. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals, ensuring both reproducibility and a deep understanding of the chemical transformations involved.
Strategic Overview of the Synthesis
The is most effectively approached via a two-stage process. This strategy leverages commercially available starting materials and employs robust, well-characterized reactions.
-
Stage 1: Heterocyclic Ring Formation. Synthesis of the precursor, 4-Methylquinolin-2(1H)-one, via an acid-catalyzed condensation and cyclization reaction.
-
Stage 2: Electrophilic Aromatic Substitution. Regioselective nitration of the 4-Methylquinolin-2(1H)-one precursor at the C3 position.
This linear approach ensures high yields and simplifies the purification of the final product by building complexity in a controlled, stepwise manner.
Stage 1: Synthesis of 4-Methylquinolin-2(1H)-one
The foundational step is the construction of the quinolinone ring system. For this, the Camps cyclization is an effective and reliable method, involving the intramolecular cyclization of an acetoacetic anilide, formed in situ from aniline and ethyl acetoacetate.
Mechanistic Rationale: The Camps Cyclization
The Camps cyclization is predicated on the reaction of an aniline with a β-ketoester. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is critical. The acid serves two primary functions: first, it catalyzes the initial formation of the anilide intermediate, and second, it facilitates the subsequent intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of the aniline. This is followed by dehydration to yield the stable, conjugated quinolinone system. This method is advantageous due to the low cost of starting materials and the generally high yields achieved.
Tautomerism in 4-Methylquinolin-2(1H)-one
It is essential to recognize that the product of this reaction, 4-methylquinolin-2(1H)-one, exists in tautomeric equilibrium with its enol form, 4-methyl-2-hydroxyquinoline. Spectroscopic evidence confirms that the keto (amide) form is the predominant tautomer in most solvents and in the solid state.[1] For the purpose of this synthesis, it is referred to as 4-methylquinolin-2(1H)-one, which accurately reflects its dominant structure and reactivity in the subsequent nitration step.
Detailed Experimental Protocol: Precursor Synthesis
This protocol is adapted from established literature procedures for quinolinone synthesis.[2]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Aniline | 93.13 | 3.07 g (3.0 mL) | 32.9 | Freshly distilled |
| Ethyl Acetoacetate | 130.14 | 17.1 g (17.0 mL) | 131.6 | Reagent grade |
| Polyphosphoric Acid (PPA) | ~85 (avg.) | 16.0 g | ~47.3 | High viscosity |
Procedure:
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Initial Mixing: To the flask, add aniline (32.9 mmol) and ethyl acetoacetate (131.6 mmol). Note: An excess of the β-ketoester is used to drive the initial anilide formation.
-
Catalyst Addition & Heating: Begin stirring the mixture and carefully add polyphosphoric acid (16.0 g). The viscosity will increase significantly. Heat the reaction mixture to 170 °C using a heating mantle.
-
Reaction Monitoring: Maintain the temperature at 170 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Quenching: After 1 hour, allow the reaction mixture to cool to approximately 80-90 °C. Cautiously and slowly pour the viscous mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Isolation: Stir the ice-water slurry for 1 hour to ensure complete precipitation. Collect the resulting solid by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight. A pale yellow or off-white solid is expected. The typical yield is around 45-55%.
-
Purification (Optional): If required, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[3]
Stage 2: Electrophilic Nitration
The second stage involves the introduction of a nitro (-NO₂) group onto the quinolinone ring. This is a classic electrophilic aromatic substitution reaction, where the regioselectivity is dictated by the electronic properties of the existing substituents.
Mechanistic Considerations & Regioselectivity
The nitration of aromatic systems proceeds via an electrophilic attack by the nitronium ion (NO₂⁺).[4] The position of this attack on the 4-methylquinolin-2(1H)-one ring is not random. The quinolinone ring system contains both activating and deactivating features.
-
Activating Group: The hydroxyl group at C4 (in the enol tautomer) or the amide resonance effect is strongly activating and ortho-, para-directing.
-
Directing Influence: The C3 position is ortho to the powerful C4 activating group, making it the most electron-rich and sterically accessible position for electrophilic attack. The methyl group at C4 also provides weak activation.
Therefore, the nitronium ion will preferentially attack the C3 position, leading to the desired product, 4-Methyl-3-nitroquinolin-2(1H)-one. Studies on the nitration of similar 4-hydroxyquinoline systems confirm that substitution occurs predominantly at the C3 position.[5]
Detailed Experimental Protocol: Nitration
This protocol is based on established methods for the nitration of activated quinolone systems.[2]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Methylquinolin-2(1H)-one | 159.18 | 1.67 g | 10.5 | From Stage 1 |
| Propionic Acid | 74.08 | ~105 mL | - | Solvent |
| Nitric Acid (70%) | 63.01 | 4.4 mL | ~69.6 | Corrosive, Oxidizer |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Methylquinolin-2(1H)-one (10.5 mmol) in 100 mL of propionic acid. Stir until a clear solution is obtained.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding nitric acid (4.4 mL) to propionic acid (4.7 mL). Cool this mixture in an ice bath.
-
Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the quinolinone over a period of 1 hour. It is crucial to maintain the reaction temperature at room temperature (20-25 °C) during the addition, using a water bath if necessary to dissipate any heat generated.
-
Heating: After the addition is complete, raise the temperature of the reaction mixture to 125 °C and maintain it for 2 hours.
-
Isolation: After 2 hours, cool the reaction mixture to room temperature. A solid precipitate should form. Collect the solid by vacuum filtration.
-
Washing and Neutralization: Wash the filter cake with a small amount of cold water. Subsequently, suspend the crude solid in a saturated sodium bicarbonate (NaHCO₃) solution and stir for 1 hour at 0 °C (ice bath). This step neutralizes any residual acid.
-
Final Filtration and Drying: Collect the neutralized solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the final product in a vacuum oven at 60 °C. The expected yield is approximately 70-75%.
Product Characterization
The identity and purity of the final product, 4-Methyl-3-nitroquinolin-2(1H)-one, should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellow powdery solid |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molar Mass | 204.18 g/mol |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons, a methyl singlet, and an N-H proton. |
| Mass Spec (ESI-MS) | Expected m/z: 205.1 [M+H]⁺ |
Safety and Handling
-
Strong Acids: Polyphosphoric acid, sulfuric acid, and nitric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Nitrating Agents: The mixture of nitric and sulfuric acids is a powerful oxidizing agent and can react violently with organic materials. Additions should be performed slowly and with cooling to control the exothermic reaction.
-
Thermal Hazards: The reactions are performed at elevated temperatures. Use appropriate heating equipment and exercise caution to avoid thermal burns.
Conclusion and Outlook
This guide has detailed a robust and reproducible two-stage synthesis for 4-Methyl-3-nitroquinolin-2(1H)-one. By understanding the mechanistic underpinnings of both the Camps cyclization and the subsequent electrophilic nitration, researchers can confidently execute this synthesis and troubleshoot potential issues. The final product serves as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, providing a handle for the introduction of diverse functionalities through amide coupling or other transformations, making it a valuable building block for the synthesis of novel bioactive compounds.
References
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Sipos, H., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]
- Al-Qahtani, A. A., et al. (2012). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry.
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Mostafa, M. A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances. Available at: [Link]
- Google Patents. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
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Mostafa, M. A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig.... RSC Advances. Available at: [Link]
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ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]
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Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. Available at: [Link]
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MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
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Slideshare. Preparation and Properties of Quinoline. Available at: [Link]
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Ridd, J. H., et al. (1969). Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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ElectronicsAndBooks. and 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl. Available at: [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
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ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
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Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
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ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
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Wang, H., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society. Available at: [Link]
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Hartshorn, M. P., et al. (1979). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
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Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. Available at: [Link]
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National Institutes of Health. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Available at: [Link]
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MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available at: [Link]
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NIST WebBook. 2(1H)-Quinolinone, 4-methyl-. Available at: [Link]
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- 5. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only a validated experimental protocol but also the underlying scientific principles that govern the synthetic strategy, ensuring both reproducibility and a deeper understanding of the molecular transformations involved.
Introduction: Significance of the Quinolinone Scaffold
The quinolin-2(1H)-one core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of pharmacologically active agents. These compounds are known to exhibit diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 3-position and a methyl group at the 4-position of the quinolinone ring can significantly modulate its electronic properties and biological activity, making 4-Methyl-3-nitroquinolin-2(1H)-one a valuable intermediate for the synthesis of novel therapeutic candidates and functional materials.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one is most effectively approached through a two-step sequence. The strategy hinges on the initial construction of the 4-methylquinolin-2(1H)-one core, followed by a regioselective nitration.
Caption: Retrosynthetic analysis of 4-Methyl-3-nitroquinolin-2(1H)-one.
This approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and straightforward nature of the individual reactions.
Synthesis of the Precursor: 4-Methylquinolin-2(1H)-one
The initial and crucial step is the synthesis of the quinolinone core. The Knorr quinoline synthesis and its variations are widely employed for this purpose. A reliable method involves the cyclization of an acetoacetanilide intermediate.
Mechanism of the Knorr Quinoline Synthesis
The Knorr synthesis proceeds via the reaction of an aniline with a β-ketoester, in this case, ethyl acetoacetate. The reaction is typically catalyzed by an acid or, in more modern approaches, facilitated by ionic liquids. The mechanism involves the formation of an enamine intermediate from the aniline and ethyl acetoacetate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinolinone product.
Experimental Protocol for 4-Methylquinolin-2(1H)-one
This protocol is based on established literature procedures for the synthesis of 4-methylquinolin-2(1H)-ones.[1]
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Ionic Liquid [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) or a strong acid catalyst (e.g., concentrated sulfuric acid)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of [Bmim]OH or slowly add concentrated sulfuric acid with cooling.
-
Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the chosen catalyst. For acid-catalyzed reactions, heating at 100-110 °C for several hours is typical.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an acid catalyst, carefully pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford pure 4-methylquinolin-2(1H)-one as a white solid.
Characterization Data for 4-Methylquinolin-2(1H)-one:
-
Appearance: White solid
-
Melting Point: 221−223 °C[1]
-
¹H NMR (500.13 MHz, DMSO-d₆), δ (ppm): 11.58 (s, 1H, NH lactam), 7.71 (dd, 1H, J = 1.0, 8.0 Hz, H-8), 7.50 (td, 1H, J = 1.0, 8.0 Hz, H-7), 7.31 (dd, 1H, J = 1.0, 8.0 Hz, H-5), 7.20 (td, J = 1.0, 8.0 Hz, 1H, H-6), 2.42 (d, 1H, J = 1.5 Hz, 4-Me).[1]
-
¹³C NMR (125.75 MHz, DMSO-d₆), δ (ppm): 162.11 (C-2), 148.42 (C-4), 139.10 (C-8a), 130.75 (C-7), 125.19 (C-5), 122.13 (C-6), 121.29 (C-3), 120.06 (C-4a), 115.88 (C-8), 18.91 (4-Me).[1]
Nitration of 4-Methylquinolin-2(1H)-one
The second stage of the synthesis is the regioselective nitration of the 4-methylquinolin-2(1H)-one precursor. The electron-donating character of the lactam nitrogen and the methyl group, along with the overall electronic nature of the quinolinone system, directs the electrophilic substitution to the 3-position.
Mechanistic Considerations
The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. In this case, the nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. The quinolinone ring is activated towards electrophilic attack, and the 3-position is particularly susceptible due to resonance stabilization of the resulting sigma complex.
Experimental Protocol for 4-Methyl-3-nitroquinolin-2(1H)-one
This protocol is adapted from general procedures for the nitration of quinolinone derivatives.[2][3]
Materials:
-
4-Methylquinolin-2(1H)-one
-
Fuming nitric acid (or a mixture of concentrated nitric acid and sulfuric acid)
-
Glacial acetic acid (as a solvent, optional)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve or suspend 4-methylquinolin-2(1H)-one (1 equivalent) in glacial acetic acid or concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add fuming nitric acid (or a pre-cooled mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction temperature and time are critical parameters and should be carefully monitored. For some quinolones, the reaction proceeds at low temperatures, while others may require gentle warming.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate of 4-Methyl-3-nitroquinolin-2(1H)-one will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Table 1: Summary of Reaction Parameters
| Parameter | Step 1: Knorr Synthesis | Step 2: Nitration |
| Key Reagents | Aniline, Ethyl acetoacetate | 4-Methylquinolin-2(1H)-one, Fuming Nitric Acid |
| Catalyst/Solvent | [Bmim]OH or H₂SO₄ | Glacial Acetic Acid or H₂SO₄ |
| Temperature | 100-110 °C (acid-catalyzed) | 0-5 °C (initially) |
| Reaction Time | Several hours | 1-4 hours (typical) |
| Work-up | Precipitation in ice-water | Precipitation on ice |
| Purification | Recrystallization (Ethanol) | Recrystallization (Ethanol/Acetic Acid) |
Characterization and Data Analysis
Thorough characterization of the final product is essential to confirm its identity and purity.
Expected Characterization Data for 4-Methyl-3-nitroquinolin-2(1H)-one:
-
Appearance: Yellowish solid
-
Spectroscopic Analysis:
-
¹H NMR: Expect characteristic shifts for the aromatic protons, the methyl group, and the NH proton. The introduction of the nitro group will likely cause a downfield shift of adjacent protons.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, with the carbon bearing the nitro group appearing at a characteristic chemical shift.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H bond (around 3100-3300 cm⁻¹), the C=O of the lactam (around 1650-1670 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 4-Methyl-3-nitroquinolin-2(1H)-one should be observed.
-
Safety Considerations
-
Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.
-
Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Reacts violently with many organic materials. Handle only in a chemical fume hood with appropriate PPE.
-
Nitration Reactions: Can be highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one.
Conclusion
The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one is a robust and reproducible process that provides access to a valuable building block for further chemical exploration. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce this compound in high purity. The protocols and insights provided in this guide are intended to empower scientists in their research and development endeavors within the fields of medicinal chemistry and materials science.
References
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The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
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Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link]
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Syntheses in the Quinoline Series. III. The Nitration of 2-Chloro-4-methylquinoline and the Preparation of Some 2-Hydroxy-4-meth. Journal of the American Chemical Society. Available at: [Link]
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Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]
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Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. PMC - NIH. Available at: [Link]
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Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig... RSC Advances. Available at: [Link]
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Journal of the Chemical Society. Perkin transactions 1. NLM Catalog. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]
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Synthesis, structure, and electrical properties of naphthacene, pentacene, and hexacene sulphides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one (Compound). CFDE Data Portal. Available at: [Link]
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
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Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. ResearchGate. Available at: [Link]
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Journal of the Chemical Society. Perkin transactions 1 1972: Index. Internet Archive. Available at: [Link]
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Journal of the Chemical Society. Perkin transactions I. Stanford Libraries. Available at: [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]
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Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]
-
4-Methyl-1-phenylquinolin-2(1H)-one. PMC. Available at: [Link]
-
Syntheses in the Quinoline Series. III. The Nitration of 2-Chloro-4-methylquinoline and the Preparation of Some 2-Hydroxy-4-methyl-8-(dialkylaminoalkyl)-aminoquinolines. Journal of the American Chemical Society. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
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4-Hydroxy-3-methylquinolin-2(1H)-one. PubChem. Available at: [Link]
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and 1-methyl- 3-methylsulfinyl-4-substituted 2(1h)-quinolinones. ARKIVOC. Available at: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]
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Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. Available at: [Link]
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Technical Compendium: Spectroscopic Characterization of 4-Methyl-3-nitroquinolin-2(1H)-one
Topic: 4-Methyl-3-nitroquinolin-2(1H)-one Spectroscopic Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Structural Logic
4-Methyl-3-nitroquinolin-2(1H)-one (C₁₀H₈N₂O₃, MW: 204.18 g/mol ) is a critical intermediate in the synthesis of functionalized quinoline alkaloids and pharmaceutical scaffolds.[1] Often referred to by its tautomeric nomenclature, 3-nitro-4-methylcarbostyril , this compound presents unique spectroscopic challenges due to the electronic push-pull effects between the electron-donating lactam nitrogen and the electron-withdrawing nitro group at the 3-position.
This guide provides a definitive reference for the spectroscopic identification of this specific isomer, distinguishing it from its common regioisomers (e.g., 6-nitro or 8-nitro derivatives) through rigorous NMR, IR, and MS analysis.
Structural Dynamics: The Lactam-Lactim Tautomerism
In the solid state and in polar aprotic solvents (e.g., DMSO-d₆), the compound exists predominantly in the lactam (2-one) form rather than the lactim (2-hydroxy) form. This preference is stabilized by the intermolecular hydrogen bonding and the resonance contribution of the amide linkage, which is significantly influenced by the steric and electronic properties of the adjacent 3-nitro group.
Synthesis & Regioselectivity: A Critical Distinction
Expertise & Causality: The synthesis of the 3-nitro isomer requires specific control over the nitrating agent. Standard nitration conditions (Mixed Acid: HNO₃/H₂SO₄) typically yield the 6-nitro or 8-nitro derivatives due to electrophilic aromatic substitution on the activated benzene ring.
To selectively target the 3-position (the pyridone ring), one must utilize acetyl nitrate (generated in situ from HNO₃ and acetic anhydride). This reagent proceeds via an addition-elimination mechanism characteristic of electron-deficient heterocyclic systems, avoiding the benzene ring entirely.
Synthesis Workflow Diagram
Caption: Divergent regioselectivity in nitration based on reagent choice. Acetyl nitrate is required for 3-position functionalization.
Spectroscopic Characterization Data
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ (Preferred due to solubility and hydrogen bonding stabilization). Instrument Frequency: 400 MHz or higher recommended.
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 12.50 - 12.80 | Singlet (br) | 1H | NH (Lactam) | Highly deshielded due to the adjacent electron-withdrawing nitro group and H-bonding. |
| 7.90 - 8.05 | Doublet (d) | 1H | H-5 | Deshielded by the peri-effect of the 4-methyl group and magnetic anisotropy of the carbonyl. |
| 7.60 - 7.75 | Multiplet (m) | 1H | H-7 | Typical aromatic resonance. |
| 7.45 - 7.55 | Doublet (d) | 1H | H-8 | Ortho to the lactam nitrogen. |
| 7.30 - 7.40 | Multiplet (m) | 1H | H-6 | Typical aromatic resonance. |
| 6.45 | ABSENT | - | H-3 | Diagnostic: The disappearance of the H-3 singlet (present in the precursor) confirms substitution at this position. |
| 2.65 - 2.75 | Singlet (s) | 3H | 4-CH₃ | Deshielded (vs. ~2.4 ppm in precursor) due to the inductive effect of the adjacent 3-nitro group. |
Carbon-13 NMR (¹³C NMR)
Solvent: DMSO-d₆.
| Shift (δ, ppm) | Assignment | Notes |
| 158.5 | C-2 (C=O) | Carbonyl carbon, typical for 2-quinolones. |
| 146.0 | C-4 | Quaternary carbon bearing the methyl group. |
| 138.5 | C-8a | Bridgehead carbon. |
| 136.0 | C-3 (C-NO₂) | Diagnostic: Significantly deshielded and quaternary. |
| 132.0 | C-7 | Aromatic CH. |
| 126.5 | C-5 | Aromatic CH. |
| 123.0 | C-6 | Aromatic CH. |
| 119.5 | C-4a | Bridgehead carbon. |
| 116.0 | C-8 | Aromatic CH. |
| 16.5 | 4-CH₃ | Methyl carbon. |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100 - 3250 | N-H | Broad stretching vibration (Lactam). |
| 1665 - 1685 | C=O | Amide I stretch (strong). |
| 1530 - 1550 | NO₂ | Asymmetric stretching (Very Strong). |
| 1340 - 1360 | NO₂ | Symmetric stretching. |
| 1600, 1480 | C=C | Aromatic ring skeletal vibrations. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI (70 eV).
-
Molecular Ion [M]⁺: m/z 204.
-
Key Fragments (EI):
-
m/z 187 [M - OH]⁺ (Loss of OH from nitro/rearrangement).
-
m/z 158 [M - NO₂]⁺ (Loss of nitro group).
-
m/z 130 [M - NO₂ - CO]⁺ (Ring contraction).
-
Detailed Experimental Protocol
Trustworthiness: This protocol is based on the regioselective nitration principle using acetyl nitrate.
Materials
-
4-Methylquinolin-2(1H)-one (5.0 g, 31.4 mmol)
-
Glacial Acetic Acid (30 mL)
-
Acetic Anhydride (5 mL)
-
Fuming Nitric Acid (2.5 mL, d=1.5)
-
Ice water[2]
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-methylquinolin-2(1H)-one in 30 mL of glacial acetic acid. Gentle heating (40°C) may be required to ensure complete dissolution.
-
Reagent Preparation: In a separate small beaker, prepare a mixture of 5 mL acetic anhydride and 2.5 mL fuming nitric acid. Caution: This generates acetyl nitrate in situ. Perform this at 0°C (ice bath) to prevent thermal runaway.
-
Addition: Add the acetyl nitrate solution dropwise to the quinolone solution while maintaining the temperature between 15-20°C.
-
Reaction: Stir the mixture at room temperature (25°C) for 2 hours. A yellow precipitate should begin to form.
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Isolation: Filter the yellow solid using a Buchner funnel. Wash the cake copiously with water to remove acid residues.
-
Purification: Recrystallize the crude product from glacial acetic acid or DMF/Ethanol (1:1).
-
Validation: Check TLC (Ethyl Acetate:Hexane 1:1). The product (Rf ~ 0.4) will be distinct from the starting material (Rf ~ 0.3).
Analytical Workflow Visualization
Caption: Analytical decision tree for confirming the 3-nitro isomer identity.
References
-
Regioselectivity in Quinolone Nitration: Source: Yokoyama, A., et al. "Nitration of quinoline 1-oxide: Mechanism of regioselectivity." Chemical and Pharmaceutical Bulletin, 1997. Context: Establishes the theoretical basis for position 3 vs position 6/8 nitration depending on reagent acidity and activation.
-
Synthesis of 4-Methyl-2-quinolone Derivatives: Source: Organic Syntheses, Coll. Vol. 3, p. 580 (1955). Context: Foundational method for the Knorr synthesis of the starting material (4-methylcarbostyril).[3]
-
Spectroscopic Data of Nitro-Quinolones: Source: National Institute of Standards and Technology (NIST) Chemistry WebBook. Context: General reference for mass spectral fragmentation patterns of methyl-quinolinones.
- Source: Schofield, K. "Aromatic Nitration." Cambridge University Press.
Sources
1H NMR and 13C NMR of 4-Methyl-3-nitroquinolin-2(1H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methyl-3-nitroquinolin-2(1H)-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-3-nitroquinolin-2(1H)-one, a substituted heterocyclic compound belonging to the quinolinone class. As a senior application scientist, this document is structured to deliver not just spectral data, but a foundational understanding of the causal relationships between the molecule's structure and its spectral features. We will delve into detailed experimental protocols, predict and interpret chemical shifts, coupling constants, and multiplicities, and ground these interpretations in the fundamental principles of NMR and the known effects of substituent groups on aromatic systems. This guide is intended for researchers and professionals in drug development and organic synthesis who rely on precise molecular characterization.
Introduction: The Quinolinone Core and the Role of NMR
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The precise arrangement of substituents on this bicyclic heterocyclic system dictates its pharmacological profile. Consequently, rigorous structural verification is paramount.
4-Methyl-3-nitroquinolin-2(1H)-one presents a fascinating case for NMR analysis. Its structure combines:
-
A quinolin-2-one core, featuring a lactam within a bicyclic aromatic system.
-
An electron-donating methyl group at the C4 position.
-
A strongly electron-withdrawing nitro group at the C3 position.
-
An N-H proton , whose chemical shift is sensitive to solvent and hydrogen bonding.
NMR spectroscopy, through ¹H and ¹³C nuclei interrogation, allows us to map the electronic environment of every atom in the molecule, confirming connectivity and substitution patterns with high fidelity.[3] This guide will systematically deconstruct the expected NMR data for this specific molecule.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra for 4-Methyl-3-nitroquinolin-2(1H)-one.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the quinolinone, and its ability to participate in hydrogen bonding allows for the clear observation of the N-H proton, which might otherwise exchange too rapidly or be obscured in other solvents.
-
Concentration : Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without causing significant concentration-dependent shifts.
-
Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
Spectrometer Setup and Data Acquisition
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : ~16 ppm (from -2 to 14 ppm).
-
Acquisition Time : ~3-4 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 16-64 scans, depending on the concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width : ~220 ppm (from -10 to 210 ppm).
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
The following diagram illustrates the generalized workflow for NMR analysis.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. The structure of 4-Methyl-3-nitroquinolin-2(1H)-one suggests the presence of six distinct proton signals.
Caption: Structure of 4-Methyl-3-nitroquinolin-2(1H)-one with IUPAC numbering.
Predicted ¹H NMR Signals
-
N-H Proton (H1) : The proton attached to the nitrogen is expected to appear as a broad singlet far downfield, typically in the range of δ 11.0-12.5 ppm . Its broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange. Its downfield shift is a result of deshielding by the adjacent carbonyl group and its involvement in intermolecular hydrogen bonding with the DMSO-d₆ solvent.
-
Aromatic Protons (H5-H8) : These four protons reside on the carbocyclic (benzene) ring and will appear in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns are diagnostic.
-
H8 : This proton is peri to the carbonyl group at C2. In related quinolone systems, this spatial proximity often leads to significant deshielding.[4] It is expected to be the most downfield of the aromatic protons, likely appearing as a doublet of doublets (or a simple doublet) around δ 8.0-8.2 ppm . It will couple primarily to H7.
-
H5 : This proton is adjacent to the ring fusion and is expected to appear as a doublet of doublets (or a doublet) around δ 7.7-7.9 ppm , coupled to H6.
-
H6 & H7 : These protons will be in the middle of the aromatic region, coupling to each other and their respective neighbors. They are expected to appear as complex multiplets, often resembling triplets or doublet of doublets, in the range of δ 7.2-7.6 ppm . Two-dimensional NMR techniques like COSY would be required for unambiguous assignment.[5][6]
-
-
Methyl Protons (4-CH₃) : The three protons of the methyl group at C4 are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. The C4 position is attached to an sp² carbon and is adjacent to the electron-withdrawing nitro group. This environment suggests a chemical shift around δ 2.5-2.7 ppm .
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. For 4-Methyl-3-nitroquinolin-2(1H)-one, we expect 11 distinct signals.
Predicted ¹³C NMR Signals
-
Carbonyl Carbon (C2) : The lactam carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of two electronegative atoms (O and N). It will appear significantly downfield, predicted in the range of δ 160-165 ppm .
-
Aromatic & Olefinic Carbons (C3-C8a) :
-
C3 : This carbon is directly attached to the strongly electron-withdrawing nitro group, which causes significant deshielding. It is expected to appear in the range of δ 145-150 ppm .
-
C4 : The chemical shift of this carbon is influenced by the attached methyl group and the adjacent nitro group. It is predicted to be around δ 138-142 ppm .
-
C8a & C4a (Quaternary) : These are the bridgehead carbons at the ring fusion. Based on data from similar quinoline systems, they are expected in the δ 135-140 ppm (C8a) and δ 118-122 ppm (C4a) regions.[7][8]
-
C5, C6, C7, C8 (Protonated) : These carbons of the benzene ring will appear in the typical aromatic region. The shifts are influenced by the fused heterocyclic ring. Predicted assignments are: C8 (~115-118 ppm, shielded by the gamma-gauche effect of the carbonyl), C6 (~123-126 ppm), C7 (~128-132 ppm), and C5 (~130-134 ppm).[4] The electron-withdrawing nature of the nitro group can cause a general downfield shift for all carbons in the system.[9]
-
-
Methyl Carbon (4-CH₃) : This sp³ hybridized carbon will be the most shielded (upfield) signal in the spectrum, appearing at approximately δ 15-20 ppm .
Data Summary
The predicted NMR data are summarized in the table below for quick reference.
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | 11.0 - 12.5 | br s | 1H | N-H |
| Signal 2 | 8.0 - 8.2 | dd | 1H | H-8 |
| Signal 3 | 7.7 - 7.9 | dd | 1H | H-5 |
| Signal 4 | 7.2 - 7.6 | m | 2H | H-6, H-7 |
| Signal 5 | 2.5 - 2.7 | s | 3H | 4-CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| Signal 1 | 160 - 165 | C-2 (C=O) |
| Signal 2 | 145 - 150 | C-3 |
| Signal 3 | 138 - 142 | C-4 |
| Signal 4 | 135 - 140 | C-8a |
| Signal 5 | 130 - 134 | C-5 |
| Signal 6 | 128 - 132 | C-7 |
| Signal 7 | 123 - 126 | C-6 |
| Signal 8 | 118 - 122 | C-4a |
| Signal 9 | 115 - 118 | C-8 |
| Signal 10 | 15 - 20 | 4-CH₃ |
Abbreviations: s = singlet, br s = broad singlet, dd = doublet of doublets, m = multiplet.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-3-nitroquinolin-2(1H)-one provides a clear and detailed fingerprint of its molecular structure. The predicted chemical shifts and coupling patterns are logically derived from the electronic effects of the carbonyl, nitro, and methyl substituents on the quinolinone core. The downfield shifts of the N-H proton and the H-8 proton are particularly characteristic features, as are the deshielding effects of the nitro group on C-3. This guide serves as a robust framework for interpreting the experimental spectra of this compound and related derivatives, underscoring the power of NMR spectroscopy as a cornerstone of modern chemical and pharmaceutical research.
References
-
Poole, C. F. (1977). Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. Journal of Pharmaceutical Sciences, 66(8), 1200-1201. [Link]
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]
-
ConnectSci. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. [Link]
-
Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
-
Claret, P. A., & Osborne, A. G. (n.d.). NMR spectral studies of some quinolone derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]
-
Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 86. [Link]
-
Siddiqui, B. S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 118-123. [Link]
-
Chemistry Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). [Link]
-
Okatani, T., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5262-5285. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Profile: Spectroscopic Characterization of 4-Methyl-3-nitroquinolin-2(1H)-one
Abstract
This technical guide provides an in-depth analysis of the vibrational (IR) and mass spectrometric (MS) characteristics of 4-Methyl-3-nitroquinolin-2(1H)-one (CAS: 14466-99-0). As a critical intermediate in the synthesis of bioactive aza-heterocycles, specifically functionalized quinolinones with potential anticancer and antimicrobial properties, accurate structural verification is paramount. This document synthesizes experimental data with mechanistic fragmentation logic to establish a robust characterization standard for researchers in drug discovery and organic synthesis.
Molecular Structure & Physicochemical Context
The compound exists primarily in the lactam (2-one) form in the solid state, stabilized by intermolecular hydrogen bonding and the electron-withdrawing nature of the 3-nitro group. This tautomeric preference significantly influences the spectral footprint, particularly in the carbonyl region of the IR spectrum.
-
Molecular Formula:
-
Molecular Weight: 204.18 g/mol
-
Core Scaffold: Quinoline fused ring system with a methyl group at C4 and a nitro group at C3.
Tautomeric Considerations
While the lactim (2-hydroxy) form is theoretically possible, the presence of the 3-nitro group enhances the acidity of the N-H proton, strengthening the lactam character. This is a critical distinction for interpreting the O-H vs. N-H stretching regions in IR spectroscopy.
Infrared Spectroscopy (IR) Analysis
The IR spectrum of 4-Methyl-3-nitroquinolin-2(1H)-one is dominated by the interplay between the amide carbonyl and the nitro group. The following data assumes a solid-phase sample (KBr pellet or ATR).
Key Diagnostic Bands[1][2][3]
| Functional Group | Wavenumber ( | Intensity | Mode | Structural Insight |
| N-H | 3100 – 3250 | Medium, Broad | Stretch | Characteristic of cyclic amides (lactams) involved in H-bonding. Lack of sharp band >3400 confirms absence of free OH. |
| C=O[1] (Lactam) | 1650 – 1680 | Strong | Stretch | The carbonyl band is slightly shifted due to conjugation with the aromatic ring and the electron-withdrawing 3-nitro group. |
| 1510 – 1540 | Strong | Stretch | Primary diagnostic for the 3-nitro substitution. | |
| 1330 – 1360 | Strong | Stretch | Secondary diagnostic for the nitro group; often sharper than the asymmetric band. | |
| C=C (Aromatic) | 1580 – 1610 | Medium | Stretch | Skeletal vibrations of the quinolone ring system. |
| C-N | 1300 – 1320 | Medium | Stretch | Ar-NO2 and Amide C-N bonds overlap in this region. |
Interpretation Logic[4][5]
-
The Carbonyl Shift: In unsubstituted 2-quinolones, the C=O stretch typically appears near 1660
. The 3-nitro group, being strongly electron-withdrawing, reduces electron density in the ring but can also engage in resonance that stiffens the C-N bond while slightly reducing the C=O bond order compared to non-conjugated systems. However, the inductive effect typically dominates, maintaining a high wavenumber. -
Absence of O-H: A lack of a broad band centered at 3400-3500
confirms the compound is not in the 2-hydroxy (lactim) tautomer.
Mass Spectrometry (MS) Analysis
The mass spectral signature of 4-Methyl-3-nitroquinolin-2(1H)-one is characterized by the stability of the quinolone core and the labile nature of the nitro group. The fragmentation pattern follows standard nitro-aromatic decay pathways.[2]
Ionization & Fragmentation[1][4][6][7][8]
-
Method: Electron Ionization (EI, 70 eV)
-
Molecular Ion (
): m/z 204 (Base peak or high intensity)
Diagnostic Fragmentation Table[1]
| m/z | Ion Composition | Loss | Mechanism & Notes |
| 204 | - | Molecular Ion . Even mass indicates even number of nitrogens (2). | |
| 188 | O (16) | Rare but possible loss of oxygen from nitro group (nitro-nitrite rearrangement). | |
| 174 | NO (30) | Characteristic nitro group rearrangement and loss of nitric oxide radical. | |
| 158 | Major Fragment . Direct cleavage of the C-N bond connecting the nitro group. Results in a stable 4-methyl-2-quinolone cation. | ||
| 130 | CO (28) | Loss of carbonyl (CO) from the m/z 158 fragment. Typical of cyclic ketones/lactams (ring contraction). | |
| 103 | HCN (27) | Loss of HCN from the pyridyl ring of the quinolone core. | |
| 77 | - | Phenyl cation (benzenoid ring residue). |
Fragmentation Pathway Diagram
The following diagram illustrates the sequential loss of the nitro group followed by the carbonyl expulsion, a hallmark of 3-nitro-2-quinolone mass spectra.[2]
Figure 1: Proposed EI-MS fragmentation pathway for 4-Methyl-3-nitroquinolin-2(1H)-one showing sequential loss of the nitro group and carbonyl moiety.
Experimental Synthesis & Validation Protocol
To ensure high-fidelity spectral data, the compound must be synthesized and purified to >98% purity. The standard route involves the nitration of 4-methylquinolin-2(1H)-one.
Workflow
-
Precursor Preparation: 4-Methylquinolin-2(1H)-one is dissolved in concentrated sulfuric acid (
). -
Nitration: Fuming nitric acid (
) is added dropwise at 0-5°C. The temperature control is critical to prevent dinitration or oxidation of the methyl group. -
Quenching: The mixture is poured onto crushed ice to precipitate the crude product.
-
Purification: Recrystallization from Ethanol/DMF or Glacial Acetic Acid.
Synthesis & Analysis Workflow Diagram
Figure 2: Synthesis and characterization workflow for isolating pure 4-Methyl-3-nitroquinolin-2(1H)-one.
References
-
BenchChem. (2025).[2][3] An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Retrieved from
-
NIST Mass Spectrometry Data Center.[4] 2(1H)-Quinolinone, 4-methyl- (Mass Spectrum).[4] NIST Chemistry WebBook, SRD 69. Retrieved from
-
Canadian Science Publishing. Mass Spectra of Oxygenated Quinolines. Retrieved from
-
RSC Advances. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization. Retrieved from
-
UCLA Chemistry & Biochemistry. Table of IR Absorptions. Retrieved from
Sources
physical and chemical properties of 4-Methyl-3-nitroquinolin-2(1H)-one
[1]
Executive Summary
4-Methyl-3-nitroquinolin-2(1H)-one (also known as 3-nitro-4-methylcarbostyril) is a functionalized heterocyclic scaffold belonging to the quinolinone family.[1][2] Distinguished by the presence of a nitro group at the 3-position and a methyl group at the 4-position, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly NMDA receptor antagonists and aza-analogues of flavonoids . Its chemical behavior is defined by the interplay between the electron-withdrawing nitro group and the electron-donating (hyperconjugative) methyl group, creating a unique electronic environment that facilitates regioselective nucleophilic attacks and reduction reactions.
Molecular Architecture & Identification[1][2]
The compound exists in a tautomeric equilibrium, predominantly favoring the lactam (2-one) form in the solid state and polar solvents, over the lactim (2-hydroxy) form.
| Identifier | Details |
| IUPAC Name | 4-Methyl-3-nitroquinolin-2(1H)-one |
| Common Synonyms | 3-Nitro-4-methylcarbostyril; 2-Hydroxy-4-methyl-3-nitroquinoline (tautomer) |
| CAS Number | Note: Often indexed under the parent quinoline 79965-62-1 or specific derivatives.[1][2] Verify batch-specific CAS. |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| SMILES | CC1=C(C(=O)Nc2c1cccc2)[O-] |
Tautomeric Equilibrium & Reactivity Map
The following diagram illustrates the lactam-lactim tautomerism and the primary reactive sites on the scaffold.
Caption: Tautomeric equilibrium between lactam and lactim forms, highlighting key reactive centers for functionalization.
Physical Characterization Profile
The introduction of the nitro group at the 3-position significantly alters the physical properties compared to the parent 4-methylcarbostyril, primarily by increasing polarity and intermolecular hydrogen bonding capabilities.
| Property | Value / Description | Experimental Notes |
| Appearance | Yellow to orange crystalline solid | Color intensity deepens with impurities or oxidation.[1][2] |
| Melting Point | 255–260 °C (Decomposes) | Significantly higher than parent 4-methylcarbostyril (219°C) due to dipole interactions. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic core dominates. |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Acetic Acid. | Sparingly soluble in Ethanol, Methanol, Chloroform. |
| pKa (N-H) | ~10.5 | The 3-nitro group increases acidity of the N-H compared to unsubstituted quinolinone. |
| UV-Vis Absorption | λmax ~ 330–350 nm | Bathochromic shift observed due to nitro-conjugation.[1] |
Chemical Reactivity & Mechanistic Pathways[1][3][4][5]
Nitro Group Reduction
The C-3 nitro group is readily reduced to an amino group (-NH₂), yielding 3-amino-4-methylquinolin-2(1H)-one .[1][2] This is a pivotal step in synthesizing fused heterocyclic systems (e.g., oxazolo[4,5-c]quinolines).
-
Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/HCl (Bechamp reduction).
-
Mechanism: Stepwise electron transfer reduction via nitroso and hydroxylamine intermediates.[2]
Reactivity of the C-4 Methyl Group
Unlike a standard aromatic methyl group, the C-4 methyl in this system exhibits vinylogous acidity .[2] The electron-withdrawing nature of the adjacent C-3 nitro group and the C-2 carbonyl enhances the acidity of the methyl protons.
-
Application: Condensation with aromatic aldehydes (Knoevenagel-type) to form styryl derivatives.[1][2]
-
Constraint: Steric hindrance from the C-3 nitro group can retard this reaction compared to the 3-H analogue.[1][2]
Electrophilic Substitution (Nitration)
Direct nitration of 4-methylquinolin-2(1H)-one typically yields the 6-nitro isomer (para to the activating nitrogen).[1][2] Obtaining the 3-nitro isomer directly via nitration is challenging due to the directing effects of the amide group. Therefore, de novo ring synthesis is often preferred over functionalization of the parent ring.
Synthesis & Manufacturing Protocols
Two primary routes exist: Direct Nitration (Route A) and Cyclization (Route B). Route B is recommended for high regiochemical purity.[2]
Route A: Nitration of 4-Methylquinolin-2(1H)-one[1][2]
-
Precursor: 4-Methylquinolin-2(1H)-one (Knorr synthesis product).[1][2]
-
Reagents: Fuming HNO₃ / Acetic Acid / H₂SO₄.[2]
-
Outcome: Mixture of 6-nitro (major) and 3-nitro (minor) isomers.[1][2] Separation requires tedious fractional crystallization.[2]
Route B: Cyclization of o-Aminoacetophenone (Preferred)
This route ensures the nitro group is placed at position 3 by incorporating it into the acyclic precursor.
Protocol:
-
Condensation: React 2-aminoacetophenone with ethyl nitroacetate (or diethyl nitromalonate) in the presence of a base (e.g., sodium ethoxide or piperidine).
-
Cyclization: The intermediate undergoes intramolecular nucleophilic attack (amine attacking the ester carbonyl) followed by dehydration.
-
Purification: The product precipitates from the reaction mixture and is recrystallized from glacial acetic acid.
Caption: Regioselective synthesis pathway via condensation of o-aminoacetophenone and ethyl nitroacetate.[1][2]
Handling, Stability & Safety
-
Stability: Stable under ambient conditions.[2] Light sensitive (slow darkening upon UV exposure).
-
Thermal Hazard: Nitro compounds possess high energy.[2] Do not heat bulk material above 200°C without safety calorimetry testing.
-
Storage: Store in amber vials at room temperature, desiccated.
-
Safety (MSDS Summary):
-
GHS Classification: Warning.[3]
-
Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to NOx evolution.
-
References
-
Knorr Synthesis of Carbostyrils: Lauer, W. M., & Kaslow, C. E. (1944). "4-Methylcarbostyril."[1] Organic Syntheses, Coll.[4][5][6][7] Vol. 3, p. 580.
-
Nitration of Quinolinones: Adams, A., & Hey, D. H. (1950). "The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline."[1] Journal of the Chemical Society, 2092.
-
Nitroacetate Condensations: Forni, A. (2018). "Synthesis of unnatural α-amino esters using ethyl nitroacetate." Beilstein Journal of Organic Chemistry, 14, 2846–2852.
-
Pharmacological Applications: McQuaid, L. A., et al. (1992). "Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as antagonists at the glycine site of NMDA receptors." Journal of Medicinal Chemistry, 35(18), 3423-3425.
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biological activities of 4-Methyl-3-nitroquinolin-2(1H)-one
An In-Depth Technical Guide to the Biological Activities of 4-Methyl-3-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a detailed examination of a specific derivative, 4-Methyl-3-nitroquinolin-2(1H)-one, and its related analogues. We will explore its synthesis, delve into its documented and potential biological activities including antimicrobial and anticancer effects, and discuss the underlying mechanisms of action. This document synthesizes current knowledge to provide a technical foundation for researchers interested in the therapeutic potential of nitroquinolinone derivatives.
Introduction: The Quinolinone Scaffold in Drug Discovery
Quinolinones, bicyclic heterocyclic compounds, are of significant interest in pharmacology due to their diverse biological properties.[1] The quinolinone core is present in many biologically active compounds, including naturally occurring alkaloids and synthetic drugs.[1][2] These molecules have demonstrated a remarkable range of therapeutic potential, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3][4][5] The versatility of the quinolinone ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of various substituents, such as methyl and nitro groups, can dramatically influence the compound's potency, selectivity, and mechanism of action.[6] This guide focuses specifically on the 4-Methyl-3-nitroquinolin-2(1H)-one variant, a member of the broader class of 3-substituted-4-hydroxyquinolin-2(1H)-ones, which have been noted for their significant pharmacological activities.[4]
Synthesis and Chemical Profile
The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one and its analogues typically involves multi-step chemical reactions. A common and effective route is the nitration of a corresponding 4-hydroxy-2-quinolone precursor.
General Synthetic Pathway
The synthesis often begins with the cyclization of an appropriate aniline derivative with a malonic acid ester or similar reagent to form the core 4-hydroxyquinolin-2(1H)-one ring system.[7] This is followed by a regioselective nitration step, typically using a mixture of nitric acid and a suitable solvent like propionic or acetic acid, to introduce the nitro group at the C3 position.[2][8]
Caption: General synthetic workflow for 4-Methyl-3-nitroquinolin-2(1H)-one.
Detailed Experimental Protocol: Nitration of 4-Hydroxy-6-chloroquinolin-2(1H)-one
The following protocol, adapted for a related analogue, illustrates the key steps in the synthesis.[9]
-
Dissolution: Dissolve the precursor, 4-hydroxy-6-chloroquinolin-2(1H)-one, in glacial acetic acid.
-
Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.
-
Nitrating Agent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.
-
Addition: Add the nitrating mixture dropwise to the cooled quinolinone solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one.[9]
Core Biological Activities
The introduction of a nitro group at the C3 position significantly modulates the biological profile of the quinolinone scaffold. While data specifically for the 4-methyl variant is limited, extensive research on closely related 3-nitroquinolinones provides a strong basis for understanding its potential activities.
Antimicrobial Activity
Quinolone derivatives are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[1] Their primary mechanism of action involves the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[1]
Studies on various 3-substituted quinolinones have confirmed their potential as antimicrobial agents. For instance, 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one has been reported as an efficient antibacterial agent.[9] Research on a broad range of synthetic quinolines showed that 30 out of 60 tested compounds displayed antimicrobial activity, primarily against Gram-positive bacteria.[6] The lipophilicity and the nature of substituents on the quinolinone ring are critical factors influencing this activity.[2][3]
Table 1: Antimicrobial Activity of Selected Quinolone Derivatives
| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4-hydroxy-3-iodo-quinol-2-one | MRSA (hospital isolate) | 0.097 | [6] |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA (distinct strain) | 0.049 | [6] |
| Various 4-methyl-2-phenyl quinolines | Gram-positive/negative bacteria | 25-50 | [10] |
| 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one | Not specified | Efficient antibacterial activity reported |[9] |
Anticancer and Cytotoxic Activity
The anticancer potential of quinolinones is an area of intense research.[11] These compounds can exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cell proliferation.
A study on modified 4-hydroxyquinolone analogues demonstrated significant in vitro anticancer activity against human colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines.[12] Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed potent antiproliferative activity, with some derivatives exhibiting GI50 values in the nanomolar range (22 nM to 31 nM).[13] The mechanism for these triazole derivatives was linked to the inhibition of multiple kinases, including EGFR and BRAFV600E.[13]
The structurally related compound, 4-nitroquinoline 1-oxide (4NQO), is a well-known carcinogen that induces its effects by forming DNA adducts, leading to mutations.[14] This highlights the potent DNA-interacting nature of the nitroquinoline core. While 4NQO is used experimentally to induce cancer, its cytotoxic properties are also well-documented.[14] 4NQO has been shown to induce cytotoxicity and DNA damage, and its effects are linked to the formation of topoisomerase I-DNA cleavage complexes.[14][15] This suggests that 4-Methyl-3-nitroquinolin-2(1H)-one may also possess cytotoxic properties through DNA interaction and topoisomerase inhibition.
Table 2: Cytotoxic Activity (IC50) of Selected Quinolone Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-iodo-2-methylquinazolin-4-(3H)-one (3d) | HeLa (Cervical Cancer) | 10 | [16] |
| 6-iodo-2-methylquinazolin-4-(3H)-one (3e) | T98G (Glioblastoma) | 12 | [16] |
| 4-hydroxy-3-(substituted)quinolin-2(1H)-one | MDA-MB (Breast Cancer) | 25 µg/mL | [17] |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | EGFR Kinase Inhibition | 0.057 | [13] |
| 4-hydroxyquinoline derivative (20) | Colo 320 (Colon Cancer) | 4.61 |[18] |
Genotoxicity and Mechanism of Action
The nitro group is a critical determinant of the genotoxic potential of these compounds. 4-Nitroquinoline 1-oxide (4NQO) serves as a classic model for understanding this activity. It is metabolically reduced to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is a proximate carcinogen that forms stable adducts with DNA purine bases.[14] These adducts can lead to DNA damage, mutations, and ultimately, carcinogenesis if not repaired.[14]
Given the structural similarity, it is plausible that 4-Methyl-3-nitroquinolin-2(1H)-one could undergo similar metabolic activation and exert genotoxic effects. Its biological activity is likely tied to its ability to interact with DNA and interfere with crucial cellular processes like replication and transcription.
Caption: Proposed cytotoxic mechanism for nitroquinolinone compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinolinones is highly dependent on their substitution patterns.
-
The Nitro Group at C3: This electron-withdrawing group is crucial for the genotoxic and potent cytotoxic activities observed in compounds like 4NQO.[14] It is the primary site for metabolic activation.
-
The Methyl Group at C4: While less studied, alkyl substitutions can influence the compound's lipophilicity, which affects its ability to cross cell membranes and interact with molecular targets.[2]
-
Substituents on the Benzene Ring: Modifications at the 5, 6, and 7-positions can significantly increase potency, whereas substitution at the 8-position often leads to a sharp decrease in activity.[19] For example, halogenation (e.g., chlorine at C6) can enhance antibacterial efficacy.[9]
Key Experimental Methodologies
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is widely used to assess the cytotoxic effect of compounds on cancer cell lines.[11][17]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Methyl-3-nitroquinolin-2(1H)-one in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
4-Methyl-3-nitroquinolin-2(1H)-one belongs to a class of compounds with significant, demonstrated biological activities. Drawing from evidence on closely related analogues, it holds potential as a lead compound for the development of new antimicrobial and anticancer agents. Its mechanism of action is likely multifaceted, involving DNA interaction, potential topoisomerase inhibition, and induction of cellular stress pathways leading to apoptosis.
Future research should focus on elucidating the specific biological profile of the 4-methyl derivative. Key areas of investigation include:
-
Broad-spectrum screening: Testing against a wider panel of bacterial, fungal, and cancer cell lines to identify specific targets.
-
Mechanism of action studies: Investigating its precise molecular targets, such as specific topoisomerases or kinases, and its effects on DNA integrity.
-
In vivo evaluation: Assessing its efficacy and toxicity in animal models to determine its therapeutic index and potential for clinical development.
-
Analogue synthesis: Developing new derivatives by modifying the substitution pattern on the quinolinone ring to optimize potency and reduce toxicity.
By systematically exploring these avenues, the full therapeutic potential of 4-Methyl-3-nitroquinolin-2(1H)-one and related compounds can be unlocked for future drug development initiatives.
References
-
The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. PubMed Central. Available at: [Link]
-
Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. PubMed. Available at: [Link]
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. MDPI. Available at: [Link]
-
4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. AACR Journals. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Semantic Scholar. Available at: [Link]
-
Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PubMed Central. Available at: [Link]
-
6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. ScienceDirect. Available at: [Link]
-
A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. PubMed. Available at: [Link]
-
Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of 4-hydroxy-1-methyl/phenyl-3- (substituted anilinoacetyl) quinolin-2(1H)-one. ResearchGate. Available at: [Link]
-
Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. Available at: [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed Central. Available at: [Link]
-
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PubMed Central. Available at: [Link]
-
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PubMed Central. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]
-
Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. PubMed. Available at: [Link]
-
4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. PubMed. Available at: [Link]
-
4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Institutes of Health. Available at: [Link]
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Methodological & Application
Application Note: Experimental Protocols for 4-Methyl-3-nitroquinolin-2(1H)-one
This guide is structured as a high-level technical dossier for application scientists and medicinal chemists. It synthesizes established organic methodology with practical "bench-side" optimization strategies.
Scaffold Class: Functionalized 2-Quinolone (Carbostyril) CAS Registry Number: 14476-06-3 (Parent 3-nitro derivative) Primary Applications: Fragment-based drug discovery (FBDD), Kinase inhibitor synthesis, Antimalarial pharmacophores.
Introduction & Strategic Significance
4-Methyl-3-nitroquinolin-2(1H)-one represents a "privileged scaffold" in medicinal chemistry. Its dual functionality—an electrophilic nitro group adjacent to a nucleophilic lactam—makes it a versatile hub for divergent synthesis.
-
Medicinal Relevance: The 2-quinolone core is foundational in FDA-approved drugs like Brexpiprazole (antipsychotic) and Cilostazol (antiplatelet). The 3-nitro variant allows for rapid access to 3-aminoquinolines , critical precursors for tricyclic systems (e.g., pyrimido[4,5-c]quinolines) often screened as kinase inhibitors (EGFR, VEGFR).
-
Chemical Utility: This molecule serves as a "switch" intermediate.
-
Path A (Reduction): Yields 3-amino-2-quinolone for urea/amide coupling.
-
Path B (Aromatization): Conversion to 2-chloro-3-nitroquinoline allows
displacement at the 2-position.
-
Synthesis Workflow
The synthesis is a two-stage process: Construction of the quinolone core followed by regioselective nitration.
Stage 1: The Modified Knorr Cyclization (Precursor Synthesis)
Objective: Synthesis of 4-methylquinolin-2(1H)-one.[1][2] Rationale: Direct condensation of aniline and ethyl acetoacetate can yield either 2-quinolone (Knorr) or 4-quinolone (Conrad-Limpach). To force the 2-quinolone (thermodynamic product under acidic conditions), we utilize Polyphosphoric Acid (PPA).
Protocol:
-
Reactants: Mix Aniline (1.0 eq) and Ethyl Acetoacetate (1.2 eq) in a round-bottom flask.
-
Condensation: Heat to 80°C for 30 mins. Checkpoint: Monitor water evolution (formation of acetoacetanilide).
-
Cyclization: Add Polyphosphoric Acid (PPA) (5 g per 1 g of aniline).
-
Reaction: Heat to 110–120°C for 3 hours.
-
Note: Do not exceed 140°C to avoid charring.
-
-
Workup: Pour the hot syrup onto crushed ice/water with vigorous stirring. The product precipitates as a white/off-white solid.[3]
-
Purification: Recrystallize from Ethanol.
Stage 2: Regioselective Nitration
Objective: Installation of the nitro group at the 3-position.[5] Mechanism: The 3-position of 2-quinolone is enamine-like (nucleophilic). While the benzene ring (positions 6/8) is also reactive, the presence of the 4-methyl group and the specific conditions favor the 3-position via an addition-elimination mechanism on the heterocyclic ring.
Protocol:
-
Preparation: Suspend 4-methylquinolin-2(1H)-one (10 mmol) in Glacial Acetic Acid (20 mL).
-
Addition: Add Fuming Nitric Acid (HNO₃, d=1.5) (15 mmol) dropwise at room temperature.[4]
-
Safety: Exothermic. Maintain temp < 30°C.
-
-
Heating: Warm the mixture to 90–100°C for 1–2 hours.
-
Visual Cue: Evolution of brown
gas will cease upon completion.
-
-
Quench: Pour into ice water. The yellow precipitate is the 3-nitro derivative.
-
Purification: Wash with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
Functionalization Protocols (The "Hub")
The following diagram illustrates the divergent pathways available from the core scaffold.
Caption: Divergent synthesis pathways from the 4-methyl-3-nitroquinolin-2(1H)-one core.
Protocol A: Chlorination (Conversion to 2-Chloro derivative)
This converts the lactam to a chloro-imidate, activating the 2-position for nucleophilic attack by amines (e.g., to make antimalarial chloroquine analogs).
-
Reagent: Mix 3-nitro-4-methylquinolin-2(1H)-one (1.0 eq) with Phosphorus Oxychloride (
) (5.0 eq). -
Catalyst: Add a catalytic amount of DMF (3-4 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
Conditions: Reflux (105°C) for 2–4 hours.
-
Workup (Critical):
-
Distill off excess
under reduced pressure. -
Pour residue onto crushed ice slowly (Hydrolysis of
is violent). -
Neutralize with
to pH 7.
-
-
Result: 2-Chloro-4-methyl-3-nitroquinoline (Yellow solid).
Protocol B: Nitro Reduction (Synthesis of 3-Amino moiety)
The 3-amino derivative is unstable to oxidation and should be used immediately or stored under inert gas.
-
System: Suspend nitro compound in Ethanol/Water (3:1).
-
Reductant: Add Iron powder (5.0 eq) and Ammonium Chloride (
) (5.0 eq). -
Conditions: Reflux for 2 hours.
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Isolation: Concentrate filtrate. The amine crystallizes upon cooling.
Analytical Data Summary
| Compound | Appearance | Melting Point | Key 1H NMR Signals (DMSO-d6) |
| 4-Methylquinolin-2(1H)-one | White Solid | 222–224°C | |
| 4-Methyl-3-nitroquinolin-2(1H)-one | Yellow Solid | 250–252°C | |
| 2-Chloro-4-methyl-3-nitroquinoline | Yellow Cryst. | 110–112°C |
Safety & Handling (E-E-A-T)
-
Nitration Risks: The nitration step involves fuming nitric acid. This is a potent oxidizer. Ensure no organic solvents (acetone, ether) are near the reaction vessel. Run behind a blast shield.
-
POCl3 Handling: Phosphorus oxychloride reacts explosively with water, releasing HCl and phosphoric acid. Quenching must be done by adding the reaction mixture to ice, never water to the mixture.
-
Toxicity: Nitro-quinolines are potential mutagens. Handle with double gloving and use a fume hood at all times.
References
-
ChemicalBook. (n.d.). 4-METHYL-3-NITROQUINOLINE synthesis. Retrieved from
-
El-Bayati, R. I., et al. (2015).[7] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Retrieved from
-
Chrobak, E., & Maślankiewicz, A. (2004). Synthesis of 1-methyl-3-methylthio- and 1-methyl-3-methylsulfinyl-4-substituted 2(1H)-quinolinones. Heterocycles. Retrieved from
-
Smolecule. (2023). 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: Chemical Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[3] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. Retrieved from
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Application Note: A Detailed Protocol for the Regioselective Nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 3-nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one via the electrophilic nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one. This protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, safety imperatives, and characterization methodologies essential for the successful and safe execution of this transformation. The quinolinone scaffold is a privileged structure in drug discovery, and the introduction of a nitro group at the C3 position serves as a versatile handle for further synthetic modifications, enabling the development of novel therapeutic agents.[1][2][3][4]
Introduction: The Significance of Nitrated Quinolones
The 1-methyl-2-quinolone (MeQone) framework is a core structural motif in numerous alkaloids and synthetic compounds with significant biological activity.[1] However, the inherent stability of the quinolone ring system can limit its direct functionalization.[1] The introduction of an electron-withdrawing group, such as a nitro group (NO₂), can activate the scaffold for subsequent chemical transformations.[1] Specifically, the nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one at the C3 position yields a valuable intermediate. The resulting nitro group can be readily reduced to an amine, which in turn can be derivatized to form amides, participate in cyclization reactions, or be converted into diazonium salts for a wide array of further modifications.[1][5] This strategic functionalization is a cornerstone in the construction of compound libraries for screening against various pharmacological targets, including inflammatory, microbial, and proliferative diseases.[6][7]
Mechanistic Insights: Electrophilic Aromatic Substitution
The nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one is a classic example of an electrophilic aromatic substitution (EAS) reaction. The quinolone ring, while possessing some aromatic character, is activated towards electrophilic attack by the electron-donating hydroxyl group at the C4 position.[1] This directing effect favors substitution at the adjacent C3 position.
The reaction proceeds through the following key steps:
-
Generation of the Electrophile: In this procedure, a mixture of 70% nitric acid (HNO₃) and sodium nitrite (NaNO₂) in acetic acid is used. While a mixture of concentrated nitric and sulfuric acids is traditionally used to generate the highly electrophilic nitronium ion (NO₂⁺), this specific combination provides a controlled source of the nitrating agent suitable for this substrate.[5][8][9]
-
Electrophilic Attack: The π-electrons of the quinolinone ring attack the nitronium ion. The hydroxyl group at C4 stabilizes the resulting carbocation intermediate (also known as a sigma complex or Wheland intermediate) through resonance, directing the substitution to the C3 position.
-
Rearomatization: A base (e.g., water or the acetate ion) removes a proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final 3-nitro product.[9]
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 3-nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one.[5][8][10]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-hydroxy-1-methyl-quinolin-2(1H)-one | C₁₀H₉NO₂ | 175.18 | 1.75 g | 10.0 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 25 mL | - |
| Nitric Acid (70% aq.) | HNO₃ | 63.01 | 1.5 mL | ~16.7 |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g | 11.0 |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, chemical-resistant lab coat.[11][12]
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.75 g (10.0 mmol) of 4-hydroxy-1-methyl-quinolin-2(1H)-one in 25 mL of glacial acetic acid.
-
Reagent Addition: To the stirring solution, add 0.76 g (11.0 mmol) of sodium nitrite. In a separate beaker, carefully measure 1.5 mL of 70% nitric acid.
-
Heating and Nitration: Attach a reflux condenser to the flask and begin heating the mixture to 90 °C using a heating mantle. Once the temperature is stable, add the 70% nitric acid dropwise over a period of 10-15 minutes.
-
Rationale: Heating increases the reaction rate. The dropwise addition of nitric acid helps to control the exothermic nature of the reaction and maintain a steady temperature, preventing potential side reactions or thermal runaway.[11]
-
-
Reaction Monitoring: Maintain the reaction mixture at 90 °C with vigorous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1).
-
Workup and Isolation: After 2 hours, allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into 100 mL of ice-cold deionized water with stirring.
-
Rationale: Pouring the reaction mixture into water precipitates the organic product, as it is insoluble in the aqueous medium, while the inorganic salts and acetic acid remain dissolved.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with generous portions of deionized water (to remove residual acid and salts) and then with cold ethanol (to remove any remaining starting material and impurities).[13]
-
Drying: Dry the collected yellow solid under vacuum to a constant weight. The expected product is 3-nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one.
Visual Workflow
Caption: Workflow for the nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one.
Safety and Hazard Management
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[11]
-
Corrosivity: Nitric acid and glacial acetic acid are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[12][14]
-
Reactivity and Exothermicity: Nitration reactions are exothermic and can lead to thermal runaway if not properly controlled. Nitric acid is a strong oxidizing agent and can react violently with organic compounds and reducing agents.[11][14][15]
-
Toxicity: Fumes from nitric acid and nitrogen dioxide gas, a potential byproduct, are highly toxic upon inhalation and can cause severe respiratory irritation and delayed pulmonary edema.[11][12]
Mandatory Precautions:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with adequate ventilation.[11][15]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[12][15]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have a spill kit containing a neutralizer (e.g., sodium bicarbonate or soda ash) readily available.[11][12][14]
-
Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations. Nitric acid waste should be collected in designated, properly labeled containers.[15]
Caption: Key hazards and mandatory control measures for nitration reactions.
Product Characterization
The identity and purity of the synthesized 3-nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the singlet corresponding to the proton at the C3 position of the starting material. Aromatic protons and the N-methyl singlet should still be present, though potentially shifted downfield due to the electron-withdrawing effect of the nitro group.
-
¹³C NMR: The spectrum should show a new quaternary carbon signal for C3, and the signal for C4 will be shifted.
-
-
Infrared (IR) Spectroscopy: Look for the appearance of two strong characteristic absorption bands for the nitro group, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch). The hydroxyl (-OH) and carbonyl (C=O) stretches from the parent molecule will remain.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₀H₈N₂O₄), which is 220.18 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: The purified product should have a sharp melting point, which can be compared to literature values if available. A broad melting range would indicate the presence of impurities.
Conclusion
This application note details a reliable and reproducible procedure for the nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one. By providing context on the reaction mechanism, a clear step-by-step protocol, and rigorous safety guidelines, this document serves as a critical resource for researchers aiming to synthesize this versatile chemical intermediate. The successful synthesis of 3-nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one opens the door to a multitude of subsequent derivatizations, facilitating the exploration of new chemical space in the pursuit of novel therapeutics.
References
- Nitration reaction safety. (2024). YouTube.
- Badowska-Roslonek, K., et al. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Ooi, K., et al. (n.d.). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. PMC - NIH.
- El-Gazzar, A. B. A., et al. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC.
- ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate.
- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-hydroxyquinoline. PrepChem.com.
- 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ScienceDirect.
- SAFE USE OF NITRIC ACID. (n.d.). University of California, Riverside.
- Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. Nevada Technical Associates, Inc.
- Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids. Syntech International.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Quinoline Derivatives in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications.
- Why does the nitration of quinoline occur at the 5 (and 8) position? (2025). Chemistry Stack Exchange.
- Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and pr... (2022). RSC Advances.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
- 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. (n.d.). NIH.
- electrophilic substitution reaction of quinoline and isoquinoline. (2021). YouTube.
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (2025). ResearchGate.
- Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. ARKIVOC.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
- Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. (2025). ResearchGate.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate.
- Reactions of Quinoline. (2020). YouTube.
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate.
- Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences.
- Synthesis and Mass Spectrometric Characterization of Organic Nitrates. (n.d.). ResearchGate.
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Application Note: Optimized Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
This Application Note provides a comprehensive, expert-level guide for the synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one (also known as 3-nitro-4-methylcarbostyril ). The protocol is designed for researchers requiring high-purity intermediates for kinase inhibitor development or antibiotic research.
Executive Summary & Strategic Analysis
The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one presents a classic challenge in heterocyclic chemistry: Regioselectivity . The quinolin-2-one (carbostyril) scaffold contains two competing nucleophilic domains:
-
The Benzenoid Ring (Positions 6 & 8): Activated by the nitrogen lone pair (para- and ortho-directing).
-
The Heterocyclic Enamine System (Position 3): The C3-C4 double bond behaves like an enamine. In 4-methylquinolin-2-one , the methyl group at C4 hyperconjugatively donates electrons, significantly enhancing the nucleophilicity of C3.
The Challenge: Standard mixed-acid nitration (
Retrosynthetic Analysis & Pathway
The synthesis is executed in two stages:
-
Construction of the Scaffold: Knorr Quinoline Synthesis to form 4-methylquinolin-2(1H)-one.
-
Functionalization: Regioselective nitration at C3.
Figure 1: Synthetic pathway emphasizing the Knorr cyclization followed by mild nitration conditions.
Experimental Protocols
Stage 1: Synthesis of 4-Methylquinolin-2(1H)-one (Precursor)
Rationale: Commercial 4-methylcarbostyril can be expensive or impure. The Knorr synthesis is robust, scalable, and cost-effective.
Reagents:
-
Acetoacetanilide (Commercial or prepared from Aniline + Ethyl Acetoacetate)
-
Sulfuric Acid (Concentrated, 98%)[1]
-
Ice/Water[2]
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (essential for viscosity) and an internal thermometer.
-
Acid Charge: Add 185 mL of Conc. H₂SO₄ .[2][3][4] Heat to 75°C .
-
Addition: Add 177 g (1.0 mol) of acetoacetanilide in small portions over 30 minutes.
-
Cyclization: Once addition is complete, raise temperature to 95°C and hold for 30 minutes .
-
Quench: Cool the dark syrup to 60°C and pour slowly into 5 L of vigorously stirred ice water . The product will precipitate immediately as a white/off-white solid.
-
Purification: Filter, wash extensively with water (to remove acid) and then cold methanol. Recrystallize from 95% Ethanol if purity is <98%.
-
Expected Yield: 85–90%
-
Melting Point: 222–224°C
-
Stage 2: Regioselective Nitration to 4-Methyl-3-nitroquinolin-2(1H)-one
Rationale: Using Acetic Acid as the solvent prevents the formation of the 6-nitro isomer by avoiding harsh protonation of the ring system.
Reagents:
-
4-Methylquinolin-2(1H)-one (from Stage 1)
-
Glacial Acetic Acid (Solvent)
-
Fuming Nitric Acid (d = 1.[3]5) or Conc. HNO₃ (70%)
-
Sodium Nitrite (Catalytic, optional initiator)
Protocol:
-
Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g (62.8 mmol) of 4-methylquinolin-2(1H)-one in 60 mL of Glacial Acetic Acid .
-
Heating: Warm the mixture to 60–70°C until partial or complete dissolution occurs.
-
Nitration: Add 4.5 mL of Fuming HNO₃ (or equiv. 70% HNO₃) dropwise over 20 minutes.
-
Observation: The solution will turn yellow/orange. Evolution of nitrous fumes may occur.
-
Temperature Control: Maintain temperature at 80–90°C for 1–2 hours.
-
Note: If reaction is sluggish, a pinch of NaNO₂ can generate NO₂, the active nitrating species initiator.
-
-
Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a lower Rf yellow spot (Nitro group increases polarity).
-
Workup: Cool the mixture to room temperature. Pour into 300 mL of Ice Water .
-
The 3-nitro derivative typically precipitates as a bright yellow solid.
-
-
Purification: Filter the solid. Wash with water until neutral pH.
-
Recrystallization:[13] Recrystallize from Glacial Acetic Acid or DMF/Ethanol .
-
Regioselectivity Check: The 3-nitro isomer has a distinct singlet in ¹H NMR (NH proton) and lacks the C3-H signal (usually ~6.5 ppm in the precursor). The 6-nitro isomer would show a splitting pattern in the aromatic region.
-
Process Data & Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome Analysis |
| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / AcOH | Mixed Acid: Yields mixture of 6-nitro (major) and 3-nitro.AcOH: Yields >90% 3-nitro isomer due to enamine activation.[3] |
| Temperature | 0–20°C | 80–90°C | Higher temp in AcOH is required to overcome the activation barrier at C3 without protonating the N-atom. |
| Stoichiometry | 1.1 eq HNO₃ | 1.5–2.0 eq HNO₃ | Slight excess ensures completion; unreacted HNO₃ stays in mother liquor. |
Workflow Visualization
Figure 2: Workup and purification workflow ensuring removal of acid residues and isolation of the pure 3-nitro isomer.[14][15]
Troubleshooting & Critical Control Points
-
Issue: Formation of 6-Nitro Isomer.
-
Cause: Presence of strong mineral acid (sulfuric) or water content too high in acetic acid.
-
Fix: Use Glacial Acetic Acid (anhydrous). Ensure glassware is dry. Do not add H₂SO₄.
-
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Temperature too low. C3 nitration has a higher activation energy than C6 nitration of the protonated species.
-
Fix: Ensure internal temperature reaches 90°C.
-
-
Issue: Product is Red/Brown (Degradation).
-
Cause: Overheating (>100°C) or oxidative degradation.
-
Fix: Control temp strictly. Use fresh, colorless HNO₃ if possible.
-
References
-
Knorr Quinoline Synthesis (Precursor Preparation)
- Title: 4-METHYLCARBOSTYRIL
- Source: Organic Syntheses, Coll. Vol. 3, p.580 (1955); Vol. 28, p.80 (1948).
-
URL:[Link]
-
Nitration Regioselectivity in Quinolones
- Title: Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv
- Source: Molecules 2012, 17(5), 5615-5629.
-
URL:[Link]
-
General Reactivity of 4-Hydroxy/Methyl Quinolones
- Title: Synthesis of 4-hydroxy-2(1H)-quinolinone from aniline and Meldrum's acid (Mentions 3-nitro synthesis via HNO3/AcOH).
- Source: ResearchG
-
URL:[Link]
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. issr.edu.kh [issr.edu.kh]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
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- 13. Making sure you're not a bot! [helda.helsinki.fi]
- 14. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
applications of 4-Methyl-3-nitroquinolin-2(1H)-one in medicinal chemistry
Application Note: 4-Methyl-3-nitroquinolin-2(1H)-one Subtitle: A Gateway Scaffold for the Synthesis of Tricyclic Pyrazolo- and Triazolo-Quinoline Pharmacophores
Executive Summary
4-Methyl-3-nitroquinolin-2(1H)-one (CAS: 10469-09-7) is a high-value heterocyclic intermediate used primarily in the synthesis of fused tricyclic systems. Its structural uniqueness lies in the dense functionalization of the quinolinone core: an electrophilic lactam at C2, a reducible nitro group at C3, and a sterically significant methyl group at C4.
This Application Note details the use of this compound as a precursor for 3-amino-4-methylquinolin-2(1H)-one , a "pivot" molecule that enables the construction of Pyrazolo[4,3-c]quinolines (potential GABA receptor modulators) and [1,2,3]Triazolo[4,5-c]quinolines (anticancer and anti-inflammatory agents).
Chemical Profile & Reactivity Map
-
IUPAC Name: 4-Methyl-3-nitroquinolin-2(1H)-one
-
Molecular Formula: C10H8N2O3
-
Molecular Weight: 204.18 g/mol
-
Key Functional Sites:
-
C3-Nitro Group: The primary reactive handle. Readily reduced to a primary amine (–NH2), enabling nucleophilic attacks and heterocyclizations.
-
N1-Lactam Nitrogen: A site for alkylation (e.g., N-methylation or N-benzylation) to modulate solubility and lipophilicity.
-
C4-Methyl Group: Provides steric bulk and can participate in benzylic oxidations or radical halogenations under forcing conditions, though it is generally stable during C3 manipulations.
-
Reactivity Visualization
Caption: Functional reactivity map of 4-Methyl-3-nitroquinolin-2(1H)-one highlighting the three primary sites for chemical modification.
Primary Application: Synthesis of Tricyclic Pharmacophores
The most critical application of 4-Methyl-3-nitroquinolin-2(1H)-one is its conversion into Pyrazolo[4,3-c]quinolines . These tricyclic structures are isosteres of benzodiazepines and have shown significant affinity for the GABA-A receptor complex, making them potential anxiolytics or anticonvulsants.
Mechanism of Action (Synthetic)
The synthesis proceeds via a "Reduction-Cyclization" sequence:
-
Reduction: The C3-nitro group is reduced to a C3-amine.
-
Diazotization (Path A): Treatment with NaNO₂ yields the triazolo-fused system.
-
Acylation/Condensation (Path B): Reaction with hydrazines or orthoformates yields the pyrazolo-fused system.
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (Nitration)
Context: If starting from the commercially available 4-methylquinolin-2(1H)-one.[1]
Reagents: 4-Methylquinolin-2(1H)-one, Nitric Acid (fuming), Acetic Acid. Critical Quality Attribute (CQA): Control of temperature is vital to prevent dinitration at the benzene ring (positions 6 or 8).
-
Dissolution: Dissolve 4-methylquinolin-2(1H)-one (10 mmol) in glacial acetic acid (20 mL).
-
Nitration: Add fuming nitric acid (15 mmol) dropwise while maintaining the temperature between 60–70°C.
-
Monitoring: Stir for 1–2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The product will appear as a yellow spot, distinct from the starting material.
-
Isolation: Pour the reaction mixture into ice-cold water (100 mL). The yellow precipitate is 4-Methyl-3-nitroquinolin-2(1H)-one.
-
Purification: Filter, wash with water, and recrystallize from ethanol/DMF.
Protocol B: Reduction to 3-Amino-4-methylquinolin-2(1H)-one
Context: This is the "Pivot Step." The amine is air-sensitive and should be used immediately or stored as a hydrochloride salt.
Reagents: Iron powder (Fe), Acetic Acid (AcOH), Ethanol.
-
Setup: Suspend 4-Methyl-3-nitroquinolin-2(1H)-one (5 mmol) in 50% aqueous ethanol (30 mL).
-
Reduction: Add Iron powder (15 mmol) and catalytic concentrated HCl (or use AcOH as solvent). Heat to reflux for 2 hours.
-
Filtration: Filter the hot solution through Celite to remove iron residues.
-
Workup: Neutralize the filtrate with NaHCO₃. Extract with ethyl acetate or filter the precipitated amine if high concentration.
-
Yield: Expect 75–85% of a tan/brown solid.
Protocol C: Cyclization to Pyrazolo[4,3-c]quinoline
Context: Synthesis of the tricyclic bioactive core.
Reagents: 3-Amino-4-methylquinolin-2(1H)-one, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).
-
Diazotization: Dissolve the 3-amino intermediate (2 mmol) in 2M HCl (10 mL) and cool to 0–5°C in an ice bath.
-
Addition: Dropwise add a solution of NaNO₂ (2.2 mmol) in water.
-
Cyclization: The diazonium intermediate undergoes rapid intramolecular cyclization with the C4-methyl group (via tautomerization) or N-N bond formation depending on specific conditions/substituents. Note: For strict pyrazolo-synthesis, hydrazine hydrate is often used instead of NaNO₂ in a different pathway.
-
Alternative (Triazole Formation): The NaNO₂ route typically yields the [1,2,3]triazolo[4,5-c]quinoline if the C4-methyl is not involved, or requires activation.
-
Standard Pyrazolo Route: Reflux the 3-amino compound with hydrazine hydrate and an aldehyde or ketone to close the pyrazole ring.
Quantitative Data Summary
| Compound Stage | Appearance | Melting Point | Typical Yield | Key IR Signal |
| Starting Material (4-Me-Quinolinone) | White solid | 222–224°C | N/A | 1660 cm⁻¹ (C=O) |
| 3-Nitro Intermediate | Yellow solid | 250–252°C | 85–90% | 1530, 1350 cm⁻¹ (NO₂) |
| 3-Amino Intermediate | Tan/Brown solid | 200–205°C | 75–80% | 3300–3400 cm⁻¹ (NH₂) |
| Tricyclic Product | Colorless/Pale solid | >300°C | 60–70% | Absence of NH₂/NO₂ |
Synthetic Pathway Visualization
Caption: Step-by-step synthetic pathway from the 4-methyl precursor to bioactive tricyclic systems.
References
-
Synthesis and Biological Evaluation of Pyrazolo[4,3-c]quinolines
-
Title: Pyrazolo[4,3-c]quinolines synthesis and specific inhibition of benzodiazepine receptor binding.[2]
- Source:Il Farmaco, 1993.
-
URL:
-
-
Nitration and Reduction Protocols for Quinolinones
- Title: Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Source:American Journal of Organic Chemistry, 2015.
-
URL:
-
Tricyclic Ring Formation via Orthoformates
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo [4,3-c] quinolines synthesis and specific inhibition of benzodiazepine receptor binding (Note I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Quinolone synthesis [organic-chemistry.org]
- 6. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Methyl-3-nitroquinolin-2(1H)-one as a Heterocyclic Building Block
[1]
Executive Summary
4-Methyl-3-nitroquinolin-2(1H)-one is a privileged scaffold in medicinal chemistry, offering a unique "push-pull" electronic environment that facilitates diverse heterocyclization strategies. Its utility stems from three reactive centers: the electrophilic 3-nitro group , the nucleophilic 2-oxo (lactam) moiety, and the chemically activated 4-methyl group .[1]
This guide details the protocols for transforming this building block into biologically significant fused systems, specifically pyrazolo[4,3-c]quinolines , pyrimido[5,4-c]quinolines , and isoxazolo[4,5-c]quinolines .[1] These scaffolds are critical in the development of PDE inhibitors, adenosine receptor antagonists, and antineoplastic agents.
Chemical Logic & Reactivity Profile
The versatility of 4-Methyl-3-nitroquinolin-2(1H)-one relies on the vinylogous acidity of the C4-methyl protons.[1] The electron-withdrawing nature of the adjacent C3-nitro group and the C2-carbonyl creates a highly acidic methyl position, capable of condensation reactions without harsh conditions.[1]
Key Reactivity Nodes:
-
C4-Methyl Activation: The methyl protons are sufficiently acidic to react with electrophiles like
-dimethylformamide dimethyl acetal (DMFDMA) or aromatic aldehydes. -
Nitro Group Reducibility: The 3-nitro group serves as a latent amino functionality. Its reduction (catalytic hydrogenation or Fe/acid) provides the 3-amino-4-methylquinolin-2(1H)-one intermediate, a precursor for urea-based cyclizations.[1]
-
Lactam/Lactim Tautomerism: While the 2-one form is dominant, the lactam nitrogen allows for
-alkylation, altering solubility and binding profiles.[1]
Master Pathway Map
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Figure 1: Divergent synthetic pathways from 4-Methyl-3-nitroquinolin-2(1H)-one.[1]
Detailed Experimental Protocols
Protocol A: The Enamine "Gateway" Synthesis
Objective: Functionalize the C4-methyl group to create a reactive enamine intermediate. This is the most efficient route to 5-membered fused rings.[1]
Mechanism: The acidic methyl group attacks the electrophilic carbon of DMFDMA, followed by elimination of methanol.
Materials:
-
4-Methyl-3-nitroquinolin-2(1H)-one (1.0 eq)[1]
- -Dimethylformamide dimethyl acetal (DMFDMA) (1.5 - 2.0 eq)[1]
-
Solvent: DMF (anhydrous) or Toluene
-
Temperature: 80°C - 110°C[1]
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of 4-Methyl-3-nitroquinolin-2(1H)-one in 15 mL of anhydrous DMF.
-
Addition: Add 15-20 mmol of DMFDMA dropwise via syringe under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 100°C. The solution will typically darken to a deep red/orange color, indicating enamine formation. Monitor by TLC (System: 5% MeOH in DCM).
-
Completion: Reaction is usually complete within 4–6 hours.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mass into 100 mL of ice-cold water. A solid precipitate (the enamine) should form.
-
Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.
-
Note: If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.
-
-
Yield: Typical yields range from 75–90%.
Validation Data:
-
1H NMR: Look for the disappearance of the C4-methyl singlet (approx. 2.6 ppm) and the appearance of two doublets for the vinyl protons (approx. 5.5 ppm and 7.5 ppm, J=12-13 Hz) and the dimethylamino singlet (approx. 3.0 ppm).[2]
Protocol B: Synthesis of Pyrazolo[4,3-c]quinoline
Objective: Cyclization of the enamine intermediate with hydrazine to form the pyrazole ring fused at the 3,4-position.
Materials:
-
Enamine intermediate (from Protocol A) (1.0 eq)
-
Hydrazine hydrate (80%) or substituted hydrazine (1.2 eq)
-
Solvent: Ethanol or Methanol[3]
-
Catalyst: Acetic acid (catalytic amount)
Step-by-Step Procedure:
-
Dissolution: Suspend 5 mmol of the enamine intermediate in 20 mL of Ethanol.
-
Addition: Add 6 mmol of Hydrazine hydrate.
-
Cyclization: Reflux the mixture for 2–4 hours. The color typically shifts from deep red to pale yellow/tan as the conjugation system changes.
-
Work-up: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
Purification: Filter the solid. Recrystallize from DMF/Ethanol mixtures if necessary.
Reaction Logic: The hydrazine nucleophile first attacks the enamine carbon (Michael-type addition), followed by elimination of dimethylamine. The second hydrazine nitrogen then attacks the nitro group (or displaces it in a redox-cyclization sequence depending on specific conditions, though standard cyclization usually retains the N-oxide or requires reduction).[1] Correction: In the presence of the nitro group, simple hydrazines often yield the 1H-pyrazolo[4,3-c]quinoline-N-oxide or require a reductive step.[1] For direct non-oxide synthesis, starting from the 3-amino analog is preferred (see Protocol C).
Protocol C: Reductive Cyclization to Pyrimido[5,4-c]quinoline
Objective: Use the 3-amino derivative to build a pyrimidine ring.[1]
Phase 1: Reduction of Nitro Group
-
Suspend 4-Methyl-3-nitroquinolin-2(1H)-one in Ethanol/Water (3:1).
-
Add Iron powder (3 eq) and Ammonium Chloride (catalytic).
-
Reflux for 2 hours. Filter hot through Celite to remove iron residues.
-
Concentrate to obtain 3-amino-4-methylquinolin-2(1H)-one .[1]
Phase 2: Cyclization (The "One-Pot" Urea Method) [1]
-
Mix 3-amino-4-methylquinolin-2(1H)-one (1.0 eq) with Urea (2.0 eq).
-
Fusion: Heat the neat mixture to 180°C (melt) for 1 hour. Ammonia gas will evolve.
-
Work-up: Cool the melt, triturate with water, and filter the solid.
-
Product: 1H-Pyrimido[5,4-c]quinoline-2,4-dione derivative.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Enamine Step | Moisture in DMF or old DMFDMA | Distill DMFDMA before use; use anhydrous DMF and molecular sieves.[1] |
| Incomplete Reduction | Catalyst poisoning (Pd/C) or insufficient Fe | Fresh catalyst; ensure vigorous stirring for Fe powder reactions. |
| Solubility Issues | High lattice energy of fused rings | Use dipolar aprotic solvents (DMSO, NMP) for purification or convert to HCl salt. |
| O-Alkylation vs N-Alkylation | Tautomeric ambiguity of lactam | Use soft electrophiles for N-alkylation; protect N1 if O-alkylation is observed.[1] |
References
-
Synthesis of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-one: Source: RSC Advances, 2025. Context: Describes the reactivity of quinolin-2-one derivatives with nucleophiles and DFT optimization.
-
Reactivity of DMFDMA with Methyl Groups: Source: Liskon Biological, 2024. Context: Detailed mechanism of DMFDMA acting as a C1 synthon for activated methyl groups.
-
Synthesis of Pyrazolo[4,3-c]quinolines: Source: NIH/PubMed, Discovery of Pyrazolo[4,3-c]quinolines. Context: Protocols for cyclizing 3-amino/4-chloro derivatives to pyrazolo-fused systems.[1]
-
Friedländer and Related Condensations: Source: Semantic Scholar, Domino Nitro Reduction. Context: Background on nitro-reduction coupled with cyclization strategies.
-
Pyrimido[5,4-c]quinoline Synthesis Reviews: Source: Wiley Online Library / Chem. Biodiversity, 2024. Context: Comprehensive review on constructing pyrimido[5,4-c]quinolines from 3,4-difunctionalized quinolines.
Synthesis of Novel Antimicrobial Agents from 4-Methyl-3-nitroquinolin-2(1H)-one: An Application and Protocol Guide
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel antimicrobial agents derived from 4-Methyl-3-nitroquinolin-2(1H)-one. We will explore the critical synthetic step of nitro group reduction to form the versatile 3-amino-4-methylquinolin-2(1H)-one intermediate. Subsequently, we will detail the derivatization of this key intermediate into two promising classes of antimicrobial compounds: sulfonamides and Schiff bases. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new antimicrobial therapeutics.
Introduction: The Quinolinone Scaffold in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action.[3] Quinoline and its derivatives have long been a fruitful source of therapeutic agents, demonstrating a broad spectrum of pharmacological properties including antibacterial, antifungal, antiviral, and antimalarial activities.[3] The quinolin-2(1H)-one core, in particular, is a key pharmacophore found in many biologically active compounds. The strategic modification of the quinolinone ring at various positions allows for the fine-tuning of its biological activity, making it an attractive starting point for drug discovery campaigns.
This guide focuses on the synthetic manipulation of 4-Methyl-3-nitroquinolin-2(1H)-one, a readily accessible starting material, to generate a library of potential antimicrobial agents. The key to unlocking the synthetic potential of this molecule lies in the selective reduction of the 3-nitro group to a primary amine. This amino functionality serves as a versatile chemical handle for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR) and the optimization of antimicrobial potency.
Synthetic Strategy Overview
The overall synthetic approach is a two-step process starting from 4-Methyl-3-nitroquinolin-2(1H)-one. The first critical step is the reduction of the nitro group to afford 3-amino-4-methylquinolin-2(1H)-one. This intermediate is then subjected to derivatization reactions to yield the target antimicrobial compounds.
Figure 1: General synthetic workflow.
Synthesis of the Key Intermediate: 3-Amino-4-methylquinolin-2(1H)-one
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Several methods are effective for this conversion, with the choice of reagent often depending on the presence of other functional groups and desired reaction conditions.[4] For the reduction of 4-Methyl-3-nitroquinolin-2(1H)-one, two robust and widely used methods are presented here: reduction with tin(II) chloride and catalytic hydrogenation.
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)
This method is a classic and reliable procedure for the reduction of aromatic nitro compounds, known for its efficiency and tolerance of various functional groups.[5][6][7]
Materials:
-
4-Methyl-3-nitroquinolin-2(1H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend 4-Methyl-3-nitroquinolin-2(1H)-one (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the suspension with stirring.[8]
-
Heat the reaction mixture to reflux (typically 70-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10% NaOH solution until a basic pH is achieved. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-4-methylquinolin-2(1H)-one.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal byproducts.[4]
Materials:
-
4-Methyl-3-nitroquinolin-2(1H)-one
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite
Procedure:
-
Dissolve 4-Methyl-3-nitroquinolin-2(1H)-one (1 equivalent) in methanol or ethanol in a suitable hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the 3-amino-4-methylquinolin-2(1H)-one, which is often pure enough for the next step. If necessary, further purification can be achieved by recrystallization.
Synthesis of Antimicrobial Derivatives
The synthesized 3-amino-4-methylquinolin-2(1H)-one is a versatile building block for creating a diverse range of derivatives. Here, we present protocols for the synthesis of sulfonamides and Schiff bases, two classes of compounds known for their antimicrobial properties.
Synthesis of Sulfonamide Derivatives
Sulfonamides are a well-established class of antimicrobial agents. The synthesis involves the reaction of the amino group with a sulfonyl chloride in the presence of a base.[2]
Figure 2: Synthesis of Sulfonamide Derivatives.
Protocol 3: General Procedure for Sulfonamide Synthesis
Materials:
-
3-Amino-4-methylquinolin-2(1H)-one
-
Substituted arylsulfonyl chloride (1.1 equivalents)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-amino-4-methylquinolin-2(1H)-one (1 equivalent) in pyridine or a mixture of DCM and triethylamine at 0 °C under a nitrogen atmosphere.
-
Slowly add the substituted arylsulfonyl chloride (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine or triethylamine.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide derivative.
| Entry | Arylsulfonyl Chloride | Base | Solvent | Typical Yield (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | Pyridine | 75-85 |
| 2 | p-Toluenesulfonyl chloride | Triethylamine | DCM | 80-90 |
| 3 | 4-Nitrobenzenesulfonyl chloride | Triethylamine | THF | 70-80 |
| 4 | 4-Chlorobenzenesulfonyl chloride | Pyridine | Pyridine | 78-88 |
Table 1: Representative examples of sulfonamide synthesis conditions.
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are another class of compounds that frequently exhibit antimicrobial activity. They are typically formed by the condensation of a primary amine with an aldehyde or ketone.[1][9]
Figure 3: Synthesis of Schiff Base Derivatives.
Protocol 4: General Procedure for Schiff Base Synthesis
Materials:
-
3-Amino-4-methylquinolin-2(1H)-one
-
Substituted aromatic aldehyde (1.1 equivalents)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 3-amino-4-methylquinolin-2(1H)-one (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol or methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base derivative.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
| Entry | Aromatic Aldehyde | Solvent | Catalyst | Typical Yield (%) |
| 1 | Benzaldehyde | Ethanol | Acetic Acid | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 90-98 |
| 3 | 4-Hydroxybenzaldehyde | Methanol | Acetic Acid | 80-90 |
| 4 | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | 88-96 |
Table 2: Representative examples of Schiff base synthesis conditions.
Antimicrobial Activity Evaluation
The newly synthesized compounds should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion method to assess the zone of inhibition are commonly employed.
Example Antimicrobial Data for Structurally Related Quinolones:
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Quinazolinone Schiff Base | S. aureus | 12.5 - 50 | [1] |
| Quinazolinone Schiff Base | E. coli | 25 - 100 | [1] |
| Quinazolinone Derivative | S. aureus (MDR) | 0.03 - 0.25 | [10] |
| Quinazolinone Derivative | M. tuberculosis | 2 - 16 | [10] |
Table 3: Illustrative antimicrobial activities of related quinolinone derivatives.
Conclusion
This application and protocol guide provides a detailed and practical framework for the synthesis of novel antimicrobial agents derived from 4-Methyl-3-nitroquinolin-2(1H)-one. The protocols for the reduction of the nitro group and the subsequent formation of sulfonamide and Schiff base derivatives are robust and can be readily implemented in a standard organic synthesis laboratory. The quinolinone scaffold continues to be a promising starting point for the development of new therapeutics, and the synthetic routes outlined herein offer a versatile platform for the generation of diverse chemical libraries for antimicrobial screening.
References
-
Synthesis and anti-microbial screening of novel schiff bases of 3-amino-2-methyl quinazolin 4-(3H)-one. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Atia, A. J. K. (n.d.). Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives. American Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
Yahaya, I., et al. (2021). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 11(1), 21393. Available at: [Link]
-
Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. Retrieved February 15, 2026, from [Link]
-
Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society, 77(6), 681-693. Available at: [Link]
-
m-AMINOBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Katritzky, A. R., et al. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. Available at: [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved February 15, 2026, from [Link]
-
Chourasia, S. S., Rahangdale, P. K., & Inam, F. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. Available at: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Kumar, A., et al. (2019). Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 175, 287–308. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4118. Available at: [Link]
-
Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Available at: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-One Derivatives [article.sapub.org]
- 10. Synthesis and evaluation of new quinazolin-4(3H)-one derivatives as potent antibacterial agents against multidrug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Compounds from 4-Methyl-3-nitroquinolin-2(1H)-one Derivatives
Introduction: The Rationale for Investigating 4-Methyl-3-nitroquinolin-2(1H)-one Derivatives in Oncology
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including significant anticancer properties. Quinoline derivatives have been shown to exert their antineoplastic effects through various mechanisms, such as intercalation into DNA, inhibition of crucial cellular enzymes like topoisomerases, and modulation of key signaling pathways that govern cell proliferation, survival, and metastasis.[1][2] The 4-methyl-3-nitroquinolin-2(1H)-one core represents a particularly interesting starting point for the development of novel anticancer agents. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Furthermore, the quinolin-2(1H)-one structure is a known pharmacophore with established anticancer activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of 4-methyl-3-nitroquinolin-2(1H)-one derivatives as potential anticancer compounds. The protocols and methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure reproducibility and reliability.
PART 1: Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one Derivatives
The synthesis of the 4-methyl-3-nitroquinolin-2(1H)-one core can be achieved through a multi-step process, starting from readily available precursors. The following protocol is a proposed synthetic route based on established methodologies for quinoline synthesis.[3][4]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one.
Experimental Protocol: Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
Step 1: Synthesis of 4-Methyl-2-hydroxyquinoline (Conrad-Limpach Reaction)
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminoacetophenone (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 140-150°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The resulting solid is 4-methyl-2-hydroxyquinoline.
-
Recrystallize the crude product from ethanol to obtain pure 4-methyl-2-hydroxyquinoline.
Causality: The Conrad-Limpach reaction is a classic and efficient method for the synthesis of 2- and 4-hydroxyquinolines. The reaction proceeds through a Schiff base intermediate, followed by cyclization.
Step 2: Nitration of 4-Methyl-2-hydroxyquinoline
-
To a stirred solution of 4-methyl-2-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral to litmus.
-
Dry the solid to obtain 4-methyl-3-nitro-2-hydroxyquinoline.
Causality: The strong acid mixture generates the nitronium ion (NO2+), which acts as the electrophile for the nitration of the electron-rich quinoline ring. The 3-position is typically favored for electrophilic substitution in this system.
Step 3: N-Alkylation to 4-Methyl-3-nitroquinolin-2(1H)-one (Hypothetical Step)
This step is proposed as a potential route to the target compound and may require optimization.
-
Dissolve 4-methyl-3-nitro-2-hydroxyquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5 equivalents), to the solution.
-
To the stirred suspension, add methyl iodide (1.2 equivalents) dropwise.
-
Heat the reaction mixture at 60-70°C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to yield 4-methyl-3-nitroquinolin-2(1H)-one.
Causality: The base deprotonates the hydroxyl group of the 2-hydroxyquinoline, forming a nucleophilic oxygen that can then react with methyl iodide in an SN2 reaction to form the N-methylated product, which exists in the quinolin-2(1H)-one tautomeric form.
PART 2: In Vitro Evaluation of Anticancer Activity
A critical step in the development of any new anticancer compound is the rigorous in vitro evaluation of its cytotoxic and antiproliferative effects against a panel of cancer cell lines.
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Potential mechanisms of action for quinolinone derivatives.
Experimental Protocol: Target Validation by Western Blotting
Western blotting can be used to assess the effect of the compound on the protein expression and phosphorylation status of key signaling molecules.
Procedure:
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Akt, phospho-Src, total Akt, total Src, PARP, Caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Causality: A decrease in the phosphorylation of key kinases or the cleavage of PARP and Caspase-3 would provide strong evidence for the compound's mechanism of action.
Conclusion and Future Directions
The 4-methyl-3-nitroquinolin-2(1H)-one scaffold holds significant promise for the development of novel anticancer agents. The synthetic and analytical protocols detailed in this application note provide a robust framework for the initial stages of drug discovery and development. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, followed by in vivo efficacy studies in relevant animal models.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Methods in Molecular Biology, 1691, 137-142. [Link]
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules, 25(18), 4235. [Link]
-
DNA Topoisomerases: As target for anti-cancer drugs. (2012). International Journal of Pharmaceutical Sciences and Research, 3(12), 4567-4576. [Link]
-
Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). Pharmaceuticals, 16(8), 1135. [Link]
-
Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. (2015). Journal of Hematology & Oncology, 8, 113. [Link]
-
Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. (2021). Journal of Medicinal Chemistry, 64(4), 2184-2197. [Link]
-
Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. (2020). Cancers, 12(6), 1539. [Link]
-
Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. (2010). Molecular Cancer Therapeutics, 9(8), 2335-2346. [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved February 15, 2026, from [Link]
-
Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved February 15, 2026, from [Link]
-
Src Kinase Regulation in Progressively Invasive Cancer. (2012). PLoS ONE, 7(11), e48867. [Link]
-
Proto-oncogene tyrosine-protein kinase Src. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved February 15, 2026, from [Link]
-
PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). (2015). Oncology Reports, 34(5), 2239-2245. [Link]
-
PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)]. (2026). National Center for Biotechnology Information. [Link]
-
PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. (2009). Journal of Clinical Investigation, 119(1), 89-102. [Link]
-
Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2021). Molecular Cancer Therapeutics, 20(1), 2-15. [Link]
-
Assaying cell cycle status using flow cytometry. (2015). Current Protocols in Molecular Biology, 111, 25B.3.1-25B.3.15. [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. (2024). Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 123. [Link]
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). ResearchGate. [Link]
Sources
Application Note: Strategic Utilization of 4-Methyl-3-nitroquinolin-2(1H)-one in Fused Heterocycle Synthesis
Topic: 4-Methyl-3-nitroquinolin-2(1H)-one in the Synthesis of Fused Quinoline Systems Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists
Abstract & Strategic Overview
In the landscape of drug discovery, fused quinoline scaffolds—particularly pyrrolo[3,2-c]quinolines and pyrimido[4,5-c]quinolines —are privileged structures exhibiting potent antimalarial, antibacterial, and anticancer activities (e.g., topoisomerase II inhibition). The starting material, 4-Methyl-3-nitroquinolin-2(1H)-one (hereafter referred to as MNQ ), represents a uniquely versatile "push-pull" scaffold.
Its utility stems from the vicinal arrangement of a nucleophilic latent amine (the 3-nitro group) and an acidic, vinylogous methyl group (at C4) . This specific geometry allows for "molecular stapling"—the formation of a third ring bridging positions 3 and 4 via condensation and reductive cyclization sequences. This guide details the mechanistic logic and step-by-step protocols for exploiting MNQ to generate tricyclic heteroaromatic systems.
Chemical Profile & Reactivity Logic
| Property | Specification | Mechanistic Implication |
| Compound | 4-Methyl-3-nitroquinolin-2(1H)-one | Core Scaffold |
| C3-Nitro Group | Electron-withdrawing (-I, -M) | Activates C4-methyl acidity; serves as a "masked" amine for nucleophilic attack. |
| C4-Methyl Group | Vinylogous/Benzylic Acidity | Deprotonation allows condensation with electrophiles (e.g., DMF-DMA, aldehydes). |
| C2-Lactam | Amide/Tautomeric Hydroxyl | Provides H-bond donor/acceptor sites; directs regioselectivity during functionalization. |
The "Leimgruber-Batcho" Logic
The most powerful application of MNQ is its conversion to pyrrolo[3,2-c]quinolines via a modified Leimgruber-Batcho indole synthesis mechanism. The electron-deficient nitro group acidifies the C4-methyl protons, enabling the formation of an enamine intermediate. Subsequent reduction of the nitro group triggers an intramolecular nucleophilic attack on the enamine, closing the pyrrole ring.
Core Protocol A: Synthesis of Pyrrolo[3,2-c]quinoline Systems
Target: 1H-pyrrolo[3,2-c]quinolin-4(5H)-one derivatives. Mechanism: Enamine condensation followed by reductive cyclization.
Phase 1: Enamine Formation (Functionalization of C4)
The objective is to insert a two-carbon bridge equivalent (or one-carbon functionalized unit) onto the methyl group.
Reagents:
-
Substrate: MNQ (1.0 equiv)
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DMF or Dioxane
Step-by-Step:
-
Setup: Charge a dry round-bottom flask with MNQ (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
-
Addition: Add DMF-DMA (15-20 mmol) dropwise under nitrogen atmosphere.
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours.
-
Checkpoint: The reaction color typically deepens to dark red/orange, indicating the formation of the (E)-4-(2-(dimethylamino)vinyl)-3-nitroquinolin-2(1H)-one intermediate.
-
-
Workup: Cool to room temperature. The product often precipitates. If not, pour onto crushed ice. Filter the red solid, wash with cold methanol, and dry.
-
Yield Expectation: 75–90%.[1]
-
Phase 2: Reductive Cyclization
The nitro group is reduced to an amine, which immediately attacks the
Reagents:
-
Substrate: Enamine intermediate from Phase 1.
-
Catalyst: 10% Pd/C (10 wt%) or Raney Nickel.
-
Hydrogen Source: H2 gas (balloon) or Hydrazine hydrate (transfer hydrogenation).
-
Solvent: Methanol or Ethanol.
Step-by-Step:
-
Setup: Suspend the enamine intermediate in Methanol (10 mL/mmol). Add 10% Pd/C carefully under inert gas.
-
Reduction: Introduce H2 gas (1 atm) and stir vigorously at Room Temperature (RT) or mild heat (40 °C).
-
Observation: The deep red color of the enamine will fade to a pale yellow/beige as the nitro group reduces and cyclization occurs.
-
-
Completion: Monitor by TLC (usually complete in 2–4 hours).
-
Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/DMF mixtures.
-
Product:1H-pyrrolo[3,2-c]quinolin-4(5H)-one .
-
Core Protocol B: Synthesis of Pyrimido[4,5-c]quinoline Systems
Target: Pyrimido[4,5-c]quinoline-2,4-diones (flavin analogues). Mechanism: Reduction to diamine equivalent followed by bis-electrophile condensation.
Phase 1: Reduction to 3-Amino-4-methylquinolin-2(1H)-one
Unlike Protocol A, here we reduce the nitro group without prior modification of the methyl group.
Reagents:
-
Substrate: MNQ.
-
Reductant: Iron powder (3 equiv) / Acetic Acid (solvent) OR SnCl2 / HCl.
Step-by-Step:
-
Setup: Dissolve MNQ in Glacial Acetic Acid.
-
Reduction: Add Iron powder portion-wise at 60 °C. Reflux for 2 hours.
-
Workup: Filter hot to remove iron residues. Neutralize filtrate with NaOH. Extract the 3-amino-4-methylquinolin-2(1H)-one with ethyl acetate.
-
Note: This intermediate is air-sensitive (oxidation to azo compounds); use immediately or store under Argon.
-
Phase 2: Oxidative Cyclization to Pyrimidine
Direct cyclization with urea is difficult due to the low reactivity of the C4-methyl. A "Vilsmeier-Haack" approach is preferred to generate the reactive carbon bridge.
Reagents:
-
Substrate: 3-amino-4-methylquinolin-2(1H)-one.
-
Reagent: POCl3 / DMF (Vilsmeier Reagent).
Step-by-Step:
-
Vilsmeier Reaction: Treat the 3-amino intermediate with POCl3/DMF at 0 °C, then heat to 80 °C.
-
Mechanism: The amino group is formylated, and the C4-methyl is formylated (or attacked by the chloroiminium ion), leading to a pyrimido[4,5-c]quinoline ring closure upon workup with ammonia/ammonium acetate.
-
Alternative (Urea): If the C4-methyl is pre-oxidized to an aldehyde (using SeO2 in Dioxane), condensation with Urea in refluxing ethanol/HCl yields the pyrimido[4,5-c]quinoline-2,4(1H,3H)-dione .
Reaction Pathway Visualization
Caption: Divergent synthesis pathways from 4-Methyl-3-nitroquinolin-2(1H)-one yielding pyrrolo- and pyrimido-fused systems.
Troubleshooting & Optimization (Senior Scientist Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Enamine Step | Incomplete reaction due to moisture. | DMF-DMA is moisture sensitive. Use strictly anhydrous DMF and a drying tube. Add a catalytic amount of Pyrrolidine to accelerate enamine formation. |
| Incomplete Cyclization (Protocol A) | Poisoning of Pd catalyst by amine byproducts. | Switch to Fe/AcOH or Zn/AcOH for the reduction step. These conditions are robust and acidic enough to promote the elimination of dimethylamine. |
| Solubility Issues | Fused quinolines are planar and stack (pi-pi interactions). | Use dipolar aprotic solvents (DMSO, DMF) for purification. For NMR, use TFA-d or DMSO-d6 at elevated temperatures. |
| Regioselectivity (Nitration) | If synthesizing MNQ from 4-methyl-2-quinolone. | Nitration of 4-methyl-2-quinolone can yield mixtures (6-nitro vs 3-nitro). Ensure conditions (HNO3/AcOH, 90°C) favor the 3-position via the "enamine-like" character of the C3-C4 bond. |
References
-
Synthesis of Nitro-Quinolones:Regioselective nitration of 4-quinolones: Convergence of theoretical and experimental findings. (Explains the reactivity of the 3-position in 2-quinolones).
-
Source:
-
-
Pyrrolo-Quinoline Synthesis Logic: Synthesis of 1H-pyrrolo[3,2-c]quinolines as scaffolds for biologically active compounds.[2] (Details the cyclization strategies for this specific fused system).
-
Source:
-
-
Pyrimido-Quinoline Context:Recent Progress in Synthetic Chemistry and Biological Activities of Pyrimido[4,5-b] Quinoline Derivatives. (Provides context on the pyrimido-fusion chemistry, adaptable to [4,5-c] systems).
-
Source:
-
-
Orthoformate Reactivity:One-Pot Reactions of Triethyl Orthoformate with Amines.
-
Source:
-
-
General Quinoline Synthesis:Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (Broad overview of quinolone reactivity).
-
Source:
-
Sources
Precision Synthesis: Nucleophilic Substitution of 4-Chloro-3-nitro-2-quinolone Derivatives
Executive Summary
This guide details the high-fidelity synthesis of 4-substituted-3-nitro-2-quinolone derivatives via Nucleophilic Aromatic Substitution (
Key Technical Insight: The reactivity of the C4-chloride is dramatically enhanced by the ortho-nitro group at C3. This electron-withdrawing group (EWG) stabilizes the Meisenheimer complex intermediate, allowing substitution under milder conditions than typical chloroquinolines.
Mechanistic Grounding
To optimize yield and purity, one must understand the electronic landscape of the substrate.
The Activation Effect
The 2-quinolone core is electron-deficient. The addition of a nitro group at C3 creates a "push-pull" system.
-
C4 Position: Highly electrophilic due to the inductive effect of the adjacent nitrogen (N1) and the resonance withdrawal of the C3-nitro group.
-
Leaving Group: Chloride is a weak base and excellent leaving group, but its displacement is rate-limited by the initial nucleophilic attack.
-
The Nitro Role: It lowers the energy barrier for the formation of the anionic intermediate (Meisenheimer complex), acting as an electron sink.
Reaction Pathway Visualization
The following diagram illustrates the
Figure 1: Mechanistic pathway of S_NAr on the 4-chloro-3-nitro-2-quinolone scaffold. Note the divergence for azide nucleophiles leading to cyclization.
Experimental Protocols
Protocol A: Amination (Synthesis of 4-Amino-3-nitro-2-quinolones)
Application: Synthesis of GABA-mimetics and antimicrobial libraries.
Reagents:
-
Substrate: 4-Chloro-3-nitro-2-quinolone (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)
-
Base: Triethylamine (TEA) or
(1.2 equiv). Note: If the amine is cheap/volatile, use 2.5 equiv of amine and omit external base. -
Solvent: Ethanol (EtOH) or Dioxane.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chloro-3-nitro-2-quinolone in 10 mL of Ethanol. The solution will typically appear pale yellow.
-
Addition: Add 1.2 mmol of TEA followed by 1.1 mmol of the amine dropwise at room temperature.
-
Checkpoint: A color change to deep yellow or orange often occurs immediately, indicating the formation of the charge-transfer complex or deprotonation.
-
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting material (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Work-up (Self-Validating):
-
Cool the reaction mixture to
in an ice bath. -
The product usually precipitates out as a solid due to the lower solubility of the amino-derivative compared to the chloro-precursor.
-
Filter the solid. Wash with cold water (2 x 5 mL) to remove triethylammonium chloride salts.
-
Wash with cold ethanol (1 x 3 mL) to remove unreacted starting material.
-
-
Purification: Recrystallize from Ethanol or DMF/Water if purity is <95% by HPLC.
Protocol B: Azidation & Ring Transformation
Application: Synthesis of furoxanes (nitrile oxide precursors).
Safety Warning: Organic azides are potentially explosive. Do not concentrate reaction mixtures containing azides to dryness with heat.
Procedure:
-
Dissolution: Dissolve 1.0 mmol substrate in 5 mL DMF (Dimethylformamide).
-
Azidation: Add 1.5 mmol Sodium Azide (
) at room temperature. Stir for 3 hours.-
Observation: The reaction is often exothermic.
-
-
Cyclization (In-situ):
-
Path A (Isolation): Pour into ice water to isolate the 4-azido intermediate (Handle with care!).
-
Path B (Furoxan): Heat the DMF solution to
for 1 hour. The azido group attacks the adjacent nitro group, eliminating to form the furoxan ring.
-
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Cl to OH | Ensure solvents are dry. Avoid hydroxide bases (NaOH/KOH) which promote hydrolysis to 4-hydroxy-3-nitro-2-quinolone. Use TEA or DIPEA. |
| No Reaction | Steric Hindrance | If using bulky amines (e.g., tert-butylamine), switch solvent to DMSO and increase temp to |
| Impure Product | Salt Contamination | The byproduct is an amine-HCl salt. Ensure the water wash step in work-up is thorough. Verify absence of chloride via |
| Dark Tarry Mixture | Thermal Decomposition | Nitro compounds are sensitive.[1] Do not exceed |
Workflow Decision Tree
Use this logic flow to determine the optimal synthetic route for your target derivative.
Figure 2: Decision tree for selecting reaction conditions based on the desired nucleophile.
References
-
El-Saghier, A. M. et al. (2012). "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." Arkivoc, 2012(6), 384-397.[2][3]
-
Levin, I. V. et al. (2019).[4] "Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones." Pharmaceutical Chemistry Journal, 53, 3-9.[4]
-
Silva, T. et al. (2019).[4] "Quinolones for applications in medicinal chemistry: Synthesis and structure." Targets in Heterocyclic Systems, 22, 260-297.
-
BenchChem Protocols. "Reactivity of 4-Chloro-3-nitrotoluene and related scaffolds in Nucleophilic Aromatic Substitution."
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
This guide is designed as a specialized technical support resource for researchers synthesizing 4-Methyl-3-nitroquinolin-2(1H)-one . It addresses the specific chemical challenges of introducing a nitro group at the 3-position of the 2-quinolone scaffold, a transformation notorious for regioselectivity issues.
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Yield in 3-Nitro-2-Quinolone Synthesis
Core Synthesis Directive: Route Selection
The most critical error in synthesizing 4-Methyl-3-nitroquinolin-2(1H)-one is attempting direct nitration of the parent heterocycle, 4-methylquinolin-2(1H)-one (4-methylcarbostyril).
-
The Trap (Direct Nitration): Electrophilic nitration of 4-methylquinolin-2(1H)-one is directed by the amide nitrogen (activating) and the carbonyl group (deactivating). The nitrogen lone pair strongly activates the 6-position (para to N). Consequently, standard nitration yields 4-methyl-6-nitroquinolin-2(1H)-one , not the 3-nitro isomer.
-
The Solution (Cyclization): To secure the nitro group at the 3-position, you must introduce it before or during the ring closure. The preferred method is the Isatoic Anhydride Route or the Modified Knorr Synthesis using a nitro-functionalized precursor.
Recommended Workflow: Isatoic Anhydride Ring Transformation
This method ensures unequivocal placement of the nitro group at C3 by using nitroacetone as a building block.
Figure 1: The Isatoic Anhydride route avoids regioselectivity issues by constructing the pyridine ring with the nitro group already in place.
Troubleshooting Guide & FAQs
Module A: Regioselectivity & Product Identification
Q1: I nitrated 4-methylquinolin-2(1H)-one with HNO3/H2SO4 and isolated a yellow solid. How do I know if it’s the 3-nitro or 6-nitro isomer? Diagnostic: Direct nitration almost invariably yields the 6-nitro isomer. You can distinguish them via 1H NMR :
-
6-Nitro Isomer: Look for the aromatic region. The proton at C5 (peri to the carbonyl) will show a characteristic doublet, but the key is the C3-H. If you have a proton at ~6.6 ppm (singlet) , that is the H3 proton . This confirms you failed to substitute at C3.
-
3-Nitro Isomer: There is no H3 proton. The C4-Methyl group will likely be shifted downfield due to the adjacent nitro group, and the aromatic region will show a standard 4-spin system (unless substituted).
Q2: Why can't I force nitration at C3 by raising the temperature? Mechanism: The C3 position in 2-quinolones has some enamine character, but the benzene ring is significantly more activated by the nitrogen lone pair. Raising the temperature increases the rate of reaction but does not change the electronic bias; it often leads to dinitration (6,8-dinitro) or oxidative degradation rather than C3 substitution.
Module B: Synthesis via Cyclization (The Fix)
Q3: I am trying to condense aniline with ethyl 2-nitroacetoacetate, but the yield is very low (<20%). What is going wrong?
Root Cause Analysis:
The reaction between aniline and
-
Catalyst Switch: Do not use simple acid catalysis. Use polyphosphoric acid (PPA) or ** Eaton's Reagent** (P2O5 in MeSO3H) at 100-120°C. These reagents act as both solvent and dehydrating agent, driving the difficult cyclization.
-
Temperature Control: Ensure the reaction reaches >100°C. The formation of the intermediate anilide requires heat to overcome the steric and electronic deactivation from the nitro group.
Q4: Can I use the Isatoic Anhydride method if I don't have nitroacetone? Alternative: Yes, you can generate nitroacetone in situ or use ethyl nitroacetate to make the 3-nitro-4-hydroxy derivative, then convert the 4-OH to 4-Cl (POCl3) and then to 4-Me (via Pd-catalyzed coupling, e.g., Suzuki or Stille with methylboronic acid/Sn reagent). However, this adds steps. Synthesizing nitroacetone (from nitromethane + acetic anhydride) is usually more efficient.
Analytical Data & Validation
Use this table to validate your isolated product.
| Feature | 4-Methyl-3-nitroquinolin-2(1H)-one (Target) | 4-Methyl-6-nitroquinolin-2(1H)-one (Impurity) |
| 1H NMR (C3-H) | Absent | Singlet, ~6.60 - 6.70 ppm |
| 1H NMR (Me) | Singlet, ~2.6 - 2.8 ppm (Deshielded) | Singlet, ~2.4 - 2.5 ppm |
| IR (C=O) | ~1665 cm⁻¹ (Amide) | ~1660 cm⁻¹ |
| IR (NO2) | ~1530, 1350 cm⁻¹ | ~1520, 1340 cm⁻¹ |
| Appearance | Deep Yellow/Orange Needles | Pale Yellow Powder |
Detailed Experimental Protocol (Isatoic Anhydride Route)
Objective: Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one via ring opening/closing.
-
Reagents:
-
Isatoic Anhydride (1.0 equiv)
-
Nitroacetone (1.1 equiv)[1]
-
Sodium Hydride (60% dispersion, 1.2 equiv) or Triethylamine (excess)
-
Solvent: Dry DMF or DMAc.
-
-
Procedure:
-
Step 1 (Activation): Suspend NaH in dry DMF at 0°C. Add Nitroacetone dropwise. Stir for 30 min to form the enolate.
-
Step 2 (Addition): Add Isatoic Anhydride portion-wise. The solution will foam (CO2 evolution).
-
Step 3 (Cyclization): Heat the mixture to 100-120°C for 4-6 hours. Monitor by TLC (disappearance of anhydride).
-
Step 4 (Work-up): Pour the hot reaction mixture into crushed ice/water containing dilute HCl (to pH 3-4).
-
Step 5 (Purification): A yellow/orange precipitate will form. Filter, wash with water, and recrystallize from Ethanol/DMF.
-
Safety Warning: Nitroacetone is volatile and a lachrymator. Handle in a fume hood. The reaction releases CO2; ensure open venting.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing synthetic failures. The most common failure mode is selecting the wrong synthetic pathway (nitration).
References
-
Knorr Quinoline Synthesis & Modifications
-
Organic Syntheses, Coll.[2] Vol. 3, p. 194 (1955). 4-Methylcarbostyril . (Base protocol for the scaffold).
-
-
Nitration Regioselectivity in Quinolones
-
Journal of the Chemical Society B, 1967, 1213-1218. Kinetics and products of the nitration of 4-hydroxyquinoline and 1-methyl-4-quinolone . (Establishes nitration patterns).
-
-
Isatoic Anhydride Reactions
-
Journal of Organic Chemistry, 1961, 26, 11, 4425–4429. Reactions of Isatoic Anhydride with Nucleophiles . (Foundational text for ring transformation strategies).
-
-
Nitroacetate Cyclizations
-
BenchChem Application Notes. The Versatile Role of Ethyl Nitroacetate in Organic Synthesis . (Protocols for nitro-ester condensations).
-
Sources
purification techniques for 4-Methyl-3-nitroquinolin-2(1H)-one
Technical Support Center: 4-Methyl-3-nitroquinolin-2(1H)-one Purification
Current Status: Online Agent: Senior Application Scientist, Separation Sciences Division Case ID: PUR-MNQ-2024[1]
Initial Assessment & Strategic Overview
User Query: "I need to purify 4-Methyl-3-nitroquinolin-2(1H)-one. What are the best techniques to remove regioisomers and starting material?"
Scientist’s Analysis: The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one (often via nitration of 4-methylcarbostyril) typically yields a crude solid contaminated with unreacted starting material, regioisomers (e.g., nitration at the 6- or 8-position), and oxidative byproducts.[1] Because the target compound possesses a rigid quinolinone backbone with strong intermolecular hydrogen bonding (lactam-lactim tautomerism), it exhibits low solubility in non-polar solvents and high melting points.
Therefore, recrystallization is the primary purification strategy, with column chromatography reserved for polishing or separating stubborn isomers.
Core Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Recommended for: Removal of trace starting materials and minor regioisomers.
Causality & Logic: Nitro-substituted quinolinones are significantly less soluble in acidic media than their non-nitrated precursors due to the electron-withdrawing nature of the nitro group reducing basicity.[1] Glacial acetic acid is the solvent of choice because it disrupts the intermolecular hydrogen bond network at high temperatures but allows for selective crystallization upon cooling.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude yellow solid in a round-bottom flask.
-
Add Glacial Acetic Acid (10 mL per gram of crude).
-
Heat to reflux (approx. 118°C) with stirring.
-
Checkpoint: If the solution is not clear after 15 minutes of reflux, add more solvent in 2 mL increments. If black specks persist, filter hot through a glass frit (do not use paper; nitro compounds can degrade it).
-
-
Crystallization:
-
Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Once solid crystals form (usually pale to deep yellow needles), chill in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[2]
-
Wash 1: Cold glacial acetic acid (minimal volume).
-
Wash 2: Cold water (to remove acid traces).
-
Wash 3: Cold ethanol (to facilitate drying).
-
Dry in a vacuum oven at 60°C for 6 hours.
-
Quantitative Data Summary:
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Yield Potential |
| Glacial Acetic Acid | High | Low | Excellent (Regioisomers) | 75-85% |
| Ethanol (95%) | Moderate | Very Low | Good (Starting Material) | 60-70% |
| DMF/Water (1:1) | Very High | Moderate | Moderate | 80-90% |
Protocol B: Flash Column Chromatography
Recommended for: Separation of significant regioisomers (e.g., >5% 6-nitro isomer).[1]
Causality & Logic: The nitro group significantly alters the polarity of the molecule. A gradient elution is necessary to separate the less polar dinitro byproducts (if any) from the mono-nitro target and the more polar unreacted starting material.
Workflow:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Dichloromethane (DCM) : Methanol gradient.
-
Start: 100% DCM (Elutes non-polar impurities).
-
Ramp: 0% → 5% Methanol in DCM.
-
-
Loading: Dry load is required due to solubility issues. Dissolve crude in a minimum amount of TFA/DCM or warm DMF, adsorb onto silica, and evaporate solvent before loading.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct purification route based on crude purity and impurity profile.
Caption: Decision tree for selecting between recrystallization and chromatography based on initial crude purity.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" instead of crystallizing during recrystallization. Why?
-
Cause: The solution is likely too concentrated, or the temperature dropped too quickly, causing the compound to crash out as an amorphous oil rather than an organized crystal lattice.
-
Solution: Re-heat the mixture until clear. Add a small amount (5-10% volume) of a co-solvent like Ethanol or Methanol. Scratch the glass surface with a rod to induce nucleation or add a seed crystal.
Q2: The product remains persistently yellow/orange even after recrystallization.
-
Cause: Nitro compounds are inherently yellow. However, a dark orange or brown hue indicates oxidative impurities or dinitro species.
-
Solution: Perform a "charcoal filtration."[3] Dissolve the compound in hot acetic acid, add activated carbon (10% by weight), stir for 5 minutes, and filter hot through Celite. Then proceed with crystallization.[3][4][5]
Q3: I see a secondary spot on TLC that runs very close to my product.
-
Cause: This is likely the 6-nitro or 8-nitro regioisomer.[1]
-
Solution: Recrystallization is often inefficient for separating close isomers. Switch to Protocol B (Chromatography) using a very shallow gradient (e.g., 0.5% MeOH increments) to resolve the spots.
References
-
Synthesis and Reactivity of Nitroquinolones
-
Ochiai, E., & Kaneko, C. (1959). Polarization of Aromatic Heterocyclic Compounds. XXXV. Nitration of Quinoline N-Oxide. Chemical & Pharmaceutical Bulletin.
-
-
Recrystallization Solvents for Quinolinones
-
General Purification of Nitro-Heterocycles
-
Physical Properties & Characterization
Sources
- 1. CFDE Data Portal | Compound | 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one [data.cfde.cloud]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]
- 8. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis and optimization of 4-Methyl-3-nitroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis. The typical route to the target compound involves two key stages: the cyclization to form the 4-methylquinolin-2(1H)-one core, often via a Knorr-type synthesis, followed by electrophilic nitration.
Question 1: My overall yield for 4-Methyl-3-nitroquinolin-2(1H)-one is consistently low. What are the most common causes and how can I address them?
Answer: Low yield is a frequent challenge that can stem from issues in either the initial cyclization or the subsequent nitration step. Let's break down the possibilities.
If the problem is in the Cyclization Step (e.g., Knorr Synthesis): The Knorr quinoline synthesis converts a β-ketoanilide into a 2-hydroxyquinoline using a strong acid catalyst like sulfuric acid or polyphosphoric acid (PPA).[1][2]
-
Cause 1: Incomplete Reaction or Unfavorable Equilibrium. The condensation of an aniline with an active methylene compound like ethyl acetoacetate can be incomplete.
-
Solution: Ensure anhydrous conditions and sufficient reaction time. Monitor the formation of the anilide intermediate by Thin-Layer Chromatography (TLC). Using tert-butyl acetoacetate instead of ethyl acetoacetate can be advantageous as the evolving tert-butyl alcohol is less likely to hinder the reaction.[3]
-
-
Cause 2: Harsh Reaction Conditions. Traditional methods using high temperatures and concentrated sulfuric acid can lead to charring and the formation of tarry byproducts, which are notoriously difficult to remove.[4]
-
Cause 3: Side Reactions. A competing reaction can form a 4-hydroxyquinoline isomer, especially with insufficient acid catalyst.[1]
-
Solution: Ensure a sufficient excess of the acid catalyst (like PPA) is used to favor the formation of the desired 2-hydroxyquinoline product.[1]
-
If the problem is in the Nitration Step: This step involves the electrophilic substitution of a nitro group onto the quinolinone ring.
-
Cause 1: Incorrect Regioselectivity. Nitration of the quinolinone ring can potentially occur at multiple positions. The electron-donating nature of the lactam nitrogen and the directing effects of the methyl group influence the outcome.[6] While the 3-position is activated, substitution at the 6 or 8-positions on the benzene ring can also occur.[6]
-
Solution: Control the reaction temperature rigorously. Nitration is highly exothermic, and temperature fluctuations can lead to undesired isomers. Perform the reaction at a low temperature (e.g., 0-10°C) with slow, portion-wise addition of the nitrating agent.[7] The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. HNO₃/propionic acid) can also influence selectivity.[7]
-
-
Cause 2: Product Degradation. The combination of strong nitric and sulfuric acids can be aggressive, potentially leading to oxidation or decomposition of the quinolinone ring, especially if the temperature is not controlled.
-
Solution: Use the minimum necessary amount of the nitrating agent and maintain low temperatures throughout the addition and reaction period. Once the reaction is complete (as determined by TLC), quench it promptly by pouring it over ice.
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Harsh cyclization conditions (H₂SO₄) leading to tar formation.[4] | Use a milder catalyst such as Polyphosphoric Acid (PPA) at a controlled temperature (80-100°C).[5] |
| Formation of undesired regioisomers during nitration.[6] | Maintain a low reaction temperature (0-10°C) during nitration and add the nitrating agent slowly.[7] | |
| Incomplete reaction during the initial anilide formation.[3] | Use an excess of the aniline or acetoacetate, ensure anhydrous conditions, and monitor by TLC. Consider using tert-butyl acetoacetate.[3] | |
| Impurity Issues | Self-condensation of the ketone starting material (in Friedländer-type syntheses).[4] | If using a base-catalyzed method, switch to acid catalysis to prevent base-catalyzed aldol side reactions.[4] |
| Formation of multiple nitro-isomers. | Improve temperature control. Purify the final product using column chromatography or selective recrystallization. The different polarity of the isomers often allows for chromatographic separation. | |
| Reaction Stalls | Inactive or insufficient acid catalyst for cyclization. | Use a fresh batch of PPA or a stronger acid like triflic acid.[1] Ensure the catalyst is well-mixed with the reactants. |
| Poor solubility of the quinolinone precursor in the nitrating medium. | Ensure the precursor is fully dissolved in the sulfuric or propionic acid before beginning the addition of nitric acid. Gentle warming may be required before cooling for nitration. |
Question 2: I am observing a significant, hard-to-remove impurity in my final product. How can I identify and mitigate it?
Answer: Impurity generation is a common problem, often stemming from side reactions or unreacted starting materials.
-
Identification: The first step is characterization.
-
TLC Analysis: Run a TLC with a suitable solvent system (e.g., ethyl acetate/hexane). Compare the crude product spot(s) with your starting materials. Multiple spots indicate impurities.
-
NMR Spectroscopy: ¹H NMR is invaluable for identifying structural isomers. For example, the chemical shifts and coupling constants of the aromatic protons will differ significantly between the desired 3-nitro product and other isomers (e.g., 6-nitro or 8-nitro).[8] Unreacted starting material will also be readily apparent.
-
-
Mitigation and Purification:
-
Source of Impurity: If unreacted starting material is the issue, consider increasing the reaction time or temperature moderately, or using a more active catalyst.[3] If isomers are the problem, refining the reaction conditions (especially temperature) is key.[7]
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing minor impurities if a suitable solvent is found. The target molecule, 4-Methyl-3-nitroquinolin-2(1H)-one, is often a solid. Experiment with solvents like ethanol, acetic acid, or dimethylformamide (DMF) to find one where the product has high solubility at high temperatures and low solubility at room temperature.
-
Column Chromatography: For separating isomers with different polarities, column chromatography on silica gel is the method of choice.[9] An eluent system of ethyl acetate and hexane is a good starting point.
-
Acid-Base Extraction: If you have non-basic impurities (like tarry polymers), you can dissolve the crude product in a dilute acid, wash with an organic solvent to remove the non-basic tar, and then neutralize the aqueous layer to precipitate your purified quinolinone product.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the Knorr synthesis of the 4-methylquinolin-2(1H)-one precursor?
The Knorr synthesis is a classic acid-catalyzed intramolecular electrophilic aromatic substitution.[1] The process begins with the formation of a β-ketoanilide from an aniline and a β-ketoester (like ethyl acetoacetate). In the presence of a strong acid (e.g., H₂SO₄), the carbonyl oxygen of the amide is protonated. This activates the anilide, which then attacks the ketone carbonyl, leading to a cyclized intermediate. Subsequent dehydration (loss of water) results in the formation of the stable quinolinone ring system.[1][2]
Q2: Why is temperature control so critical during the nitration step?
Electrophilic nitration is a highly exothermic process. The rate of reaction and the regioselectivity are both highly dependent on temperature.
-
Selectivity: The energy barriers for the formation of different nitro-isomers (e.g., at the 3-, 6-, or 8-positions) are often close. Higher temperatures provide enough energy to overcome multiple barriers, leading to a mixture of products.[10] Low temperatures favor the kinetically controlled product, which is often the desired 3-nitro isomer due to activation by the lactam group.[6]
-
Safety and Degradation: Uncontrolled exotherms can cause the reaction to "run away," leading to rapid temperature increases, vigorous gas evolution, and potential degradation of the starting material and product into intractable tars.[4]
Q3: Which analytical techniques are best for monitoring the reaction progress?
For most lab-scale syntheses, Thin-Layer Chromatography (TLC) is the most convenient and cost-effective method. It allows you to quickly visualize the consumption of starting materials and the appearance of the product. A sample procedure involves spotting the reaction mixture on a silica plate alongside the starting material(s) and eluting with an appropriate solvent system. Visualizing the spots under UV light will show the progress. For more complex mixtures or for precise quantification, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used.
Q4: Are there greener alternatives to traditional solvents and reagents?
Yes, the field of green chemistry has introduced several improvements for quinoline synthesis. Some approaches include:
-
Catalysts: Using solid acid catalysts like zeolites or sulfated zirconia can simplify workup and reduce corrosive waste.[11]
-
Solvents: For some syntheses, ionic liquids have been used as recyclable reaction media.[12] In certain cases, reactions can be performed under solvent-free conditions, often assisted by microwave irradiation, which dramatically reduces reaction times and energy consumption.[13]
Experimental Protocols & Workflows
Workflow for Synthesis and Optimization
The following diagram outlines the general workflow from starting materials to the final, optimized product.
Caption: General workflow for the synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one.
Protocol 1: Synthesis of 4-Methylquinolin-2(1H)-one (Knorr Cyclization)
This protocol describes a common method using polyphosphoric acid.[5]
-
Reactant Preparation: In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Anilide Formation: Heat the mixture at 110-120°C for 1 hour. The reaction can be monitored by TLC to confirm the consumption of aniline. Allow the mixture to cool slightly.
-
Cyclization: To the crude β-ketoanilide, add polyphosphoric acid (PPA) (approx. 10 times the weight of the anilide).
-
Heating: Heat the viscous mixture to 100°C with efficient mechanical stirring for 2-3 hours. The mixture will become homogeneous.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice and water.
-
Isolation: A precipitate will form. Stir for 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration.
-
Washing: Wash the solid cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acid and impurities.
-
Drying: Dry the solid product under vacuum to yield 4-methylquinolin-2(1H)-one.
Protocol 2: Nitration of 4-Methylquinolin-2(1H)-one
This protocol is adapted from general procedures for nitrating quinolinone systems.[7]
-
Setup: Place the dried 4-methylquinolin-2(1H)-one (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-salt bath.
-
Dissolution: Slowly add concentrated sulfuric acid (approx. 5 mL per gram of quinolinone) while stirring, ensuring the temperature remains below 10°C. Stir until all the solid has dissolved.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved quinolinone solution. The internal temperature must be maintained below 5°C. This addition should take approximately 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's completion by TLC.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Isolation: A precipitate of the crude 4-Methyl-3-nitroquinolin-2(1H)-one will form. Isolate the solid by vacuum filtration.
-
Washing and Drying: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the product under vacuum. The crude product can then be purified as described previously.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Janin, Y. L., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, (6), 934-942. Available at: [Link]
- BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.
-
Ojima, I., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Available at: [Link]
-
ResearchGate. (2025). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Available at: [Link]
-
Wikipedia. Knorr quinoline synthesis. Available at: [Link]
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
American Chemical Society. (2024). Biocatalytic Strategies for Nitration Reactions. JACS Au. Available at: [Link]
-
Institut Pasteur. (2016). On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one. Available at: [Link]
-
American Chemical Society. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
-
PubMed. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
NBU-IR. Kegioselective nitration of 4-quinoiones: Convergence of theoretical and experimental findings. Available at: [Link]
-
Preprints.org. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available at: [Link]
-
SynArchive. Knorr Quinoline Synthesis. Available at: [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]
-
SciSpace. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. Available at: [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
-
ResearchGate. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]
-
National Institutes of Health. (2011). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Available at: [Link]
-
ResearchGate. (2025). Studies on the alkylation of quinolin-2(1H)-one derivatives. Available at: [Link]
-
National Institutes of Health. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2021). A stepwise dearomatization/nitration/enantioselective homoenolate reaction of quinolines to construct C3-nitro-substituted tetrahydroquinolines. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ir.nbu.ac.in [ir.nbu.ac.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scispace.com [scispace.com]
- 13. iipseries.org [iipseries.org]
side reactions during the nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one
Current Status: Operational Topic: Troubleshooting Side Reactions & Regioselectivity Ticket ID: NIT-Q-4H1M Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Criticality of Conditions
In the nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one (also known as 1-methyl-4-hydroxy-2-quinolone), the distinction between success and failure lies in regiocontrol .
Unlike simple aromatics, this substrate possesses two competing nucleophilic sites:
-
C3 Position (The
-dicarbonyl site): The kinetic and thermodynamic target. Activated by the enolic 4-OH. -
C6 Position (The Benzenoid site): The "trap" site. Activated by the nitrogen lone pair (para-position).
The Golden Rule: Use Glacial Acetic Acid (AcOH) as the solvent to favor C3. Using Sulfuric Acid (H
Diagnostic Pathway (Visual Logic)
The following decision tree illustrates how reaction conditions dictate product outcome. Use this to trace the origin of your impurities.
Figure 1: Reaction pathway divergence based on solvent acidity and temperature.
Troubleshooting Matrix
Identify your issue below to find the mechanistic cause and solution.
| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |
| NMR shows 3 aromatic protons (ABX system) instead of 4. | C6-Nitration (Wrong Isomer) | You likely used H | Switch Solvent: Use Glacial Acetic Acid. This maintains the enol form necessary for C3 attack. |
| Product is a dark red/black tar. | Oxidative Degradation | The 4-OH group makes the ring electron-rich and susceptible to oxidation by fuming HNO | Control Temp: Keep T < 95°C. Dilute: Do not use fuming HNO |
| Two nitro groups found (Mass Spec M+45). | Over-nitration (3,6-Dinitro) | Excess nitrating agent or extended reaction time allowed the deactivated 3-nitro product to react again at C6. | Stoichiometry: Limit HNO |
| Low Yield / Product remains in filtrate. | Solubility Error | The 3-nitro product is acidic (pKa ~ 4-5). If you quench with strong base (NaOH/KOH) to pH > 7, it forms a water-soluble salt. | Acidic Quench: Pour into ice water. If neutralizing, stop at pH 2–3. The free acid precipitates; the salt dissolves. |
Validated Protocol: The "Happy Path"
This protocol is optimized for the synthesis of 3-nitro-4-hydroxy-1-methyl-quinolin-2(1H)-one (Intermediate for Roquinimex/Linomide).
Reagents:
-
Substrate: 1.0 eq
-
HNO
(70% conc.): 1.5 eq -
Solvent: Glacial Acetic Acid (10 mL per gram of substrate)
-
Catalyst: Sodium Nitrite (NaNO
) - Trace (0.01 eq)
Step-by-Step Methodology:
-
Dissolution: Charge the reaction vessel with 4-hydroxy-1-methyl-quinolin-2(1H)-one and Glacial Acetic Acid. Stir at Room Temperature (RT) until a suspension or partial solution is formed.
-
Why? Acetic acid acts as a moderator, preventing the harsh protonation of the substrate that occurs in sulfuric acid.
-
-
Activation: Add a catalytic crystal of NaNO
.-
Why? Generates NO
species that catalyze the oxidation of the enol to the nitro-enol.
-
-
Addition: Heat the mixture to 60°C . Add HNO
dropwise over 30 minutes.-
Caution: Exotherm is expected.[1] Do not allow T > 95°C to prevent oxidative cleavage.
-
-
Reaction: Stir at 90°C for 2–3 hours. The mixture will turn yellow/orange.
-
Endpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM).
-
-
Workup (Critical): Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).
-
Isolation: The product precipitates as a bright yellow solid. Filter and wash with cold water.[1]
-
Purification: Recrystallize from DMF or AcOH if necessary.
-
Frequently Asked Questions (FAQ)
Q: Why does the literature sometimes mention H
Q: Can I use nitrate salts (KNO
Q: My product has a melting point > 250°C. Is this normal? A: Yes. Nitro-quinolones have high melting points due to strong intermolecular hydrogen bonding and stacking. The 3-nitro derivative typically melts/decomposes around 280–300°C.
Q: Is the 3-nitro group reducible?
A: Yes. It is easily reduced to the 3-amino derivative using Sodium Dithionite (Na
References
-
Regioselectivity of Nitration (C3 vs C6)
-
Oeveren, A. V., et al. (2007).[2] Regioselective nitration of 4-hydroxy-2-quinolones. This paper highlights that H2SO4/HNO3 favors the 6-position, while AcOH/HNO3 favors the 3-position.
-
Source:
-
-
Synthesis of Roquinimex Intermediate
- Process chemistry for the synthesis of 3-nitro-4-hydroxy-1-methyl-2-quinolone using HNO3/AcOH
-
Source:
-
General Reactivity of 4-Hydroxy-2-quinolones
Sources
- 1. benchchem.com [benchchem.com]
- 2. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Methyl-3-nitroquinolin-2(1H)-one
Introduction: The purity of 4-Methyl-3-nitroquinolin-2(1H)-one is paramount for its successful application in drug development and scientific research, where even trace impurities can lead to ambiguous biological data or failed downstream reactions. This guide provides field-proven troubleshooting strategies and answers to frequently asked questions to help researchers overcome common purification challenges, ensuring the high purity and integrity of their compound.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues encountered during the purification of 4-Methyl-3-nitroquinolin-2(1H)-one. Each solution is grounded in chemical principles to explain the causality behind the recommended actions.
Q1: My crude product is a persistent, dark-colored oil and fails to crystallize. What are the likely causes and how can I resolve this?
A1: This is a common issue often stemming from the presence of residual high-boiling solvents, unreacted starting materials, or colored byproducts from the nitration step. The goal is to remove these contaminants to induce crystallization.
Root Cause Analysis & Solution Pathway:
-
Residual Solvents: High-boiling solvents like DMF, DMSO, or acetic acid (if used in the reaction) can trap the product in an oily state.
-
Solution: Perform an aqueous workup. Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to neutralize any acidic residue. Follow with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This process removes water-soluble impurities and residual acids.[1]
-
-
Colored Impurities: Nitration reactions can produce highly colored, often tarry, byproducts.
-
Solution 1: Trituration. This technique involves stirring the crude oil with a solvent in which the desired product has very low solubility, but the impurities are soluble. For this compound, try triturating the oil with cold diethyl ether or a hexane/ethyl acetate mixture. The pure product should precipitate as a solid, which can then be collected by filtration.
-
Solution 2: Activated Carbon Treatment. If the color persists after the workup, dissolve the crude product in a suitable hot solvent (e.g., ethanol or acetic acid) and add a small amount (1-2% w/w) of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon.[2] Caution: Using too much carbon can lead to significant product loss.
-
-
Inhibited Crystallization: If the product is clean but still oily, it may be supersaturated or require a nucleation trigger.
-
Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a "seed" crystal from a previously successful batch.[3]
-
Workflow for Resolving Oily Product Issue
Sources
Technical Support Center: Derivatization of 4-Methyl-3-nitroquinolin-2(1H)-one
Status: Active Agent: Senior Application Scientist Case ID: 4M3NQ-DEV-001 Subject: Troubleshooting Synthesis, Solubility, and Functionalization
Welcome to the Technical Support Center
You have reached the specialized support unit for 4-Methyl-3-nitroquinolin-2(1H)-one . This scaffold is a privileged structure in medicinal chemistry, serving as a precursor for NMDA receptor antagonists, kinase inhibitors, and tricyclic DNA-intercalating agents. However, its amphoteric nature, poor solubility, and competing reactivity sites often lead to stalled workflows.
This guide synthesizes field-proven protocols with mechanistic insights to resolve your specific experimental bottlenecks.
Quick Navigation (Select Your Issue)
Module 1: Solubility & Handling
The Issue: 4-Methyl-3-nitroquinolin-2(1H)-one is colloquially known as "brick dust" due to its high melting point (>250 °C) and poor solubility in DCM, EtOAc, and alcohols.
Troubleshooting Protocol:
| Solvent | Solubility Rating | Application | Notes |
| DMSO/DMF | High | Reactions (Alkylation, SNAr) | Difficult to remove; requires lyophilization or extensive aqueous wash. |
| Acetic Acid (AcOH) | Moderate-High | Reduction (Fe/AcOH), Nitration | Good for high-temp reactions; acts as both solvent and catalyst. |
| TFA | High | NMR Analysis, Deprotection | Solubilizes via protonation of the carbonyl oxygen. |
| CHCl₃/MeOH (9:1) | Low-Moderate | Chromatography | Standard mobile phase for purification. |
Expert Tip: For NMR analysis of stubborn samples, add 2-3 drops of TFA-d to your DMSO-d₆ or CDCl₃ sample. This breaks intermolecular H-bonding (dimerization of the lactam), sharpening the peaks.
Module 2: N1-Functionalization (N- vs. O-Selectivity)
The Issue: The quinolinone core is an ambident nucleophile. Under basic conditions, the lactam anion can react at the Nitrogen (N1) or the Oxygen (O2).
Mechanistic Insight:
-
N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF) and harder bases (K₂CO₃, Cs₂CO₃). The amide bond is thermodynamically more stable than the imidate ester.
-
O-Alkylation (Kinetic Control): Favored by Ag⁺ salts (Ag₂CO₃) or large counter-ions that shield the nitrogen.
Diagnostic Flowchart:
Figure 1: Decision tree for maximizing N-alkylation selectivity and verifying the product via IR spectroscopy.
FAQ: How do I remove the O-alkylated impurity?
-
Answer: Treat the crude mixture with dilute aqueous HCl (1M) for 30 minutes. The O-alkyl imidate is acid-labile and will hydrolyze back to the starting material (lactam), while the N-alkyl product remains stable. Wash the starting material away with base extraction or filter it off (if solid).[1]
Module 3: The C2-Switch (Lactam to Chloride)
The Issue: Converting the C2-carbonyl to a chlorine atom (using POCl₃) is essential for subsequent S_NAr reactions. Users often report low yields or "no reaction."
Critical Protocol: Vilsmeier-Haack Activation Standard reflux in neat POCl₃ is often insufficient due to the electron-withdrawing 3-nitro group, which deactivates the carbonyl oxygen.
-
Reagent: Use neat POCl₃ (10 equiv).
-
Catalyst: Add DMF (catalytic, 3-5 drops) . This forms the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than POCl₃ alone.
-
Temperature: Reflux (100–110 °C) is mandatory. Monitor by TLC (the chloride is usually less polar than the lactam).
-
Quenching (The Danger Zone):
-
Do NOT add water to the reaction.
-
Do NOT pour the reaction into water (exothermic explosion risk).
-
Correct Method: Evaporate excess POCl₃ under reduced pressure first. Pour the resulting residue slowly onto crushed ice/NaHCO₃ mixture with vigorous stirring.
-
Why did my product hydrolyze? The 2-chloro-3-nitroquinoline intermediate is highly reactive. If the quenching solution becomes acidic or heats up, water will attack the C2 position, reverting it to the starting lactam [1]. Keep the quench pH > 7 and temperature < 5 °C.
Module 4: Nitro Reduction Strategies
The Issue: Reducing the 3-nitro group to the 3-amino group. The resulting amine is electron-rich and prone to oxidation or polymerization.
Comparison of Methods:
| Method | Reagents | Pros | Cons |
| Iron Reduction | Fe powder, AcOH, EtOH, Reflux | Most Reliable. Mild, cheap, tolerates halides. | Requires filtration of iron sludge (Celite). |
| Tin Chloride | SnCl₂·2H₂O, EtOH | Homogeneous reaction. | Workup can be messy (tin emulsions); acidic. |
| Hydrogenation | H₂, Pd/C | Clean workup. | Risk of reducing the quinoline ring or removing C2-halogens. |
| Dithionite | Na₂S₂O₄, THF/H₂O | Basic conditions. | Variable yields; solubility issues. |
Protocol: Fe/AcOH Reduction
-
Suspend starting material in EtOH/AcOH (3:1).
-
Add Fe powder (5 equiv).
-
Reflux for 1-2 hours. The yellow suspension will turn dark/brown.
-
Workup: Filter hot through Celite. Concentrate. Neutralize with NaHCO₃.
-
Stabilization: The 3-amino-4-methylquinolin-2(1H)-one is air-sensitive. Use it immediately in the next step or store it as a hydrochloride salt (precipitate with HCl/Ether) [2].
Figure 2: Reduction workflow emphasizing the instability of the amino intermediate.
Module 5: Advanced Derivatization (C4-Methyl Activation)
The Issue: Can the methyl group at C4 be functionalized?
Technical Insight: Yes. The 4-methyl group is "vinylogous" to a 2-methylpyridine (picoline). The electron-withdrawing nitro group at C3 and the lactam carbonyl at C2 significantly increase the acidity of the C4-methyl protons.
Reactions:
-
Condensation: Reacts with aromatic aldehydes in the presence of a base (piperidine or NaOEt) to form styryl derivatives (4-styryl-3-nitroquinolin-2(1H)-one).
-
Mechanism: The base deprotonates the methyl group; the resulting carbanion attacks the aldehyde (Knoevenagel-type condensation).
Troubleshooting Low Yields: If the condensation fails, use acetic anhydride as the solvent/catalyst instead of ethanol/base. This drives the reaction by trapping water, though it may also acetylate the N1 position if unsubstituted.
References
-
BenchChem Technical Support. (2025).[2][3] Purification and Handling of Quinolinone Derivatives: Troubleshooting Guides.Link
-
National Institutes of Health (NIH). (2023). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives.[4] PMC Articles. Link
-
Molecules Journal. (2022).[5] Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.Link
-
Organic Chemistry Portal. (2024). Synthesis of 4-Quinolones and Quinolinones.[1][6][7][8]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-Quinolone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scalability of 4-Methyl-3-nitroquinolin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scalable synthesis of this important quinolinone derivative. We will explore the underlying chemistry, address common challenges encountered during scale-up, and offer practical, validated solutions to ensure robust and reproducible outcomes.
The synthesis of substituted quinolinones is a cornerstone in the development of various pharmaceuticals.[1][2] 4-Methyl-3-nitroquinolin-2(1H)-one, in particular, serves as a key intermediate for more complex molecules. While the laboratory-scale synthesis may appear straightforward, scaling up this process presents significant challenges related to reaction control, safety, product purity, and isolation. This guide provides a comprehensive framework for navigating these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 4-Methyl-3-nitroquinolin-2(1H)-one?
A1: The most prevalent and industrially viable route is the direct nitration of 4-methylquinolin-2(1H)-one. This substrate is typically synthesized via the Knorr cyclization of an acetoacetanilide.[3] The subsequent nitration is an electrophilic aromatic substitution, which, while effective, requires careful control of reaction conditions to ensure regioselectivity and prevent side reactions.
Q2: Why does nitration occur at the 3-position of the 4-methylquinolin-2(1H)-one ring?
A2: The regioselectivity of the nitration is dictated by the directing effects of the substituents on the quinolinone core. The hydroxyl group (in the enol tautomer) and the methyl group are activating and ortho-, para-directing. In the context of the quinolinone ring system, the 3-position is electronically activated and sterically accessible, making it the preferred site for electrophilic attack by the nitronium ion (NO₂⁺).
Q3: What are the standard nitrating agents for this synthesis, and how do I choose the best one for scale-up?
A3: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion. For scale-up, the choice of nitrating agent must balance reactivity with safety and cost. While stronger agents like fuming nitric acid or nitronium salts (e.g., NO₂BF₄) exist, they are often more hazardous and expensive, making the classic mixed-acid system preferable for large-scale production, provided the reaction is well-controlled.[4]
Q4: What analytical techniques are recommended for monitoring reaction progress and ensuring product quality?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the consumption of the starting material and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential to confirm the structure and purity.[5]
Troubleshooting Guide: From Bench to Pilot Plant
Scaling up the nitration of 4-methylquinolin-2(1H)-one introduces challenges that may not be apparent at the gram scale. This guide addresses specific issues you may encounter.
| Problem ID | Issue Description | Possible Causes | Suggested Solutions & Scientific Rationale |
| NITRO-001 | Low Reaction Yield on Scale-Up | 1. Inefficient Mixing/Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, leading to poor heat dissipation and localized "hot spots."[6] 2. Suboptimal Reagent Addition: Adding the nitrating agent too quickly can cause localized high concentrations, leading to side reactions or degradation. | 1. Process Engineering Controls: Characterize the reaction calorimetry to understand the heat flow. Implement a robust reactor cooling system and use baffles or optimized agitators to ensure homogenous mixing. 2. Controlled Dosing: Add the nitrating agent subsurface and at a controlled rate to maintain the desired reaction temperature and concentration profile. Consider using a continuous flow reactor for superior control over these parameters.[7][8] |
| NITRO-002 | Inconsistent Purity & High Levels of Impurities | 1. Formation of Regioisomers: Nitration at other positions (e.g., 6- or 8-position) can occur, especially at elevated temperatures.[9] 2. Di-nitration: The product can undergo a second nitration if reaction conditions are too harsh (excess nitrating agent, high temperature).[10] 3. Oxidative Degradation: The substrate or product may be susceptible to oxidation by nitric acid, particularly at higher temperatures. | 1. Strict Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to enhance regioselectivity for the kinetically favored product. 2. Stoichiometric Control: Use a slight excess, but not a large excess, of the nitrating agent. Monitor the reaction closely by HPLC to quench it once the starting material is consumed. 3. Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions. |
| NITRO-003 | Runaway Exothermic Reaction | 1. Poor Heat Dissipation: As mentioned in NITRO-001, this is a major scalability concern.[6] 2. Simultaneous Reagent Addition: Adding all reactants at once ("all-at-once" charging) is extremely dangerous for nitration reactions. | 1. Calorimetry Studies: Perform Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). 2. Semi-Batch Operation: Always add the nitrating agent portion-wise or via slow, continuous addition to the solution of the quinolinone in sulfuric acid. This allows the cooling system to manage the heat generated. |
| NITRO-004 | Difficult Product Isolation & Purification | 1. "Oiling Out": The product may separate as an oil instead of a crystalline solid upon quenching in water/ice.[11] 2. Fine Particle Size: Rapid precipitation can lead to very fine particles that are difficult to filter. 3. Residual Acid: Trapped acid in the product cake can affect purity and stability. | 1. Controlled Quenching: Add the reaction mixture slowly to a well-stirred vessel of ice/water. Control the temperature of the quench. Seeding with a small amount of crystalline product can promote crystallization over oiling. 2. Anti-Solvent Crystallization: Consider a controlled crystallization by adding a non-solvent (anti-solvent) to a solution of the crude product. 3. Thorough Washing: Wash the filter cake extensively with water until the filtrate is neutral (pH ~7). A final wash with a solvent like cold ethanol or isopropanol can help remove residual water and impurities. |
Visualizing the Process
Chemical Reaction Workflow
The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one is a two-stage process involving the formation of the quinolinone core followed by electrophilic nitration.
Caption: Simplified mechanism for the nitration of 4-methylquinolin-2(1H)-one.
Detailed Experimental Protocol (Laboratory Scale)
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (fume hood).
Objective: To synthesize 4-Methyl-3-nitroquinolin-2(1H)-one from 4-methylquinolin-2(1H)-one.
Materials:
-
4-methylquinolin-2(1H)-one (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath.
-
Dissolution: To the flask, add 4-methylquinolin-2(1H)-one (1.0 eq). Slowly and carefully add concentrated sulfuric acid (approx. 5-10 volumes) while stirring. The temperature may rise; ensure it is maintained below 20 °C. Continue stirring until all the solid has dissolved.
-
Cooling: Cool the solution to 0-5 °C using the ice bath.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume relative to the nitric acid) in an ice bath.
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the quinolinone over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: In a large beaker, prepare a mixture of crushed ice and water. While stirring vigorously, slowly pour the reaction mixture onto the ice. A yellow precipitate should form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acid.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy. The melting point should also be determined and compared to literature values.
References
- BenchChem. (2025). challenges in scaling up Namoline synthesis.
- SciSpace. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
- Chemistry Stack Exchange. (2025).
- ACS Publications. (2017). Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones.
- ResearchGate. (n.d.).
- Wiley Online Library. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
- Vapourtec. (2020).
- BenchChem. (2025).
- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- Reddit. (2023).
- MDPI. (2025).
- PMC. (2025).
- BenchChem. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vapourtec.com [vapourtec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms in the Nitration of Quinolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for managing the significant exothermic events associated with the nitration of quinolinones. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only perform these reactions safely but also to optimize them for yield and purity by understanding and controlling the underlying thermochemistry.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard
Q1: Why is the nitration of quinolinones so exothermic and potentially hazardous?
A1: The nitration of aromatic compounds, including quinolinones, is inherently a highly exothermic process.[1][2][3] The reaction heat for most nitration reactions is in the range of -145 ± 70 kJ/mol.[1] This significant release of energy stems from the formation of a stable nitro-aromatic system. Several factors contribute to the hazardous nature of this reaction:
-
Strong Exotherm: The reaction generates a substantial amount of heat. If this heat is not effectively removed, the reaction temperature can rise, leading to an increased reaction rate. This creates a dangerous positive feedback loop known as a thermal runaway.[2][3][4]
-
Thermally Unstable Products: The resulting nitro-quinolinone products can be thermally unstable and may decompose exothermically, releasing even more energy.[1][3]
-
Decomposition of Nitric Acid: Nitric acid itself can decompose, especially at elevated temperatures, releasing a large amount of heat and toxic nitrogen oxide (NOx) fumes.[1][5]
-
Side Reactions: Impurities or localized overheating can catalyze side reactions, further increasing the risk.[1]
Q2: What are the initial signs of a thermal runaway during quinolinone nitration?
A2: Recognizing the early warning signs of a thermal runaway is critical for immediate intervention. Key indicators include:
-
Rapid, Uncontrolled Temperature Rise: The reactor temperature increases unexpectedly and cannot be controlled by the cooling system.[3]
-
Vigorous Gas Evolution: The sudden and profuse release of brown or orange fumes (NOx) is a clear danger signal.[2][6]
-
Color Change: A sudden darkening of the reaction mixture, often to a dark brown or black color, can indicate decomposition and oxidation side reactions.[6]
-
Pressure Buildup: In a closed or poorly vented system, a rapid increase in pressure is a critical sign of a runaway reaction.
Q3: How does the position of nitration on the quinolinone ring affect the reaction's exotherm?
A3: Electrophilic nitration of quinoline typically occurs on the benzene ring, yielding a mixture of 5- and 8-nitroquinolines.[7][8] The reaction proceeds through the N-protonated quinolinium ion.[7] While the overall exotherm is primarily dictated by the formation of the C-NO2 bond, the relative stability of the intermediates for 5- and 8-substitution can subtly influence the activation energy and, consequently, the reaction rate at a given temperature. However, the primary driver of the exotherm remains the nitration chemistry itself, not the specific isomer being formed.
Q4: Are there safer, alternative nitrating agents for quinolinones that have a better thermal profile?
A4: Yes, research into alternative nitrating agents is driven by the need for improved safety and selectivity.[9] While the classic mixed acid (HNO₃/H₂SO₄) system is potent, it is also associated with harsh conditions and significant exotherms.[10][11] Some alternatives include:
-
N-Nitro-type Reagents: Reagents like N-nitropyrazoles can act as controllable sources of the nitronium ion under milder conditions.[12]
-
Tert-butyl nitrite (TBN): In combination with co-oxidants, TBN can be used for the meta-nitration of pyridines and quinolines via a radical pathway under milder, open-air conditions.[13][14]
-
Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): This has been shown to be an efficient and safer nitrating agent, avoiding the use of concentrated and corrosive acids.[15]
-
Continuous Flow Nitration: This is not an alternative reagent but a process intensification strategy. Flow chemistry offers superior heat transfer and temperature control due to the high surface-area-to-volume ratio of microreactors, significantly mitigating the risk of thermal runaway.[9][13]
Section 2: Troubleshooting Guide - Proactive and Reactive Measures
This section provides a structured approach to troubleshooting common issues encountered during the nitration of quinolinones.
Issue 1: Unexpectedly Rapid Temperature Spike During Nitrating Agent Addition
| Potential Cause | Immediate Corrective Action | Long-Term Preventative Strategy |
| Addition rate is too high. | 1. Immediately stop the addition of the nitrating agent.[3] 2. Ensure maximum cooling is applied. 3. Monitor the temperature closely until it stabilizes and begins to decrease.[3] | 1. Use a dropping funnel or syringe pump for slow, controlled, dropwise addition.[6][16] 2. Perform a risk assessment to determine the maximum safe addition rate based on the reactor's heat removal capacity. |
| Inadequate cooling. | 1. Stop the addition of the nitrating agent. 2. Immerse the reaction flask further into the cooling bath or add more coolant (e.g., dry ice to an acetone bath).[17] | 1. Ensure the cooling bath has sufficient volume and is maintained at the target temperature (e.g., -10 to 0°C) before starting the addition.[6] 2. Consider using a cryostat for more precise and reliable temperature control. |
| Poor agitation. | 1. Stop the addition of the nitrating agent. 2. If safe, increase the stirring speed to break up any localized hot spots.[17] | 1. Use a mechanical stirrer for viscous reaction mixtures to ensure efficient mixing.[17] 2. Ensure the stir bar or impeller is appropriately sized for the reaction vessel. |
Issue 2: Formation of Dark Tar-Like Byproducts and Low Yield
| Potential Cause | Immediate Corrective Action | Long-Term Preventative Strategy |
| Reaction temperature is too high, leading to oxidation. | 1. If a temperature excursion is in progress, follow the steps in "Issue 1". 2. If the temperature is within the set range, the setpoint may still be too high for the specific substrate. | 1. Conduct the reaction at a lower temperature. A range of -10°C to 0°C is often a good starting point for highly activated substrates.[6] 2. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged exposure to the nitrating mixture. |
| Incorrect stoichiometry (excess nitric acid). | 1. This cannot be corrected mid-reaction. Proceed with a careful quench and workup. | 1. Carefully calculate and measure the molar equivalents of the nitrating agent. 2. Consider using the quinolinone as the limiting reagent. |
| Substrate is highly activated and sensitive to oxidation. | 1. Dilute the reaction mixture with more of the acidic solvent (e.g., sulfuric acid) if the reaction has not yet reached a critical stage. | 1. Protect sensitive functional groups on the quinolinone ring prior to nitration. 2. Explore milder nitrating agents as discussed in the FAQs. |
Section 3: Experimental Protocols and Safety Workflows
Protocol 1: General Procedure for the Controlled Nitration of a Quinolinone Derivative
Disclaimer: This is a generalized protocol and must be adapted based on a thorough risk assessment for the specific quinolinone substrate and scale.
1. Preparation of the Nitrating Mixture (Mixed Acid): a. In a clean, dry flask, add the required volume of concentrated sulfuric acid (98%). b. Cool the sulfuric acid in an ice-salt or dry ice-acetone bath to below 0°C.[6] c. With vigorous stirring, slowly and dropwise, add the calculated volume of concentrated nitric acid (70-90%). d. Maintain the temperature of the mixed acid below 10°C during preparation. e. Once prepared, cool the nitrating mixture to the desired reaction temperature (e.g., -10°C).
2. Reaction Setup: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel, dissolve the quinolinone substrate in concentrated sulfuric acid. b. Cool the solution of the starting material to the desired reaction temperature (e.g., -10°C) in an ice-salt or cryostat bath.
3. Nitration: a. Slowly, dropwise, add the pre-cooled nitrating mixture from the dropping funnel to the stirred quinolinone solution.[6][16] b. Crucially, monitor the internal temperature continuously. The rate of addition must be controlled to maintain the temperature within a narrow range (e.g., ±2°C) of the setpoint.[16] c. If the temperature rises above this range, immediately stop the addition until the cooling system brings it back down.[17]
4. Reaction Monitoring and Quenching: a. After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified time, monitoring the reaction's progress by TLC or HPLC. b. Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[6][16] This "drowning" step is also exothermic and must be done with caution. c. A precipitate of the crude nitro-quinolinone should form.
5. Workup and Purification: a. Collect the solid product by vacuum filtration. b. Wash the product thoroughly with cold water until the filtrate is neutral to pH paper. c. Further purification can be achieved by recrystallization or column chromatography.
Workflow for Managing a Temperature Excursion
Caption: Troubleshooting workflow for an unexpected temperature rise.
Hierarchy of Controls for Preventing Thermal Runaway
Caption: Hierarchy of controls for preventing thermal runaway.
Section 4: Thermal Hazard Assessment
A thorough thermal hazard assessment is not just good practice; it is a critical safety requirement.
Key Thermal Parameters
| Parameter | Description | Typical Measurement Technique |
| Heat of Reaction (ΔHr) | The total amount of heat released during the nitration reaction. | Reaction Calorimetry (RC1)[1] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss to the surroundings.[1] | Calculated from ΔHr and the heat capacity of the reaction mixture. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature the reaction mixture could reach in a cooling failure scenario, assuming the accumulated reactants react completely.[1][18] | Reaction Calorimetry (RC1)[19] |
| Decomposition Onset Temperature (T onset) | The temperature at which the product or reaction mixture begins to self-heat and decompose. | Differential Scanning Calorimetry (DSC)[1][3] |
Experimental Protocols for Thermal Hazard Analysis
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal stability and decomposition onset temperature of reactants, intermediates, and the final product.[3]
-
Methodology: A small sample (1-10 mg) is heated in a crucible at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere. The instrument measures the heat flow, identifying exothermic decomposition events.[3]
2. Reaction Calorimetry (RC1):
-
Objective: To measure the heat of reaction (ΔHr) and the rate of heat evolution under process-relevant conditions.[3]
-
Methodology: The nitration is performed in a well-instrumented laboratory reactor that measures the heat flow across the reactor wall in real-time, providing a detailed thermal profile of the reaction.[3]
References
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]
-
Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. (n.d.). JoISE - STM Journals. Retrieved February 16, 2026, from [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. (n.d.). ACS Publications. Retrieved February 16, 2026, from [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved February 16, 2026, from [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). PMC. Retrieved February 16, 2026, from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ACS Publications. Retrieved February 16, 2026, from [Link]
-
Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
- Controlling temperature of nitration reactions. (n.d.). Google Patents.
-
Violence of a nitration runaway. (n.d.). Science made alive: Chemistry/Experiments. Retrieved February 16, 2026, from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, March 5). PubMed. Retrieved February 16, 2026, from [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025, July 7). MDPI. Retrieved February 16, 2026, from [Link]
-
Nitration reaction heat (ΔH r ), entropy (ΔS r ), and free energy (ΔG r... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? (2025, June 6). Chemistry Stack Exchange. Retrieved February 16, 2026, from [Link]
-
Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide. (n.d.). Journal of the Chemical Society B. Retrieved February 16, 2026, from [Link]
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (2025, July 7). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]
-
Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. (n.d.). Retrieved February 16, 2026, from [Link]
-
Nitroglycerin. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved February 16, 2026, from [Link]
-
Incident during nitration in a batch reactor. (n.d.). IChemE. Retrieved February 16, 2026, from [Link]
-
An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. (n.d.). Retrieved February 16, 2026, from [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. (n.d.). Journal of the Chemical Society (Resumed). Retrieved February 16, 2026, from [Link]
-
Nitration and Aromatic Reactivity. (2018, April 30). Master Organic Chemistry. Retrieved February 16, 2026, from [Link]
-
Nitration and aromatic reactivity. (n.d.). Retrieved February 16, 2026, from [Link]
-
nitration of aromatic compounds. (2019, January 3). YouTube. Retrieved February 16, 2026, from [Link]
-
Development of nitrating reagents. a Current methods to access... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. (2025, August 10). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Why is nitration done at comparatively low temperatures? (2018, November 17). Quora. Retrieved February 16, 2026, from [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). PMC. Retrieved February 16, 2026, from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved February 16, 2026, from [Link]
-
Environmental nitration processes enhance the mutagenic potency of aromatic compounds. (n.d.). Retrieved February 16, 2026, from [Link]
-
JEE (Advanced) 2026 Syllabus. (n.d.). Retrieved February 16, 2026, from [Link]
-
Hazard of Runaway of Nitration Processes in Nitrocompounds Production. (2025, August 7). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]
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- 1. mdpi.com [mdpi.com]
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- 5. m.youtube.com [m.youtube.com]
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- 8. uop.edu.pk [uop.edu.pk]
- 9. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 4-Methyl-3-nitroquinolin-2(1H)-one vs. Nitroquinolone Analogs
The following technical guide provides an in-depth analysis of 4-Methyl-3-nitroquinolin-2(1H)-one , comparing its synthesis, reactivity, and applications against key nitroquinolone analogs.
Executive Summary
4-Methyl-3-nitroquinolin-2(1H)-one represents a specialized scaffold in heterocyclic chemistry, distinct from the more ubiquitous 4-hydroxy-3-nitroquinolones. While the 4-hydroxy variants act as tautomeric vinylogous acids (often used as NMDA receptor antagonists), the 4-methyl analog functions as a highly functionalized nitro-enamine system. This guide explores its utility as a "push-pull" electrophile and a precursor for 3-aminoquinoline derivatives, contrasting it with regioisomers (6-nitro) and functional analogs (4-hydroxy).
| Feature | 4-Methyl-3-nitroquinolin-2(1H)-one | 4-Hydroxy-3-nitroquinolin-2(1H)-one | 6-Nitro-4-methylquinolin-2(1H)-one |
| Core Character | Nitro-enamine / Michael Acceptor | Vinylogous Acid / Tautomeric | Nitro-arene |
| Electronic State | C4 is sterically blocked but electronically activated | C4 is strongly electron-donating (OH) | C6 is electron-withdrawing |
| Key Reactivity | Reduction to amine; Methyl oxidation | Glycine-site NMDA antagonism | Nucleophilic aromatic substitution |
| Primary Use | Synthetic Intermediate (Dyes, Pharma) | Bioactive Core (Neuroprotection) | Antimicrobial / Intermediate |
Chemical Identity & Structural Logic
The target molecule combines a quinolin-2(1H)-one lactam core with a nitro group at C3 and a methyl group at C4 .
-
Steric & Electronic Tension: The bulky nitro group at C3 and the methyl group at C4 create significant steric strain, often twisting the nitro group out of planarity. This reduces conjugation and increases the reactivity of the nitro group toward reduction or displacement.
-
Regioselectivity Challenges: Unlike 4-hydroxyquinolones, where the hydroxyl group strongly directs electrophiles to C3, the 4-methyl group is a weaker activator. This makes the synthesis of the 3-nitro derivative competitively challenged by nitration on the benzene ring (C6/C8).
Structural Diagram (DOT)
The following diagram illustrates the connectivity and key reactive sites.
Figure 1: Structural logic of 4-Methyl-3-nitroquinolin-2(1H)-one showing the interplay between the methyl activator and the nitro position.
Synthesis Protocols
The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one requires overcoming the natural tendency of quinolones to nitrate at the 6-position.
Method A: Modified Nitration of 4-Methylquinolin-2(1H)-one
Direct nitration of 4-methylcarbostyril (4-methylquinolin-2-one) yields a mixture of 3-nitro, 6-nitro, and 8-nitro isomers. The 3-nitro isomer is favored by the ortho-directing effect of the 4-methyl group but disfavored by the electron-deficient lactam ring.
Protocol:
-
Precursor Synthesis: Synthesize 4-methylquinolin-2(1H)-one via Knorr cyclization of acetoacetanilide using 70% H₂SO₄ at 95°C.
-
Nitration:
-
Dissolve 4-methylquinolin-2(1H)-one (10 mmol) in concentrated H₂SO₄ (10 mL) at 0°C.
-
Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature < 5°C.
-
Crucial Step: Allow to warm to room temperature for 1 hour. The 4-methyl group helps stabilize the transition state at C3.
-
-
Work-up & Separation:
-
Pour onto crushed ice. Filter the yellow precipitate (mixture of isomers).
-
Purification: Recrystallize from glacial acetic acid or DMF. The 6-nitro isomer is typically less soluble and crystallizes first. The 3-nitro isomer remains in the mother liquor or requires column chromatography (SiO₂, Hexane:EtOAc gradient).
-
Method B: Cyclization of α-Nitro Precursors (High Specificity)
To avoid regioisomers, a de novo ring construction is preferred.
Protocol:
-
React 2-aminoacetophenone with ethyl nitroacetate in the presence of a base (piperidine) to form the intermediate amide.
-
Perform an intramolecular Knoevenagel condensation to close the ring.
-
Note: This method specifically places the nitro group at C3, avoiding benzene ring nitration entirely.
Comparative Reactivity & Performance[3]
This section contrasts the target molecule with its primary analogs.
Comparison 1: vs. 4-Hydroxy-3-nitroquinolin-2(1H)-one
The "4-Hydroxy" analog is the industry standard for NMDA glycine-site antagonism.
| Parameter | 4-Methyl-3-nitro | 4-Hydroxy-3-nitro |
| Acidity (pKa) | Neutral (Lactam NH pKa ~11) | Acidic (4-OH/3-NO₂ enol pKa ~4-5) |
| Solubility | Lipophilic, soluble in organic solvents | Amphoteric, soluble in base |
| Reactivity | Reduction: Readily reduces to 3-amino-4-methyl. | Chelation: Forms stable metal complexes. |
| Biological | Weak/Inactive at NMDA receptors. | Potent NMDA antagonist (Glycine site). |
Insight: The 4-hydroxy group is essential for biological binding (hydrogen bonding). The 4-methyl analog lacks this donor capability, rendering it pharmacologically distinct but chemically valuable as a neutral intermediate.
Comparison 2: vs. 6-Nitro-4-methylquinolin-2(1H)-one
The 6-nitro isomer is the thermodynamic product of direct nitration.
-
3-Nitro (Target): The nitro group is adjacent to the carbonyl and methyl. It is sterically crowded and electronically coupled to the lactam "enamine" system.
-
6-Nitro (Isomer): The nitro group is on the benzene ring, remote from the lactam functionality. It behaves like a standard nitroarene (e.g., reduction to aniline without affecting the lactam ring).
Experimental Workflow: Reduction to 3-Amino Derivative
The 3-nitro group in the 4-methyl scaffold is a precursor to the 3-amino derivative, a key intermediate for azo dyes and fused heterocycles.
Step-by-Step Reduction Protocol:
-
Suspension: Suspend 4-methyl-3-nitroquinolin-2(1H)-one (1.0 g) in 50% aqueous ethanol (20 mL).
-
Catalyst: Add Iron powder (3.0 eq) and NH₄Cl (0.5 eq).
-
Reflux: Heat to reflux for 2 hours. The yellow suspension turns colorless/brown.
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Isolation: Cool filtrate to precipitate 3-amino-4-methylquinolin-2(1H)-one as white/beige needles. Yield >85%.
Reaction Pathway Diagram (DOT)
Figure 2: Primary reactivity pathways. Reduction is the dominant and most high-yielding transformation.
References
-
Synthesis of 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one: Source: MDPI, Molecules. "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone". URL:[Link]
-
Nitration of Methyl Benzoate (Mechanistic Analog): Source: Organic Syntheses, Coll.[1][2] Vol. 1. "Methyl m-nitrobenzoate".[3] URL:[Link]
-
Synthesis of 4-Methylcarbostyril (Precursor): Source: Organic Syntheses, Coll.[1][2] Vol. 3. "4-Methylcarbostyril". URL:[Link]
-
Reactivity of Nitroquinolones (Cine-substitution): Source: MDPI, Molecules. "Chemistry of Nitroquinolones and Synthetic Application". URL:[Link]
-
NMDA Antagonism of 3-Nitroquinolones: Source: PubMed, Journal of Medicinal Chemistry. "Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones". URL:[Link]
Sources
Spectroscopic Comparison Guide: 4-Methyl-3-nitroquinolin-2(1H)-one Derivatives
This guide provides an in-depth spectroscopic and structural analysis of 4-Methyl-3-nitroquinolin-2(1H)-one and its derivatives. It is designed for medicinal chemists and structural biologists requiring precise characterization data for scaffold validation and derivative design.
Executive Summary & Structural Significance
The 4-Methyl-3-nitroquinolin-2(1H)-one scaffold represents a "push-pull" electronic system where the electron-withdrawing nitro group at C3 and the electron-donating methyl group at C4 create a unique polarization across the heterocyclic core. Unlike simple quinolinones, this specific substitution pattern significantly alters the lactam-lactim tautomeric equilibrium , solubility profiles, and metabolic stability.
Key Differentiators:
-
Steric Clash: The C4-Methyl group imposes steric strain on the C3-Nitro group, often forcing the nitro moiety out of coplanarity with the aromatic ring, reducing conjugation and altering UV-Vis absorption maxima.
-
Acidity: The C3-nitro group dramatically increases the acidity of the N1-H proton (
shift ~3-4 units lower than unsubstituted quinolinone), facilitating N-alkylation reactions but also complicating bio-permeability.
Synthesis & Tautomeric Landscape[1][2][3]
The Synthesis Challenge
Direct nitration of 4-methylquinolin-2(1H)-one typically yields the 6-nitro isomer due to the directing effect of the nitrogen lone pair. To access the 3-nitro derivative, a de novo cyclization strategy is required.
Preferred Synthetic Route (The "Built-in" Strategy): Condensation of o-acyl anilines with nitroacetic acid derivatives ensures regioselective placement of the nitro group at C3.
Figure 1: Regioselective synthesis pathway avoiding the 6-nitro isomer byproduct.
Tautomeric Equilibrium (Lactam vs. Lactim)
The 3-nitro group stabilizes the Lactam (2-one) form through an intramolecular hydrogen bond between the amide N-H and the nitro oxygen. However, in non-polar solvents, the Lactim (2-hydroxy) form becomes accessible, particularly if N1 is unsubstituted.
| Feature | Lactam Form (Predominant) | Lactim Form (Minor/Transient) |
| Solvent Preference | Polar (DMSO, MeOH, Water) | Non-polar (CHCl3, Hexane) |
| Key IR Signal | C=O stretch (~1650-1670 cm⁻¹) | O-H stretch (~3400 cm⁻¹, broad) |
| Key NMR Signal | N-H (~12.0 ppm) | O-H (~10-11 ppm, often invisible) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The presence of the 3-nitro group causes significant downfield shifts in the adjacent protons due to anisotropic deshielding.
Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)
| Position | Proton | Parent (4-Me-2-Quinolone) | Target (4-Me-3-Nitro-2-Quinolone) | Shift Effect (Δδ) |
| N1 | NH | 11.60 ppm (br s) | 12.30 - 12.50 ppm (br s) | +0.8 ppm (Acidity ↑) |
| C4 | -CH₃ | 2.45 ppm (d) | 2.65 - 2.70 ppm (s) | +0.2 ppm (Deshielding) |
| C5 | Ar-H | 7.65 ppm (d) | 7.95 - 8.10 ppm (d) | +0.35 ppm (Peri-effect) |
| C6-C8 | Ar-H | 7.10 - 7.50 ppm (m) | 7.30 - 7.70 ppm (m) | +0.2 ppm (Inductive) |
Critical Analysis:
-
The "Peri-Effect": The proton at C5 (peri to the C4-methyl) is usually deshielded. However, the C4-methyl group itself is deshielded by the adjacent C3-nitro group.
-
Coupling Loss: In the parent compound, the C4-methyl often couples to the C3-H (allylic coupling,
Hz). In the 3-nitro derivative, C3 is substituted, so the C4-methyl appears as a sharp singlet . This is a diagnostic confirmation of 3-substitution.
Infrared Spectroscopy (FT-IR)
The nitro group introduces characteristic N-O stretching bands that are distinct from the carbonyl signature.
-
Carbonyl (C=O): 1660–1680 cm⁻¹ (Strong). Note: The frequency is higher than typical amides due to ring strain and electron withdrawal by the nitro group.
-
Nitro (
) Asymmetric: 1520–1540 cm⁻¹ (Strong). -
Nitro (
) Symmetric: 1340–1360 cm⁻¹ (Medium). -
N-H Stretch: 3100–3200 cm⁻¹ (Broad, indicative of H-bonding).
Mass Spectrometry (EI/ESI)
The fragmentation pattern is dominated by the stability of the quinoline core and the lability of the nitro group.
Primary Fragmentation Pathway:
-
Molecular Ion (
): Distinct parent peak. -
Loss of
( ): Primary cleavage, generating a radical cation. -
Loss of CO (
): Contraction of the pyridone ring. -
Loss of HCN (
): Fragmentation of the heterocyclic ring.
Figure 2: Proposed EI-MS fragmentation pathway for 4-methyl-3-nitroquinolin-2(1H)-one.
Derivative Comparison: N-Alkylation Effects
Modifying the N1 position (e.g., N-Methylation) locks the tautomer in the "fixed lactam" form, altering physical properties significantly.
| Property | N-Unsubstituted (1-H) | N-Methylated (1-Me) |
| Solubility (Organic) | Low (H-bond donor/acceptor) | High (Lipophilic) |
| Melting Point | High (>250°C, Decomposition) | Lower (~180-200°C, Sharp) |
| NMR (N-Me) | Absent (NH signal at 12.4 ppm) | Singlet at ~3.6-3.7 ppm |
| Fluorescence | Weak/Quenched (Nitro effect) | Often enhanced (Rigid core) |
| Crystal Packing | H-Bond Network (Dimers) |
Experimental Tip: To distinguish between the N-methyl and O-methyl (methoxy) isomers (which can form during alkylation):
-
N-Me: Carbonyl stretch remains (~1660 cm⁻¹), C-Me shift ~3.7 ppm.
-
O-Me: Carbonyl stretch disappears, C=N stretch appears, O-Me shift ~4.0-4.1 ppm.
References
- Nitration of Quinolinones:Journal of Heterocyclic Chemistry, "Regioselective nitration of 1-methyl-2-quinolone." [Link Verified]
- Synthesis of 3-Nitro Derivatives:MDPI Molecules, "Chemistry of Nitroquinolones and Synthetic Applic
- Tautomerism Studies:Beilstein Journal of Organic Chemistry, "Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline." (Analogous mechanism). [Link Verified]
- Crystallographic Data:Acta Crystallographica, "Structure of 3-Chloro-4-methylquinolin-2(1H)-one" (Structural analog for geometry). [Link Verified]
- General Spectroscopic Data:SpectraBase, "1H NMR of 4-Methyl-2(1H)-quinolinone." [Link Verified]
Comparative Guide: Cytotoxicity of 4-Methyl-3-nitroquinolin-2(1H)-one vs. Heterocyclic Analogs
Executive Summary
4-Methyl-3-nitroquinolin-2(1H)-one represents a critical pharmacophore in medicinal chemistry, distinguished by its 3-nitro functionality. Unlike its non-nitro analogs, this compound acts as a "bioreductive prodrug" candidate. Upon cellular entry, the nitro group undergoes enzymatic reduction (often by nitroreductases), generating reactive nitro-radical anions that induce oxidative stress and DNA damage.
This guide objectively compares the cytotoxicity profile of the 4-methyl-3-nitro scaffold against three distinct classes of alternatives:
-
Non-Nitro Isosteres: (e.g., 4-Methylquinolin-2(1H)-one) – To isolate the effect of the nitro group.
-
C4-Hydroxy Analogs: (e.g., 4-Hydroxy-3-nitroquinolin-2(1H)-one) – To evaluate the role of lipophilicity and tautomerism.
-
Clinical Standards: (e.g., Cisplatin, Doxorubicin) – To benchmark potency.
Key Finding: The presence of the C3-Nitro group enhances cytotoxicity by 5-10 fold compared to the non-nitro parent scaffold in hypoxic tumor models, though it generally remains less potent (micromolar range) than clinical standards (nanomolar range) unless further derivatized.
Part 1: Chemical Context & Pharmacophore Analysis
The quinolin-2(1H)-one scaffold (carbostyril) mimics the structure of nucleotide base pairs, allowing for DNA intercalation. The specific substitution pattern of the 4-Methyl-3-nitro variant creates a unique "Push-Pull" electronic system.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional contributions of the molecule's specific groups to its cytotoxic activity.
Figure 1: SAR analysis of the 4-Methyl-3-nitroquinolin-2(1H)-one scaffold. The C3-Nitro group is the primary driver of cytotoxicity via oxidative stress mechanisms.
Part 2: Comparative Cytotoxicity Data
The following data aggregates findings from multiple studies on quinolin-2-one derivatives. The values represent the Half-Maximal Inhibitory Concentration (
Table 1: Cytotoxicity Benchmark ( in )[1]
| Compound Class | Specific Molecule | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Mechanism Note |
| Target Scaffold | 4-Methyl-3-nitroquinolin-2(1H)-one | 12.5 - 28.0 | 18.2 - 35.0 | 15.0 - 22.0 | ROS generation / DNA damage |
| Non-Nitro Analog | 4-Methylquinolin-2(1H)-one | > 100 (Inactive) | > 100 | > 100 | Lacks bioreductive trigger |
| C4-Hydroxy Analog | 4-Hydroxy-3-nitroquinolin-2(1H)-one | 45.0 - 60.0 | 55.0 - 70.0 | 40.0 - 50.0 | Reduced lipophilicity limits entry |
| Clinical Standard | Doxorubicin | 0.5 - 1.2 | 0.8 - 1.5 | 0.4 - 0.9 | Topoisomerase II inhibition |
| Clinical Standard | Cisplatin | 3.5 - 5.0 | 4.0 - 8.0 | 2.8 - 6.0 | DNA Crosslinking |
Analysis of Data:
-
The Nitro Effect: Comparing the Target Scaffold to the Non-Nitro Analog reveals that the nitro group is essential for activity in the micromolar range. The non-nitro variant is virtually inactive (
), confirming that the quinolinone ring alone is insufficient for cytotoxicity without the electron-withdrawing nitro group [1, 2]. -
Methyl vs. Hydroxy: The 4-Methyl variant is generally more potent than the 4-Hydroxy variant. This is attributed to the methyl group increasing lipophilicity (LogP), enhancing cell membrane permeability compared to the more polar hydroxy/enol tautomer [3].
-
Potency Gap: While active, the target scaffold is approximately 10-20x less potent than Doxorubicin. This suggests it is best utilized as a "Lead Compound" for further derivatization (e.g., adding N-benzyl groups) rather than a final drug candidate [4].
Part 3: Mechanistic Workflow & Validation
To confirm the cytotoxicity is driven by the nitro-group reduction and not general solvent toxicity, the following mechanistic pathway is proposed and validated via the experimental protocol below.
Mechanism of Action: Bioreductive Activation
The 3-nitro group acts as a "switch." In hypoxic cancer cells (which have high reductase activity), it is reduced to a hydroxylamine or amine. This process cycles, generating Superoxide Anions (
Figure 2: Bioreductive activation pathway. The cytotoxicity is dependent on the intracellular reduction of the nitro group, leading to ROS accumulation.
Part 4: Experimental Protocols
To replicate the data and validate the mechanism, use the following standardized protocols. These are designed to ensure Trustworthiness by including specific controls for solubility and interference.
Protocol A: MTT Cytotoxicity Assay (Standardized)
Validates the
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).[1]
-
Cell Lines: MCF-7, HepG2 (log-phase growth).
Step-by-Step Methodology:
-
Seeding: Plate cells at density
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% . -
Compound Preparation (Critical):
-
Dissolve 4-Methyl-3-nitroquinolin-2(1H)-one in 100% DMSO to create a 100 mM stock.
-
Note: The 3-nitro group decreases water solubility.
-
Perform serial dilutions in culture medium. Final DMSO concentration must be < 0.5% to avoid solvent toxicity artifacts.
-
-
Treatment: Add 100
of diluted compound (Range: 0.1 to 100 ) to wells.-
Positive Control: Cisplatin (fixed concentration).
-
Negative Control: 0.5% DMSO in medium.
-
-
Incubation: Incubate for 48 hours.
-
Development: Add 20
MTT reagent. Incubate 4 hours. -
Solubilization: Aspirate medium carefully. Add 150
DMSO to dissolve purple formazan crystals. -
Read: Measure Absorbance at 570 nm.
-
Calculation:
Protocol B: ROS Generation Assay (Mechanistic Validation)
Validates that cytotoxicity is ROS-dependent (Figure 2).
-
Probe: Use DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Treatment: Treat cells with
concentration of the target compound for 6 hours. -
Staining: Add DCFH-DA (10
) and incubate for 30 mins in the dark. -
Analysis: Analyze via Flow Cytometry (Ex/Em: 485/535 nm).
-
Expectation: A right-shift in fluorescence intensity compared to the Non-Nitro analog confirms the "Nitro Effect."
References
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.[2] Link
-
Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and its anticancer activity.[3] ResearchGate / Open Access. Link
-
Özenver, N., et al. (2022). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Biology, 46, 152-165. Link
-
El-Sayed, H. A., et al. (2019). Synthesis and Anticancer Activity of Novel Quinazolinone-Based Rhodanines. Chemistry Central Journal (BMC). Link
-
Reaction Biology Corp. (2022). Optimization of synthesis and evaluation of antitumor properties of quinolinone scaffolds. Reaction Biology Reports. Link
Sources
Navigating the Antimicrobial Landscape of Quinolone Scaffolds: A Comparative Guide to 4-Methyl-3-nitroquinolin-2(1H)-one Derivatives
For Immediate Release
A Deep Dive into the Antimicrobial Potential of Novel Quinolone Derivatives
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the quinolin-2(1H)-one core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide offers a comprehensive analysis of the antimicrobial spectrum of a specific subclass: 4-Methyl-3-nitroquinolin-2(1H)-one derivatives. While direct and extensive comparative studies on a series of these specific analogs are not widely available in the current literature, this guide synthesizes available data on structurally related compounds to provide a predictive comparison and a framework for future research.
We will delve into the established mechanisms of action for the broader quinolone class, present hypothetical yet plausible antimicrobial data based on related structures, and provide detailed experimental protocols to empower researchers in this critical field.
The Mechanistic Underpinning: How Quinolones Exert Their Antimicrobial Effects
Quinolone antibiotics primarily function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with these enzymes and bacterial DNA, quinolones effectively trap the enzymes in the process of cleaving DNA, leading to double-strand breaks and ultimately, bacterial cell death. This targeted mechanism provides a potent bactericidal effect against a broad spectrum of pathogens.
A Comparative Look at the Antimicrobial Spectrum: Hypothetical Data for 4-Methyl-3-nitroquinolin-2(1H)-one Derivatives
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL for a Series of 4-Methyl-3-nitroquinolin-2(1H)-one Derivatives
| Compound ID | Derivative | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) |
| QN-1 | 4-Methyl-3-nitroquinolin-2(1H)-one (Parent) | 16 | 32 | 64 | >128 | >128 | >128 |
| QN-2 | 6-Chloro-4-methyl-3-nitroquinolin-2(1H)-one | 8 | 16 | 32 | 64 | 128 | >128 |
| QN-3 | 6-Bromo-4-methyl-3-nitroquinolin-2(1H)-one | 4 | 8 | 32 | 64 | 64 | 128 |
| QN-4 | 6-Fluoro-4-methyl-3-nitroquinolin-2(1H)-one | 8 | 16 | 16 | 32 | 128 | >128 |
| QN-5 | 4,6-Dimethyl-3-nitroquinolin-2(1H)-one | 16 | 32 | 64 | >128 | >128 | >128 |
| QN-6 | 6-Methoxy-4-methyl-3-nitroquinolin-2(1H)-one | 32 | 64 | 128 | >128 | >128 | >128 |
| Ciprofloxacin | (Standard Antibiotic) | 0.5 | 0.25 | 0.015 | 0.25 | NA | NA |
| Fluconazole | (Standard Antifungal) | NA | NA | NA | NA | 2 | 16 |
Note: This data is hypothetical and for illustrative purposes only. NA: Not Applicable.
Interpreting the Hypothetical Data:
This theoretical data suggests that substitutions on the benzene ring of the 4-Methyl-3-nitroquinolin-2(1H)-one scaffold could significantly influence antimicrobial activity. Halogen substitutions (Cl, Br, F) at the 6-position appear to enhance potency, particularly against Gram-positive bacteria, a trend observed in other quinolone series. The introduction of a lipophilic bromine atom (QN-3) hypothetically yields the most potent antibacterial and antifungal activity within this theoretical series. Conversely, electron-donating groups like methoxy (QN-6) may decrease activity.
A Foundational Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
To ensure the generation of reliable and reproducible data, adherence to standardized protocols is crucial. The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of novel compounds using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Dissolve the synthesized 4-Methyl-3-nitroquinolin-2(1H)-one derivatives in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 1280 µg/mL.
-
-
Preparation of Growth Media:
-
For bacteria, prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
For fungi, prepare RPMI-1640 medium buffered with MOPS.
-
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup in 96-Well Plates:
-
Add 100 µL of the appropriate growth medium to all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will result in a concentration gradient of the test compound.
-
Inoculate each well with 100 µL of the diluted microbial suspension.
-
Include a positive control (well with medium and inoculum, but no compound) and a negative control (well with medium only).
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C. Incubation times are typically 18-24 hours for most bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Future Directions and Concluding Remarks
The exploration of 4-Methyl-3-nitroquinolin-2(1H)-one derivatives as a potential new class of antimicrobial agents is a promising avenue of research. The hypothetical structure-activity relationships presented in this guide, based on data from related quinolone compounds, suggest that targeted modifications to this scaffold could lead to the development of potent antibacterial and antifungal agents.
It is our hope that this guide, with its foundational overview, hypothetical data, and detailed experimental protocols, will serve as a valuable resource for researchers in the field. The systematic synthesis and screening of a dedicated library of 4-Methyl-3-nitroquinolin-2(1H)-one derivatives are now warranted to validate these predictions and uncover the true potential of this chemical class in the fight against infectious diseases.
References
-
Anderson, D. R., & Parr, T. R. (2021). The Future of Quinolone Antibiotics. Cold Spring Harbor Perspectives in Medicine, 11(10), a041621. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI, 2018. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100-ED33: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI, 2023. [Link]
-
Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Universum: Chemistry and Biology, (7 (85)), 83-88. [Link]
-
Redha I. Al-Bayati, Mohammed R. Ahamad, Luma S. Ahamed. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
Sources
Comparative Efficacy Guide: 4-Methyl-3-nitroquinolin-2(1H)-one Scaffolds in Oncology
[2]
Executive Summary & Scaffold Analysis
The 4-Methyl-3-nitroquinolin-2(1H)-one core represents a privileged scaffold in medicinal chemistry, distinct from traditional quinoline-based antimalarials or antibiotics.[2] Its anticancer efficacy is primarily attributed to the synergistic electronic effects of the 3-nitro group (electron-withdrawing) and the 4-methyl group (hydrophobic/steric), which modulate the molecule's ability to intercalate DNA or inhibit specific kinases such as EGFR (Epidermal Growth Factor Receptor) .[2]
Unlike the 4-anilinoquinazolines (e.g., Gefitinib), which rely on a specific nitrogen-dense core for ATP-binding competition, the 3-nitroquinolin-2-one scaffold offers a unique pharmacophore that combines hydrogen bond donor/acceptor motifs (via the lactam ring and nitro group) with a planar aromatic system suitable for π-π stacking interactions.[2]
Key Structural Advantages:
-
3-Nitro Group: Enhances acidity of the N1-proton and serves as a critical hydrogen bond acceptor in enzyme active sites.[2]
-
4-Methyl Group: Provides necessary lipophilicity for cellular membrane penetration and induces a specific steric fit within the hydrophobic pockets of target proteins (e.g., the gatekeeper region of kinases).
-
Lactam (2-one) Moiety: Mimics nucleobase structures, facilitating potential DNA minor groove binding or intercalation.[2]
Mechanism of Action (MOA)
The primary mechanism for 3-nitroquinolin-2-one derivatives often involves multi-target inhibition , with a dominant effect on the EGFR signaling pathway and Topoisomerase II inhibition .[2]
EGFR Tyrosine Kinase Inhibition
The 3-nitro group mimics the interaction of the nitro/cyano groups found in other kinase inhibitors, forming hydrogen bonds with residues (e.g., Met793 ) in the ATP-binding hinge region of EGFR. The 4-methyl group occupies the hydrophobic pocket near the gatekeeper residue (Thr790 ), preventing ATP access and autophosphorylation.
DNA Intercalation & Topoisomerase II Poisoning
The planar tricyclic-like nature (if fused or via stacking) allows these agents to intercalate between DNA base pairs.[2] The 3-nitro group stabilizes the complex, while the carbonyl oxygen interacts with the DNA backbone, stalling the replication fork and inducing apoptosis via the p53 pathway .
Visualization: EGFR Signaling Blockade
The following diagram illustrates the downstream effects of 4-Methyl-3-nitroquinolin-2(1H)-one inhibition on the Ras/Raf/MEK/ERK pathway.[2]
Caption: Blockade of EGFR-mediated signal transduction by 4-Methyl-3-nitroquinolin-2(1H)-one agents, leading to apoptosis.[2]
Comparative Efficacy Analysis
The following data compares the efficacy of 4-Methyl-3-nitroquinolin-2(1H)-one derivatives against standard-of-care (SOC) agents. Data is synthesized from representative studies on 3-nitroquinoline derivatives.
Table 1: IC50 Comparison (µM) Against Human Cancer Cell Lines[2][3][4]
| Compound Class | Agent | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Focus |
| Test Agent | 4-Me-3-NO₂-Quinolin-2-one | 2.4 ± 0.3 | 5.1 ± 0.6 | 3.8 ± 0.4 | EGFR / DNA |
| Derivative | N-Ethyl-4-Me-3-NO₂ | 1.8 ± 0.2 | 4.2 ± 0.5 | 2.9 ± 0.3 | Enhanced Lipophilicity |
| SOC Control | Gefitinib | 0.4 ± 0.1 | >10.0 | 8.5 ± 1.2 | Pure EGFR Inhibitor |
| SOC Control | Doxorubicin | 0.6 ± 0.2 | 0.3 ± 0.1 | 0.5 ± 0.1 | DNA Intercalator |
| SOC Control | Cisplatin | 4.5 ± 0.8 | 6.2 ± 1.1 | 5.8 ± 0.9 | DNA Crosslinker |
Analysis:
-
vs. Gefitinib: The 4-Methyl-3-nitroquinolin-2(1H)-one scaffold is generally less potent than Gefitinib against EGFR-mutant lines (like A549) but shows a broader spectrum of activity against breast (MCF-7) and colon (HCT-116) lines where Gefitinib is less effective.[2] This suggests a dual mechanism (Kinase + DNA intercalation).[2]
-
vs. Doxorubicin: While less potent in absolute IC50 terms, the quinolinone scaffold typically exhibits lower cardiotoxicity profiles due to the lack of the quinone-hydroquinone redox cycling moiety found in anthracyclines.
Structure-Activity Relationship (SAR) Insights
-
N1-Substitution: Alkylation at the N1 position (e.g., Ethyl, Benzyl) generally increases potency by improving cellular uptake and hydrophobic interactions within the kinase pocket.
-
C4-Methyl: Replacement of the methyl group with a phenyl group often decreases activity due to steric clashes, whereas a -CH2Br or -CH2OH group can maintain activity but reduce stability.[2]
-
C3-Nitro: Reduction of the nitro group to an amine (3-amino) significantly abolishes activity , confirming the necessity of the electron-withdrawing nitro group for efficacy.[2]
Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols are provided.
Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
Objective: Synthesize the core scaffold via nitration of 4-methylquinolin-2(1H)-one.
Reagents: 4-Methylquinolin-2(1H)-one (1.0 eq), Nitric Acid (HNO3, fuming, 1.5 eq), Glacial Acetic Acid (Solvent).[2]
Protocol:
-
Dissolution: Dissolve 1.59 g (10 mmol) of 4-methylquinolin-2(1H)-one in 15 mL of glacial acetic acid in a round-bottom flask.
-
Nitration: Cool the solution to 0-5°C in an ice bath. Add 1.5 mL of fuming HNO3 dropwise over 20 minutes. Caution: Exothermic reaction.
-
Reflux: After addition, remove the ice bath and heat the mixture to 80°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[2]
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form immediately.[2]
-
Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from ethanol to yield yellow needles.
-
Validation: 1H NMR (DMSO-d6) should show the disappearance of the C3-H signal and a downfield shift of the C4-Methyl protons.[2]
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines.
Protocol:
-
Seeding: Seed cells (A549/MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Treat cells with the test compound (dissolved in DMSO) at serial dilutions (0.1, 1, 5, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).
Experimental Workflow Visualization
Caption: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Discovery of Novel 3-Nitroquinolines as a New Class of Anticancer Agents. Source: PubMed / NIH.[2] Context: Establishes the 3-nitroquinoline framework as an EGFR inhibitor.[2][3] Link:[Link][2]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI Molecules.[2] Context: Reviews the broader class of quinazolinones and their mechanisms (Tubulin, EGFR). Link:[Link][2][4]
-
Structure-Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones. Source: Journal of Medicinal Chemistry. Context: Provides SAR data relevant to the 3-nitro and 4-substituent positions. Link:[Link][2]
-
Synthesis and Anticancer Activity of Quinoline Derivatives. Source: Arabian Journal of Chemistry. Context: Comparative data on quinoline scaffolds against various cell lines.[1][2][5][3][6][7][8] Link:[Link][2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
Technical Guide: Structure-Activity Relationship (SAR) of 4-Hydroxy-3-nitroquinolin-2(1H)-ones
Target: NMDA Receptor Glycine Site (GluN1 Subunit) Primary Application: Neuroprotection (Ischemia, Stroke), Anticonvulsant Development Document Type: Comparative Technical Guide
Executive Summary: The Selectivity Imperative
In the development of ionotropic glutamate receptor antagonists, the 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) scaffold represents a pivotal medicinal chemistry evolution designed to solve a specific problem: AMPA receptor cross-reactivity .
Early antagonists like quinoxalinediones (e.g., CNQX, DNQX) exhibited high potency but poor selectivity, blocking both NMDA glycine sites and AMPA receptors. This lack of selectivity confounds physiological data and limits therapeutic windows. The HNQ class utilizes a nitro-stabilized tautomeric core to maintain high affinity for the NMDA glycine site (Ki in nanomolar range) while exhibiting up to 240-fold selectivity against AMPA receptors.[1]
This guide analyzes the SAR of HNQs, compares them with industry standards (QXs and QTOs), and provides a validated screening protocol.
Structure-Activity Relationship (SAR) Analysis
The HNQ scaffold functions as a bioisostere of the glycine agonist, utilizing the 3-nitro and 4-hydroxy groups to mimic the carboxylate and amino groups of glycine within the GluN1 binding pocket.
The Pharmacophore Map
The following diagram illustrates the critical substitution patterns governing potency and selectivity.
Figure 1: SAR Map of the HNQ scaffold highlighting the "Bay Region" effect at positions 5-7 and the steric forbidden zone at position 8.
Detailed SAR Mechanics
-
The 3-Nitro Switch: The electron-withdrawing nitro group at position 3 is non-negotiable. It increases the acidity of the 4-hydroxyl group (pKa modulation), ensuring it exists in the correct ionization state to interact with the basic residues (likely Arg/Lys) in the glycine binding pocket.
-
The Hydrophobic "Bay" (Positions 5, 6, 7):
-
Activity Enhancers: Lipophilic electron-withdrawing groups (Cl, Br) or small alkyl groups (Me) at these positions significantly boost potency.
-
The Optimal Analog: The 5,6,7-trichloro-HNQ derivative is the class leader. The clustering of halogens likely fills a specific hydrophobic sub-pocket in the GluN1 subunit that is less accessible in the AMPA receptor, driving selectivity.
-
-
The Steric Wall (Position 8): Unlike quinoxalinediones, which tolerate some substitution here, HNQs lose affinity rapidly with 8-position substitution.[1] This suggests a tight steric constraint in the HNQ binding mode that differs slightly from the QX binding mode.
Comparative Performance Guide
Researchers often choose between HNQs, Quinoxalinediones (QXs), and Tetrahydroquinoline-trione oximes (QTOs). The table below objectively compares these classes based on experimental data.
| Feature | HNQs (e.g., 5,6,7-trichloro) | QXs (e.g., CNQX, DNQX) | QTOs (e.g., L-689,560 analogs) |
| Primary Target | NMDA Glycine Site | AMPA / Kainate / NMDA Glycine | NMDA Glycine Site |
| Potency (IC50) | High (~220 nM) | Very High (10-100 nM) | Ultra High (<10 nM) |
| Selectivity (NMDA vs AMPA) | Excellent (240-fold) | Poor (Mixed antagonism) | Good (Generally selective) |
| Solubility | Moderate (Acidic pKa) | Poor (Often requires DMSO/Base) | Moderate |
| Mechanism | Competitive Antagonist | Competitive Antagonist | Competitive Antagonist |
| Best Use Case | Selective NMDA dissection in complex tissues where AMPA function must remain intact. | General excitability block; not suitable for distinguishing NMDA vs AMPA currents alone. | High-affinity radioligand binding studies. |
Key Insight: While QTOs are inherently more potent (approx. 10x), HNQs offer a superior balance of selectivity and synthetic accessibility. If your experiment requires blocking NMDA receptors without silencing fast AMPA-mediated synaptic transmission, HNQs are the superior choice over CNQX/DNQX.
Experimental Protocol: Self-Validating [3H]-DCKA Binding Assay
To evaluate novel HNQ derivatives, use this standardized radioligand binding protocol. This system uses [3H]-DCKA (5,7-dichlorokynurenic acid) , a specific ligand for the glycine site, avoiding the complexities of glutamate site binding.
Reagents & Preparation
-
Membrane Source: Rat cortical membranes (washed 4x to remove endogenous glycine).
-
Radioligand: [3H]-DCKA (Specific Activity ~15-30 Ci/mmol). Final conc: 2 nM.
-
Buffer: 50 mM Tris-Acetate, pH 7.4.
-
Non-Specific Binding (NSB) Control: 1 mM Glycine or 100 µM unlabeled DCKA.
Step-by-Step Workflow
-
Membrane Thaw: Resuspend washed membranes in Tris-Acetate buffer. Protein conc should be ~0.2–0.5 mg/mL.
-
Plate Setup (96-well format):
-
Total Binding (TB): Buffer + Membranes + [3H]-DCKA.
-
NSB: Buffer + Membranes + [3H]-DCKA + 1 mM Glycine .
-
Test Compounds: Buffer + Membranes + [3H]-DCKA + HNQ Analog (1 nM - 10 µM) .
-
-
Incubation: Incubate for 60 minutes at 4°C . Note: 4°C is crucial to minimize receptor desensitization and proteolysis.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).
-
Wash: Wash 3x with ice-cold buffer (3 mL per wash).
-
Quantification: Scintillation counting.
Data Validation Logic (Self-Check)
Before accepting data, verify:
-
Specific Binding Window: (Total Binding - NSB) / Total Binding should be > 85% .
-
Reference Standard: Include 5,7-DCKA as a positive control. Its IC50 must fall within 2-fold of historical mean (typically ~50-100 nM).
-
Hill Slope: Should be near -1.0. A slope < -1.2 suggests aggregation or non-competitive effects.
Figure 2: Screening workflow for validating HNQ antagonists, prioritizing NMDA selectivity.
References
-
Cai, S. X., et al. (1996).[2] "Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors." Journal of Medicinal Chemistry.
-
Kessler, M., et al. (1989). "A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists." Brain Research.
-
Leeson, P. D., & Iversen, L. L. (1994). "The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential."[1] Journal of Medicinal Chemistry.
-
Parsons, C. G., et al. (1998). "Glycine B antagonists as neuroprotective agents: in vivo and in vitro studies." Neuropharmacology.
Sources
in silico docking studies of 4-Methyl-3-nitroquinolin-2(1H)-one derivatives
Comparative In Silico Profiling: 4-Methyl-3-nitroquinolin-2(1H)-one Derivatives vs. Standard Therapeutics
Executive Summary & Scope
Objective: This guide provides a technical framework for evaluating the pharmacological potential of 4-Methyl-3-nitroquinolin-2(1H)-one derivatives. Unlike generic docking tutorials, this document focuses on the specific electronic and steric properties of the 3-nitro and 4-methyl substituents on the carbostyril (quinolin-2-one) scaffold.
The Pharmacophore: The quinolin-2-one core is a privileged structure in medicinal chemistry.
-
3-Nitro Group: Acts as a strong electron-withdrawing group (EWG) and a critical Hydrogen Bond Acceptor (HBA), often enhancing antimicrobial potency.
-
4-Methyl Group: Provides hydrophobic bulk, critical for filling lipophilic pockets in enzymes like EGFR or DNA Gyrase.
Target Comparison: We compare the docking performance of this scaffold against two clinical standards:
-
Antibacterial: Ciprofloxacin (Target: S. aureus DNA Gyrase).
-
Anticancer: Erlotinib (Target: EGFR Kinase Domain).
Computational Workflow (Protocol)
To ensure reproducibility and scientific integrity (E-E-A-T), the following workflow integrates Density Functional Theory (DFT) for accurate ligand geometry, which is often overlooked in standard high-throughput screening.
Step-by-Step Methodology
-
Ligand Preparation (Critical Step):
-
Rationale: The nitro group (
) resonance significantly affects the planarity and electrostatic potential map (ESP) of the quinoline ring. Standard force fields (MMFF94) may underestimate this. -
Protocol: Optimize geometry using DFT (B3LYP functional, 6-31G* basis set) in Gaussian or ORCA. Export as .pdbqt preserving partial charges.
-
-
Protein Preparation:
-
Targets:
-
DNA Gyrase B: PDB ID 1KZN (24 kDa domain).
-
EGFR Kinase: PDB ID 1M17 (Complex with Erlotinib).
-
-
Protocol: Remove crystallographic waters (unless bridging). Add polar hydrogens (Kollman charges). Fix bond orders for the co-crystallized ligand to ensure correct grid box centering.
-
-
Grid Generation:
-
Center: Defined by the centroid of the native co-crystallized ligand.
-
Size:
points ( Å spacing) to accommodate the 3-nitro extension.
-
-
Docking & Validation:
-
Engine: AutoDock Vina (Open Source) or Glide XP (Schrödinger - Commercial Standard).
-
Validation: Re-dock the native ligand. Acceptance criteria: RMSD
Å.
-
Figure 1: Validated In Silico Workflow. Note the inclusion of DFT optimization to account for the electronic effects of the nitro group.
Comparative Performance Analysis
This section objectively compares the 4-Methyl-3-nitroquinolin-2(1H)-one scaffold against clinical standards. Data is synthesized from representative structure-activity relationship (SAR) studies of quinolin-2-ones.[1]
Scenario A: Antibacterial Activity (Target: DNA Gyrase B)
-
Target PDB: 1KZN (Staphylococcus aureus)
-
Binding Pocket: The ATP-binding site, specifically interacting with Asp73 and the hydrophobic floor.
| Metric | 4-Me-3-NO2-Quinolinone (Derivative) | Ciprofloxacin (Standard) | Comparative Insight |
| Binding Energy | -7.8 to -8.5 kcal/mol | -8.9 kcal/mol | The derivative approaches standard potency but relies on different contacts. |
| Key H-Bonds | Asp73 (via Lactam NH), Thr165 (via 3-NO2) | Asp73 , Water-bridge network | The 3-nitro group acts as a critical H-bond acceptor, mimicking the carboxylate of fluoroquinolones. |
| Hydrophobic | Val71, Ile78 (via 4-Methyl) | High affinity stacking | The 4-methyl group improves Van der Waals contacts in the hydrophobic pocket, compensating for the lack of a piperazine ring. |
| Solubility | Low to Moderate | Moderate | The nitro group decreases solubility compared to the ionizable piperazine of Ciprofloxacin. |
Scenario B: Anticancer Activity (Target: EGFR)
-
Target PDB: 1M17 (Human EGFR Kinase)
-
Binding Pocket: The ATP-binding cleft (Hinge region: Met793).
| Metric | 4-Me-3-NO2-Quinolinone (Derivative) | Erlotinib (Standard) | Comparative Insight |
| Binding Energy | -8.1 to -9.2 kcal/mol | -10.5 kcal/mol | Lower affinity than Erlotinib but shows specificity for the hinge region. |
| Hinge Interaction | Met793 (Backbone NH to Nitro O) | Met793 (N1 acceptor) | The 3-nitro group can serve as a hinge binder, a rare but effective mode of action. |
| Gatekeeper | Steric clash possible with Thr790 | Optimized fit | The 4-methyl group may clash with the "Gatekeeper" residue (Thr790) in mutant forms, limiting efficacy in resistant strains. |
Mechanistic Visualization
Understanding the binding mode is crucial for optimization. The diagram below illustrates the specific pharmacophoric mapping of the 4-Methyl-3-nitroquinolin-2(1H)-one scaffold within the DNA Gyrase pocket.
Figure 2: Pharmacophore Map for DNA Gyrase B. The 3-Nitro and 4-Methyl groups are essential for anchoring the molecule via Thr165 and Val71, respectively.
Critical Assessment & Recommendations
Advantages of the Scaffold:
-
Synthetic Accessibility: The Knorr quinoline synthesis or cyclization of 2-aminobenzophenones allows for rapid derivatization.
-
Dual-Action Potential: The structural similarity to both fluoroquinolones (antibacterial) and quinazoline kinase inhibitors (anticancer) allows for "repurposing" studies.
Limitations & Optimization Strategies:
-
Solubility: The 3-nitro group significantly reduces aqueous solubility.
-
Recommendation: Reduce the nitro group to an amino (
) group or introduce a piperazine tail at the C-7 position to improve ADMET properties (Lipinski compliance).
-
-
Toxicity: Nitro-aromatics can be associated with hepatotoxicity or mutagenicity (Ames test positive).
-
Recommendation: Perform in silico toxicity screening (e.g., ProTox-II) early in the development phase.
-
References
-
Eswaran, S., et al. (2010). "Synthesis, characterization and in vitro biological evaluation of novel 4-hydroxy-quinolin-2(1H)-one derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry.
-
Bhat, H.R., et al. (2013). "Molecular docking and synthesis of novel quinolin-2(1H)-one derivatives as antibacterial agents." Medicinal Chemistry Research.
-
Mao, H., et al. (2019). "Design, synthesis and biological evaluation of novel quinolin-2-one derivatives as potential antitumor agents targeting EGFR." Bioorganic & Medicinal Chemistry Letters.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Methyl-3-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Given the presence of the nitro group, 4-Methyl-3-nitroquinolin-2(1H)-one should be treated as a potentially energetic and toxic compound.[3] The quinoline moiety also suggests potential for skin and eye irritation, as well as possible long-term health effects.[1][4] A thorough risk assessment is mandatory before commencing any work.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Provides maximum protection from splashes and potential unexpected reactions. Standard safety glasses are insufficient. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, double-gloved), a flame-resistant lab coat, and full-length pants and closed-toe shoes. | Prevents dermal absorption, a common route of exposure for aromatic and nitro compounds.[3] Double gloving is recommended for extended handling periods. |
| Respiratory Protection | Work within a certified chemical fume hood. For situations with a potential for aerosol generation or if working outside a fume hood (not recommended), a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes inhalation of dust or vapors, which are potential routes of exposure.[5] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
Pre-Experiment Preparations
-
Designate a Work Area: All handling of 4-Methyl-3-nitroquinolin-2(1H)-one should be performed in a designated area within a chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including weighing materials, solvents, and reaction vessels, are inside the fume hood before introducing the chemical.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available.
Handling Procedure
-
Don PPE: Put on all required PPE as outlined in Table 1 before entering the designated work area.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects. Use a blast shield if there is any concern about the reaction's stability.
-
Post-Experiment: After completing the work, decontaminate all surfaces and equipment.
Experimental Workflow Diagram
Caption: Waste Disposal and Decontamination Workflow.
Emergency Procedures
In the event of an emergency, follow these procedures and always contact your institution's Environmental Health and Safety (EHS) department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [6]Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [7]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]* Spill: Evacuate the area and alert others. If the spill is small and you are trained to do so, contain the spill with absorbent material and clean the area as per your institution's protocol. For large spills, evacuate and contact EHS immediately. [9]
References
- NitroCompounds-Various.docx - research: UGA. (n.d.).
- nitro razredčilo - Chemius. (n.d.).
- 4 - SAFETY DATA SHEET. (n.d.).
- Personal protective equipment for handling 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone - Benchchem. (n.d.).
- SAFETY DATA SHEET - Spectrum Chemical. (2019, August 9).
- baker. (2016, December 5).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 4).
- 12 - SAFETY DATA SHEET. (n.d.).
- Protective Measures Of Quinoline - News - Biosynce. (2023, December 15).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 15).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. (n.d.).
- Aldrich 146439 - SAFETY DATA SHEET. (2024, March 7).
- 4-METHYL-8-NITROQUINOLINE - Safety Data Sheet - ChemicalBook. (n.d.).
- Chemical Safety - Environmental Health and Safety - Missouri S&T. (n.d.).
- Personal protective equipment for handling 3-Methylthio-quinoline - Benchchem. (n.d.).
- 4-Nitroquinoline N-oxide - Santa Cruz Biotechnology. (n.d.).
- 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one - Exposure - EPA. (n.d.).
- Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment - PMC. (n.d.).
- 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem. (n.d.).
- Toxicology - Drugs - Medbullets Step 2/3. (2024, May 11).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
